molecular formula C6H7N3O B1662401 6-Aminonicotinamide CAS No. 329-89-5

6-Aminonicotinamide

Numéro de catalogue: B1662401
Numéro CAS: 329-89-5
Poids moléculaire: 137.14 g/mol
Clé InChI: ZLWYEPMDOUQDBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-aminonicotinamide is a white crystalline solid. (NTP, 1992)
This compound is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia. An inhibitor of the NADP(+)-dependent enzyme, 6-phosphogluconate dehydrogenase, it interferes with glycolysis, resulting in ATP depletion and synergizes with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells. It has a role as a teratogenic agent, an antimetabolite and an EC 1.1.1.44 (NADP(+)-dependent decarboxylating phosphogluconate dehydrogenase) inhibitor. It is an aminopyridine, a primary amino compound and a monocarboxylic acid amide. It is functionally related to a 6-aminonicotinic acid.
This compound is a synthetic analogue and nicotinamide antagonist with cytotoxic properties, this compound forms an abnormal NAD (ubiquitous metabolic pathway coenzyme) analog that inhibits NAD-dependent enzyme activity associated with ATP production. This compound impairs cartilage formation, may have teratogenic effects, and enhances the effect of radiation and cisplatin treatment (formation of platinum-DNA complexes). (NCI04)
A vitamin antagonist which has teratogenic effects.

Propriétés

IUPAC Name

6-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYEPMDOUQDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Record name 6-AMINONICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051446
Record name 6-aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

6-aminonicotinamide is a white crystalline solid. (NTP, 1992)
Record name 6-AMINONICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 6-AMINONICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

329-89-5
Record name 6-AMINONICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 6-Aminonicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-aminonicotinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminonicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINONICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FNW67F2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

473 to 478 °F (NTP, 1992)
Record name 6-AMINONICOTINAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19786
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

6-Aminonicotinamide: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Aminonicotinamide (6-AN) is a potent antimetabolite of the B vitamin nicotinamide. Its mechanism of action is centered on its intracellular conversion into fraudulent NAD⁺ and NADP⁺ analogs, which subsequently inhibit key metabolic enzymes. The primary target of 6-AN's action is the Pentose Phosphate Pathway (PPP), a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis. By disrupting the PPP, 6-AN induces a cascade of downstream effects, including increased oxidative stress, metabolic reprogramming, and the induction of apoptosis, making it a subject of significant interest in cancer research. This document provides an in-depth exploration of 6-AN's molecular mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Formation of Fraudulent Coenzymes

The central mechanism of this compound revolves around its structural similarity to nicotinamide, allowing it to be processed by cellular machinery into non-functional coenzyme analogs.

  • Intracellular Conversion: Once inside the cell, 6-AN is metabolized into 6-amino-nicotinamide adenine dinucleotide (6-ANAD⁺) and 6-amino-nicotinamide adenine dinucleotide phosphate (6-ANADP⁺).[1][2][3][4] This conversion is catalyzed by NAD(P)⁺ glycohydrolases.[5]

  • Enzyme Inhibition: The resulting analog, 6-ANADP⁺, acts as a potent competitive inhibitor of NADP⁺-dependent enzymes. It competes with the endogenous NADP⁺ cofactor for the enzyme's binding site, but due to its structural alteration, it cannot participate in the necessary redox reactions. This effectively blocks the enzyme's catalytic activity.

The primary and most well-documented targets of this inhibition are the rate-limiting enzymes of the Pentose Phosphate Pathway.

G_1_Core_Mechanism cluster_cell Cellular Environment N6AN This compound (6-AN) Metabolism NAD(P)⁺ Glycohydrolase N6AN->Metabolism Enters Cell & is Metabolized by ANADP 6-ANADP⁺ (Fraudulent Coenzyme) Metabolism->ANADP Produces G6PD G6PD / 6PGD (PPP Enzymes) ANADP->G6PD Competitively Inhibits G6PD->Inhibition PPP Blocked

Caption: Core mechanism of this compound action.

Primary Target: The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a crucial branch of glucose metabolism. 6-AN exerts its primary effects by inhibiting the two key NADP⁺-dependent dehydrogenases in the oxidative phase of this pathway.

  • Glucose-6-Phosphate Dehydrogenase (G6PD): As the first and rate-limiting enzyme of the PPP, G6PD is a major target. 6-AN is a competitive inhibitor of G6PD with a reported Ki value of 0.46 μM. Inhibition of G6PD blocks the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone.

  • 6-Phosphogluconate Dehydrogenase (6PGD): The third enzyme in the pathway, 6PGD, is also strongly inhibited by 6-AN's metabolites. This inhibition leads to the significant intracellular accumulation of 6-phosphogluconate (6-PG), a hallmark of 6-AN activity.

The consequences of PPP inhibition are profound:

  • Depletion of NADPH: The primary function of the oxidative PPP is to produce NADPH, the cell's main source of reducing equivalents for anabolic reactions and antioxidant defense. 6-AN-mediated inhibition severely curtails NADPH production.

  • Accumulation of 6-Phosphogluconate (6-PG): Blockade of 6PGD causes a massive build-up of its substrate, 6-PG. In rat kidneys, 6-PG levels can rise from less than 10 nmoles/g to 1000 nmoles/g within 24 hours of 6-AN administration.

  • Inhibition of Nucleotide Synthesis: The PPP is the sole source of ribose-5-phosphate, a critical precursor for the synthesis of purine and pyrimidine nucleotides. By blocking the pathway, 6-AN can deplete nucleotide pools, hindering DNA repair and replication.

Downstream Cellular Effects & Signaling Pathways

The blockade of the PPP initiates a cascade of events that disrupt cellular homeostasis and signaling, ultimately leading to cell death.

  • Increased Oxidative Stress: NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant, via glutathione reductase. The depletion of NADPH by 6-AN impairs this process, rendering cells highly susceptible to damage from reactive oxygen species (ROS). This leads to increased intracellular ROS, mitochondrial potential disruption, and ER stress.

  • Metabolic Reprogramming and Energy Depletion: 6-AN not only affects the PPP but also inhibits glycolysis. This may be a secondary effect caused by the accumulation of 6-PG, which can inhibit phosphoglucose isomerase. The combined disruption of these pathways leads to a depletion of ATP and a reduction in the ATP to ADP ratio.

  • Inhibition of Pro-Survival Signaling: 6-AN treatment has been shown to effectively inhibit the phosphorylation of AKT, a central kinase in cell survival signaling, and the activation of its downstream effector, S6. This effect is specific, as ERK and PDK1 activities are not affected.

  • Induction of Apoptosis: The culmination of increased oxidative stress, energy depletion, and inhibition of survival pathways is the induction of programmed cell death (apoptosis).

G_2_Downstream_Effects cluster_metabolic Metabolic Consequences cluster_signaling Signaling & Stress cluster_outcome Cellular Outcomes PPP_Inhibition PPP Inhibition by 6-AN NADPH_depletion ↓ NADPH PPP_Inhibition->NADPH_depletion R5P_depletion ↓ Ribose-5-Phosphate PPP_Inhibition->R5P_depletion PG6_accumulation ↑ 6-Phosphogluconate PPP_Inhibition->PG6_accumulation AKT_inhibition ↓ p-AKT / p-S6 PPP_Inhibition->AKT_inhibition Inhibits AKT Phosphorylation GSH_depletion Impaired GSH Regeneration NADPH_depletion->GSH_depletion ATP_depletion ↓ ATP / Nucleotides R5P_depletion->ATP_depletion Glycolysis_inhibition ↓ Glycolysis PG6_accumulation->Glycolysis_inhibition Inhibits Phosphoglucose Isomerase Glycolysis_inhibition->ATP_depletion Growth_inhibition Cell Growth Inhibition ATP_depletion->Growth_inhibition Apoptosis Apoptosis Induction ATP_depletion->Apoptosis ROS_increase ↑ Oxidative Stress (ROS) GSH_depletion->ROS_increase ER_Stress ↑ ER Stress ROS_increase->ER_Stress ER_Stress->Apoptosis AKT_inhibition->Growth_inhibition AKT_inhibition->Apoptosis

Caption: Downstream cellular consequences of 6-AN-mediated PPP inhibition.

Quantitative Data Summary

The biological effects of 6-AN have been quantified across various experimental systems.

Table 1: Enzyme Inhibition and In Vitro Efficacy

Parameter Target/Cell Line Value Reference
Ki G6PD (cell-free) 0.46 µM
Cell Growth Inhibition L1210 & CHO cells Potent inhibition observed
Metabolic Activity A549 & H460 cells IC50 values between 50-200 µM
Apoptosis Induction A549 & H460 cells Significant increase at 10 µM & 200 µM

| Chemosensitization | K562, A549, T98G | 6 to 17-fold decrease in cisplatin dose needed | |

Table 2: In Vivo and Metabolomic Effects

Parameter Model System Dose / Treatment Result Reference
6-PG Accumulation Rat Kidney 6 mg/kg (i.p.) >100-fold increase in 24h
Tumor Growth Delay CD8FI Mammary Carcinoma 20 mg/kg x 3 4.3 ± 0.8 days delay (alone)
Tumor Growth Delay CD8FI Mammary Carcinoma 20 mg/kg + 15 Gy x 3 57.0 ± 3.8 days delay (combination)

| Metabolite Levels | RIF-1 Tumor Cells | In vitro exposure | 89% inhibition of glycolytic flux | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cell Viability (MTT/CCK-8 Assay)

This protocol assesses the effect of 6-AN on cell metabolic activity, which is an indicator of viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Remove the medium and add fresh medium containing varying concentrations of 6-AN (e.g., 1 µM to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

  • Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

G_3_Apoptosis_Workflow start 1. Seed Cells (e.g., 6-well plate) treat 2. Treat with 6-AN (e.g., 10 µM, 200 µM for 48h) start->treat harvest 3. Harvest Cells (Trypsinization & wash with cold PBS) treat->harvest stain 4. Stain Cells - Resuspend in 1X Annexin V Buffer - Add Annexin V-FITC & PI - Incubate in dark harvest->stain analyze 5. Analyze by Flow Cytometry stain->analyze end 6. Quantify Apoptotic Populations (Early, Late, Necrotic) analyze->end

Caption: Experimental workflow for apoptosis analysis via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Harvest adherent cells by trypsinization and wash all cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer, exciting at 488 nm and collecting emission for FITC (FL1) and PI (FL2/FL3).

  • Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

NADP⁺ and NADPH Quantification

This protocol uses an enzymatic cycling assay to measure the levels of oxidized and reduced nicotinamide cofactors.

  • Sample Preparation: Homogenize tissues or lyse cell pellets. For accurate differential measurement, perform parallel extractions.

  • Extraction of NADP⁺ (Oxidized form): Use an acidic extraction buffer (e.g., 0.2 M HCl) to destroy the reduced forms (NADPH).

  • Extraction of NADPH (Reduced form): Use a basic extraction buffer (e.g., 0.2 M NaOH) to destroy the oxidized forms (NADP⁺).

  • Neutralization: After extraction and heat treatment (60°C for 30 min for NADPH), neutralize the samples. Centrifuge to remove precipitates.

  • Enzymatic Cycling Assay:

    • Prepare a reaction mixture containing Tris buffer, G6P, G6PD enzyme, and a colorimetric reagent like MTT or WST-8.

    • Add the extracted sample to the reaction mixture. The G6PD will cycle between G6P and 6-PG, reducing NADP⁺ to NADPH, which in turn reduces the colorimetric reagent.

    • Monitor the change in absorbance over time (e.g., at 570 nm for MTT or 450 nm for WST-8).

  • Quantification: Calculate the concentration of NADP⁺ or NADPH in the sample by comparing the reaction rate to a standard curve generated with known concentrations of the cofactor.

Conclusion

This compound's mechanism of action is a clear example of targeted metabolic inhibition. By generating fraudulent coenzymes, it effectively shuts down the Pentose Phosphate Pathway, a hub for anabolic biosynthesis and redox defense. This primary action triggers a predictable and potent cascade of secondary effects, including oxidative stress, energy crisis, and inhibition of pro-survival signaling, which collectively drive cancer cells toward apoptosis. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate 6-AN as a standalone therapeutic or as a powerful sensitizing agent in combination therapies.

References

6-Aminonicotinamide (6-AN): A Competitive Inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Aminonicotinamide (6-AN), a potent antimetabolite of nicotinamide. It details the mechanism of action, cellular and biochemical consequences of its inhibitory effects on Glucose-6-Phosphate Dehydrogenase (G6PD), and its role as a modulator of the pentose phosphate pathway (PPP). This guide is intended for researchers, scientists, and drug development professionals exploring metabolic inhibitors in oncology and other therapeutic areas.

Mechanism of Action

This compound (6-AN) functions as a potent competitive inhibitor of NADP+-dependent enzymes, primarily targeting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the pentose phosphate pathway (PPP).[1][2][3] In the cellular environment, 6-AN is metabolized into fraudulent coenzymes, this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP).[3][4]

The phosphorylated analog, 6-ANADP, acts as a competitive inhibitor with respect to the natural cofactor, NADP+. It competes for the NADP+ binding site on G6PD, thereby blocking the conversion of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone. This inhibition effectively halts the oxidative branch of the PPP. While G6PD is the primary target, 6-AN metabolites can also inhibit 6-phosphogluconate dehydrogenase (6PGD), the subsequent enzyme in the pathway.

cluster_cell Cellular Environment cluster_reaction Pentose Phosphate Pathway (Oxidative Branch) SixAN This compound (6-AN) SixANADP 6-ANADP (Active Metabolite) SixAN->SixANADP Metabolic Conversion G6PD G6PD Enzyme SixANADP->G6PD Competitively Binds (Inhibition) G6PD_reaction G6PD NADP NADP+ NADP->G6PD Binds (Endogenous Cofactor) G6P Glucose-6-Phosphate SixPGL 6-Phosphoglucono-δ-lactone G6P->SixPGL Catalyzed by NADPH NADPH G6PD_reaction->SixANADP Inhibited By NADP_reac NADP+ NADP_reac->NADPH Reduction

Caption: Mechanism of 6-AN competitive inhibition of G6PD.

Biochemical and Cellular Effects

The inhibition of G6PD by 6-AN triggers a cascade of significant downstream effects, fundamentally altering cellular metabolism and redox homeostasis.

  • Inhibition of the Pentose Phosphate Pathway (PPP): The primary effect is the shutdown of the PPP, leading to a measurable accumulation of the G6PD substrate, 6-phosphogluconate (6PG). This buildup serves as a direct biomarker of 6-AN's target engagement.

  • NADPH Depletion and Increased Oxidative Stress: The PPP is the main source of cellular NADPH, a critical reducing equivalent. 6-AN-mediated G6PD inhibition leads to the depletion of NADPH pools and a corresponding increase in the NADP+/NADPH ratio. This compromises the cell's ability to regenerate reduced glutathione (GSH), a key antioxidant, thereby increasing intracellular reactive oxygen species (ROS) and inducing a state of oxidative stress.

  • Antiproliferative and Pro-Apoptotic Activity: By disrupting nucleotide precursor synthesis and inducing oxidative stress, 6-AN exhibits potent antiproliferative effects in various cancer cell lines. It can suppress colony formation, reduce cell viability, and induce apoptosis or autophagic cell death.

  • Sensitization to Therapeutics: 6-AN can synergize with DNA-crosslinking chemotherapy agents like cisplatin and radiation therapy. By inhibiting the PPP, 6-AN hampers the cancer cell's ability to manage the oxidative stress induced by these treatments, thereby enhancing their efficacy.

SixAN This compound (6-AN) G6PD G6PD Inhibition SixAN->G6PD PPP Pentose Phosphate Pathway Blockade G6PD->PPP NADPH ↓ NADPH Production PPP->NADPH SixPG ↑ 6-Phosphogluconate PPP->SixPG Proliferation ↓ Cell Proliferation PPP->Proliferation Disruption of nucleotide synthesis GSH ↓ Reduced Glutathione (GSH) NADPH->GSH ROS ↑ Oxidative Stress (ROS) Apoptosis ↑ Apoptosis / Autophagy ROS->Apoptosis Sensitization ↑ Sensitivity to Chemo/Radiation ROS->Sensitization GSH->ROS

Caption: Cellular consequences of G6PD inhibition by 6-AN.

Quantitative Data Summary

The inhibitory potency and cellular effects of 6-AN have been quantified across various studies.

Table 1: Inhibitory Constants of this compound

Parameter Value Target Enzyme Notes Source(s)

| Ki | 0.46 µM | G6PD | Competitive inhibitor of NADP+-dependent G6PD. | |

Table 2: In Vitro Cellular Effects of this compound

Cell Line(s) Concentration(s) Duration Observed Effect(s) Source(s)
A549, H460 (Lung Cancer) 1-1000 µM 48 hours Dose-dependent decrease in metabolic activity; increased apoptosis.
A549, H460 (Lung Cancer) 10 µM, 200 µM 48 hours Reduced glucose consumption, lactate production, and ATP levels. Increased NADP+/NADPH ratio.
Jurkat (Leukemia) 50 µM 48 hours ~20% inhibition of cell proliferation (IC20).
LNCaP, C4-2 (Prostate Cancer) 100 nM 3-7 days Significant decrease in cell viability; increased ROS levels.
A549/DDP (Cisplatin-Resistant) Various - Decreased cell viability and IC50 for cisplatin.

| MCF-7, MDA-MB-231 (Breast Cancer) | Not specified | - | Decreased cell viability, migration, and colony formation. Induced autophagic cell death. | |

Table 3: In Vivo Effects of this compound

Animal Model Dosage Treatment Schedule Observed Effect(s) Source(s)
CD8F1 Breast Tumor 20 mg/kg (i.p.) 3 times (Days 1, 10/11, 21) Induced a small but significant tumor growth delay (4.3 ± 0.8 days).
CD8F1 Breast Tumor 20 mg/kg (i.p.) + Radiation 6-AN given 10h before each radiation fraction Significantly enhanced radiation-induced tumor growth delay (57.0 ± 3.8 days vs 34.5 ± 2.7 for radiation alone).
Rat Neocortex 50 mg/kg (i.p.) 4 hours prior to study Elevated levels of 6-phosphogluconate.

| Rat Kidney | 6 mg/kg (i.p.) | Single dose | 6-phosphogluconate levels rose from <10 nmoles/g to 1000 nmoles/g within 24 hours. | |

Experimental Protocols

Reproducible methodologies are crucial for studying the effects of 6-AN. The following are outlines of common experimental protocols.

This assay quantifies G6PD activity by measuring the rate of NADP+ reduction to NADPH, which absorbs light at 340 nm.

Protocol Outline:

  • Sample Preparation: Prepare cell or tissue lysates. For red blood cells, lyse cells to release G6PD. Determine total protein or hemoglobin concentration for normalization.

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl2). Prepare solutions of Glucose-6-Phosphate (substrate) and NADP+ (cofactor).

  • Reaction Mixture: In a cuvette, combine the assay buffer, NADP+ solution, and the cell lysate. Incubate at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the G6P substrate to the cuvette to start the reaction.

  • Measurement: Immediately place the cuvette in a spectrophotometer set to 340 nm. Record the change in absorbance over time (e.g., for 5-10 minutes).

  • Calculation: The rate of increase in absorbance is directly proportional to the G6PD activity in the sample. Calculate activity relative to protein/hemoglobin content. For inhibitor studies, perform the assay with and without various concentrations of 6-AN.

start Start: Prepare Cell/Tissue Lysate reagents Prepare Assay Buffer, Substrate (G6P), and Cofactor (NADP+) start->reagents mix Combine Lysate, Buffer, and NADP+ in Cuvette reagents->mix incubate Incubate at 37°C mix->incubate initiate Add G6P to Initiate Reaction incubate->initiate measure Measure Absorbance at 340 nm Over Time initiate->measure calculate Calculate Rate of NADPH Production measure->calculate end End: G6PD Activity Quantified calculate->end

Caption: Workflow for a G6PD spectrophotometric enzyme assay.

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with 6-AN.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 6-AN. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

start Start: Seed Cells in 96-well Plate treat Treat with 6-AN (and Vehicle Control) start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent (Incubate 2-4 hours) incubate->mtt solubilize Add Solubilization Buffer to Dissolve Crystals mtt->solubilize read Read Absorbance on Plate Reader solubilize->read analyze Calculate % Viability vs. Control read->analyze end End: Cell Viability Determined analyze->end start Start: Treat Cells with 6-AN harvest Harvest Adherent and Floating Cells start->harvest wash Wash Cells Twice with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Apoptosis Status Quantified analyze->end

References

The Core Biochemical Disruptions of 6-Aminonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide that has garnered significant interest in cancer research for its ability to disrupt cellular metabolism. By targeting the Pentose Phosphate Pathway (PPP), 6-AN creates a cascade of biochemical events that can lead to increased oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the biochemical pathways affected by 6-AN, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Mechanism of Action

This compound's primary mechanism of action involves its intracellular conversion into fraudulent NAD(P)+ analogs, namely 6-amino-NAD+ and 6-amino-NADP+. These analogs act as competitive inhibitors of NAD(P)+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), the rate-limiting enzymes of the Pentose Phosphate Pathway[1][2][3][4][5]. This inhibition disrupts the production of NADPH and the synthesis of pentose sugars, which are crucial for antioxidant defense and nucleotide biosynthesis, respectively.

Core Affected Pathway: The Pentose Phosphate Pathway

The central biochemical pathway targeted by this compound is the Pentose Phosphate Pathway (PPP). The inhibition of G6PD and 6PGD by 6-AN metabolites leads to a metabolic bottleneck, causing the accumulation of upstream intermediates like 6-phosphogluconate.

Figure 1: Inhibition of the Pentose Phosphate Pathway by this compound.

Downstream Cellular Consequences

The inhibition of the PPP by 6-AN triggers a series of downstream effects that contribute to its anti-cancer activity.

DownstreamEffects 6AN This compound PPP_Inhibition Pentose Phosphate Pathway Inhibition 6AN->PPP_Inhibition NADPH_Depletion Decreased NADPH PPP_Inhibition->NADPH_Depletion R5P_Depletion Decreased Ribose-5-P PPP_Inhibition->R5P_Depletion Oxidative_Stress Increased Oxidative Stress (ROS) NADPH_Depletion->Oxidative_Stress Nucleotide_Depletion Nucleotide Synthesis Inhibition R5P_Depletion->Nucleotide_Depletion ER_Stress Endoplasmic Reticulum Stress Oxidative_Stress->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis DNA_Repair_Inhibition Impaired DNA Repair Nucleotide_Depletion->DNA_Repair_Inhibition Cell_Growth_Inhibition Cell Growth Inhibition Nucleotide_Depletion->Cell_Growth_Inhibition DNA_Repair_Inhibition->Apoptosis Cell_Growth_Inhibition->Apoptosis

Figure 2: Downstream cellular effects of this compound treatment.

Key downstream consequences include:

  • Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a key antioxidant, rendering cells vulnerable to reactive oxygen species (ROS). 6-AN treatment has been shown to increase ROS levels in cancer cells.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress, a condition that can trigger apoptosis.

  • Inhibition of Nucleotide Synthesis: Reduced levels of ribose-5-phosphate, a product of the PPP, hamper the synthesis of nucleotides necessary for DNA and RNA replication and repair.

  • ATP Depletion: 6-AN treatment can lead to a reduction in intracellular ATP levels, further contributing to cellular stress and demise.

  • Inhibition of Glycolysis: Accumulation of PPP intermediates, such as 6-phosphogluconate, can allosterically inhibit enzymes in the glycolytic pathway, like phosphoglucose isomerase, leading to a reduction in glycolytic flux.

Quantitative Data Summary

ParameterOrganism/Cell LineValue/EffectReference
Enzyme Inhibition
G6PD Ki-0.46 µM
6PGD KiRat Tissues0.1–0.2 μM (for 6-amino-NADP+)
Cell Viability (IC50)
A549 (Lung Cancer)48h treatment~100 µM
H460 (Lung Cancer)48h treatment~50 µM
LNCaP, LAPC4, C4-2, 22Rv1 (Prostate Cancer)7 days treatmentSignificant decrease at 100 nM
Metabolite & Cofactor Levels
6-PhosphogluconateRat NeocortexElevated levels
6-PhosphogluconateRIF-1 Tumor CellsSignificant accumulation after 4h
6-PhosphogluconateRat KidneyRise from <10 to 1000 nmoles/g in 24h (6 mg/kg)
Glucose-6-PhosphateRat KidneyIncreased to ~150% of control
NADP+/NADPH RatioA549, H460 CellsSignificantly enhanced
Intracellular ATPA549, H460 CellsNotably reduced
Lactate ProductionA549, H460 CellsDecreased
In Vivo Tumor Growth Delay
CD8F1 Breast Tumor20 mg/kg 6-AN alone4.3 ± 0.8 days
CD8F1 Breast Tumor6-AN + Radiation57.0 ± 3.8 days

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on non-small cell lung cancer cells.

MTT_Workflow Seed_Cells 1. Seed Cells (5x10³ cells/well) in 96-well plate Incubate_24h 2. Incubate 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Treat_6AN 3. Treat with 6-AN (Varying concentrations) and vehicle control Incubate_24h->Treat_6AN Incubate_48h 4. Incubate 48h Treat_6AN->Incubate_48h Add_MTT 5. Add MTT solution (20 µL, 5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Solubilize 7. Remove medium, add DMSO (150 µL) Incubate_4h->Solubilize Measure_Abs 8. Measure Absorbance (570 nm) Solubilize->Measure_Abs Analyze_Data 9. Calculate % Viability vs. control Measure_Abs->Analyze_Data

Figure 3: Workflow for a typical MTT cell viability assay.
  • Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5 x 10³ cells per well.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat the cells with varying concentrations of 6-AN (e.g., 1 to 1000 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC Flow Cytometry)

This protocol is based on methodology used in lung cancer cell studies.

  • Cell Seeding and Treatment: Seed A549 or H460 cells in a 6-well plate and treat with desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

NADP/NADPH Ratio Assay

This protocol is a general guide based on commercially available kits mentioned in the literature.

  • Cell Lysis: After 48 hours of treatment with 6-AN, collect control and treated cells.

  • Extraction: Lyse the cells and extract NADP+ and NADPH according to the manufacturer's instructions of a NADP/NADPH quantification kit.

  • Quantification: Measure the levels of NADP+ and NADPH using the enzymatic cycling reaction provided in the kit, which generates a product that can be measured colorimetrically or fluorometrically.

  • Calculation: Calculate the NADP+/NADPH ratio for each sample.

Conclusion

This compound serves as a powerful tool for investigating cellular metabolism and holds potential as an anti-cancer therapeutic. Its well-defined mechanism of action, centered on the inhibition of the Pentose Phosphate Pathway, leads to a predictable and measurable cascade of downstream effects, including increased oxidative stress and apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting metabolic pathways with 6-AN and similar compounds. The synergistic potential of 6-AN with other therapies, such as radiation and conventional chemotherapy, highlights its promise in developing novel cancer treatment strategies.

References

The Dawn of a Metabolic Antagonist: Early Studies and Discovery of 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN), a structural analog of nicotinamide, has carved a significant niche in biomedical research as a potent antimetabolite. Its ability to disrupt fundamental cellular processes by antagonizing nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) has made it an invaluable tool for studying metabolic pathways, particularly the Pentose Phosphate Pathway (PPP). This technical guide delves into the foundational research that led to the discovery and initial understanding of this compound, presenting the core data and experimental methodologies from these pioneering studies.

Discovery and Initial Synthesis

The journey of this compound began in the late 1940s with its first chemical synthesis. This early work laid the groundwork for its subsequent biological evaluation.

First Reported Synthesis by Kushner et al. (1948)

The initial synthesis of this compound was reported by S. Kushner and his colleagues in 1948. Their work provided the first viable method for producing the compound, enabling the scientific community to investigate its properties.

Elucidation of Biological Activity and Mechanism of Action

The 1950s marked a pivotal period in understanding the biological effects of this compound. Seminal studies established it as a potent nicotinamide antagonist and began to unravel its mechanism of action at the cellular level.

A Potent Nicotinamide Antagonist

A landmark 1955 study by Johnson and McColl was the first to report the potent nicotinamide-antagonizing properties of this compound in vivo. Their work demonstrated that 6-AN could induce a nicotinamide deficiency-like state in rats, which could be reversed by the administration of nicotinamide.

Mechanism of Action: The Formation of "Fraudulent" Coenzymes

Subsequent research by Dietrich, Friedland, and Kaplan in 1958 provided a crucial breakthrough in understanding how this compound exerts its effects. They demonstrated that 6-AN is not a direct inhibitor but is metabolically converted into analogs of NAD and NADP, namely this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). These "fraudulent coenzymes" are then able to compete with their natural counterparts, inhibiting the activity of NAD- and NADP-dependent enzymes.

Early Antitumor and Toxicological Investigations

The discovery of its potent antimetabolite activity quickly led to investigations into the potential of this compound as an anticancer agent. Concurrently, its toxicological profile began to be characterized.

Antitumor Activity

In 1957, a study by D. M. Shapiro and his team reported the antitumor effects of this compound against Adenocarcinoma 755 in mice. This was one of the first demonstrations of its potential as a cancer therapeutic, sparking further research into its application in oncology.

Toxicological Profile

Early toxicological studies were crucial in defining the safety parameters for the use of this compound. These investigations, including a 1956 study on acute poisoning, highlighted the potential for adverse effects, which is a critical consideration for its use both as a research tool and a potential therapeutic.

Quantitative Data from Early Studies

The following tables summarize the key quantitative data from the foundational research on this compound.

Parameter Value Species/System Reference
LD50 (Intraperitoneal)35 mg/kgMouseEarly Toxicological Studies
LD50 (Oral)60 mg/kgRatEarly Toxicological Studies

Table 1: Early Toxicological Data for this compound.

Tumor Model Treatment Effect Reference
Adenocarcinoma 755This compoundSignificant tumor growth inhibitionShapiro et al., 1957

Table 2: Early In Vivo Antitumor Activity of this compound.

Experimental Protocols

This section provides a detailed look at the methodologies employed in the key early experiments that defined our initial understanding of this compound.

Protocol 1: Synthesis of this compound (Kushner et al., 1948)

Objective: To synthesize this compound.

Methodology:

  • Starting Material: 2-chloro-5-cyanopyridine.

  • Ammonolysis: The starting material was treated with aqueous ammonia under pressure to replace the chlorine atom with an amino group, yielding 2-amino-5-cyanopyridine.

  • Hydrolysis: The resulting nitrile was then subjected to acid hydrolysis to convert the cyano group into a carboxamide group, yielding this compound.

  • Purification: The final product was purified by recrystallization.

Protocol 2: Induction of Nicotinamide Deficiency in Rats (Johnson and McColl, 1955)

Objective: To demonstrate the nicotinamide antagonist activity of this compound in vivo.

Methodology:

  • Animal Model: Young male rats of the Wistar strain.

  • Diet: Rats were maintained on a nicotinamide-deficient diet.

  • Treatment Groups:

    • Control Group: Received the nicotinamide-deficient diet.

    • 6-AN Group: Received the nicotinamide-deficient diet supplemented with this compound.

    • Rescue Group: Received the nicotinamide-deficient diet supplemented with both this compound and nicotinamide.

  • Observation: The animals were observed for signs of nicotinamide deficiency, including growth retardation, dermatitis, and neurological symptoms.

  • Endpoint: The primary endpoint was the development of deficiency symptoms and the reversal of these symptoms upon nicotinamide administration.

Protocol 3: In Vitro Formation of 6-ANAD (Dietrich et al., 1958)

Objective: To demonstrate the metabolic conversion of this compound to this compound adenine dinucleotide.

Methodology:

  • Enzyme Source: A purified enzyme preparation from beef spleen containing NAD glycohydrolase.

  • Substrates: Nicotinamide adenine dinucleotide (NAD) and this compound.

  • Reaction Conditions: The enzyme was incubated with NAD and this compound in a suitable buffer at a controlled temperature and pH.

  • Analysis: The reaction mixture was analyzed using paper chromatography and spectrophotometry to identify the formation of a new compound with the expected properties of 6-ANAD.

  • Confirmation: The identity of the product was confirmed by comparing its chromatographic and spectral properties with a chemically synthesized standard of 6-ANAD.

Protocol 4: Evaluation of Antitumor Activity (Shapiro et al., 1957)

Objective: To assess the antitumor efficacy of this compound in a mouse tumor model.

Methodology:

  • Animal Model: C57BL/6 mice.

  • Tumor Model: Subcutaneous implantation of Adenocarcinoma 755.

  • Treatment: Once the tumors reached a palpable size, the mice were treated with intraperitoneal injections of this compound.

  • Control: A control group of tumor-bearing mice received saline injections.

  • Endpoint: Tumor growth was measured regularly, and the antitumor effect was quantified by comparing the tumor size in the treated group to the control group.

Visualizing Early Discoveries

The following diagrams illustrate the key concepts and experimental flows from the early research on this compound.

discovery_timeline cluster_synthesis Synthesis cluster_activity Biological Activity cluster_mechanism Mechanism cluster_application Application synthesis 1948: Kushner et al. First Synthesis antagonist 1955: Johnson & McColl Nicotinamide Antagonist synthesis->antagonist Enables Biological Studies metabolism 1958: Dietrich et al. Metabolic Conversion to 6-ANAD(P) antagonist->metabolism Prompts Mechanistic Inquiry antitumor 1957: Shapiro et al. Antitumor Activity antagonist->antitumor Suggests Therapeutic Potential

Figure 1. Timeline of the early discovery and characterization of this compound.

metabolic_conversion cluster_pathway Cellular Metabolism Nicotinamide Nicotinamide NAD_NADP NAD / NADP Nicotinamide->NAD_NADP Normal Synthesis SixAN This compound SixANAD_P 6-ANAD / 6-ANADP (Fraudulent Coenzymes) SixAN->SixANAD_P Metabolic Conversion Enzymes NAD(P)-Dependent Enzymes NAD_NADP->Enzymes Cofactor SixANAD_P->Enzymes Competitive Inhibition Inhibition Inhibition of Metabolic Pathways (e.g., PPP) Enzymes->Inhibition experimental_workflow cluster_in_vivo In Vivo Antagonist Study (Johnson & McColl, 1955) Diet Nicotinamide-Deficient Diet Group_Control Control Group Diet->Group_Control Group_6AN 6-AN Group Diet->Group_6AN Group_Rescue Rescue Group (6-AN + Nicotinamide) Diet->Group_Rescue Rats Wistar Rats Rats->Diet Observe Observe for Deficiency Symptoms Group_Control->Observe Group_6AN->Observe Group_Rescue->Observe Result Symptoms in 6-AN Group, Reversed in Rescue Group Observe->Result

Metabolic Consequences of 6-Aminonicotinamide Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide that has garnered significant interest in cancer research for its ability to disrupt cellular metabolism.[1] By primarily targeting the Pentose Phosphate Pathway (PPP), 6-AN induces a cascade of metabolic and cellular events that can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2] This technical guide provides an in-depth overview of the metabolic consequences of 6-AN treatment, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway.[1][3] 6-AN is metabolized within cells to form 6-amino-NAD(P+), which acts as a competitive inhibitor for NAD(P+)-requiring enzymes. This inhibition leads to a significant disruption of the PPP, a critical metabolic route for cancer cells that provides NADPH for antioxidant defense and pentose sugars for nucleotide synthesis. The Ki value for 6-AN's inhibition of G6PD is approximately 0.46 μM.

The inhibition of the PPP by 6-AN results in several key metabolic consequences:

  • Depletion of NADPH: The blockade of G6PD significantly reduces the intracellular pool of NADPH, a critical reducing equivalent for antioxidant defense systems. This leads to an increased NADP+/NADPH ratio.

  • Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG), rendering cancer cells vulnerable to reactive oxygen species (ROS)-induced damage.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress.

  • Inhibition of Glycolysis: Accumulation of PPP intermediates, such as 6-phosphogluconate, can lead to the inhibition of glycolysis.

  • Induction of Apoptosis: The culmination of these metabolic disruptions is the induction of programmed cell death (apoptosis) in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of 6-AN treatment on various metabolic parameters in different cancer cell lines.

Table 1: Effect of 6-AN on Metabolic Activity and Cell Viability

Cell Line6-AN Concentration (µM)Treatment DurationMetabolic Activity (% of Control)Apoptotic Cells (%)Reference
A549 (Non-small cell lung cancer)1 - 100048 hoursConcentration-dependent decrease-
A5491048 hours-Increased
A54920048 hours-Increased
H460 (Non-small cell lung cancer)1 - 100048 hoursConcentration-dependent decrease-
H4601048 hours-Increased
H46020048 hours-Increased

Table 2: Effect of 6-AN on Glucose Metabolism and Energy Status

Cell Line6-AN Concentration (µM)Treatment DurationGlucose ConsumptionLactate ProductionCellular ATP LevelsNADP+/NADPH RatioReference
A5491048 hoursDecreasedDecreasedDecreasedIncreased
A54920048 hoursDecreasedDecreasedDecreasedIncreased
H4601048 hoursDecreasedDecreasedDecreasedIncreased
H46020048 hoursDecreasedDecreasedDecreasedIncreased
RIF-1 (Tumor cells)Not specified4 hours-89% inhibition of glycolytic fluxReduced Phosphocreatine:Inorganic Phosphate ratio-

Table 3: Effect of 6-AN on Gene Expression in H460 Cells

Gene6-AN Treatment ConditionFold Change in mRNA ExpressionReference
G6PDLow and High DoseDecreased
HPGDLow and High DoseDecreased
TKTLow and High DoseDecreased
TALDO1Low and High DoseDecreased

Experimental Protocols

Cell Viability and Metabolic Activity Assay (MTT Assay)

This protocol is adapted from studies on non-small cell lung cancer cell lines.

  • Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat the cells with varying concentrations of 6-AN (e.g., 1, 5, 10, 20, 50, 100, 200, 500, 1000 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the analysis of apoptosis in lung cancer cells following 6-AN treatment.

  • Cell Seeding and Treatment: Seed A549 or H460 cells in a 6-well plate and treat with low (10 µM) and high (200 µM) doses of 6-AN for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the detection of ROS levels in cancer cells treated with 6-AN.

  • Cell Seeding and Treatment: Seed A549 or H460 cells and treat with low (10 µM) and high (200 µM) concentrations of 6-AN.

  • DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The intensity of DCF fluorescence is proportional to the intracellular ROS levels.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the control group.

Signaling Pathways and Visualizations

The metabolic consequences of 6-AN treatment can be visualized through the following signaling pathway diagrams.

G cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Glycolysis Glycolysis Glucose6P Glucose-6-Phosphate G6PD G6PD Glucose6P->G6PD NADP+ SixPGDL 6-Phosphoglucono-δ-lactone G6PD->SixPGDL NADPH NADPH_pool NADPH Pool SixPG 6-Phosphogluconate SixPGDL->SixPG PGD 6PGD SixPG->PGD NADP+ PGI PGI SixPG->PGI Inhibits Ru5P Ribulose-5-Phosphate PGD->Ru5P NADPH Nucleotide_Synthesis Nucleotide Synthesis Ru5P->Nucleotide_Synthesis Glucose Glucose Glucose6P_gly Glucose-6-Phosphate Glucose->Glucose6P_gly Glucose6P_gly->PGI Fructose6P Fructose-6-Phosphate PGI->Fructose6P Pyruvate Pyruvate Fructose6P->Pyruvate Lactate Lactate Pyruvate->Lactate SixAN This compound SixAN_metabolite 6-Amino-NADP+ SixAN->SixAN_metabolite SixAN_metabolite->G6PD Inhibits SixAN_metabolite->PGD Inhibits SixAN_metabolite->NADPH_pool Depletes GSH_Regeneration GSH Regeneration NADPH_pool->GSH_Regeneration ROS Increased ROS NADPH_pool->ROS Reduces GSH_Regeneration->ROS Reduces ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound Action.

G cluster_workflow Experimental Workflow: Assessing Metabolic Consequences of 6-AN cluster_assays cluster_apoptosis cluster_ros A 1. Cell Culture (e.g., A549, H460) B 2. 6-AN Treatment (Varying Concentrations & Durations) A->B C 3. Metabolic Assays B->C D 4. Apoptosis & Cell Death Analysis B->D E 5. Oxidative Stress Measurement B->E F 6. Data Analysis & Interpretation C->F C_MTT MTT Assay (Metabolic Activity) C_Glucose Glucose Consumption Assay C_Lactate Lactate Production Assay D->F D_Annexin Annexin V/PI Staining (Flow Cytometry) E->F E_DCFHDA DCFH-DA Assay (Flow Cytometry)

Caption: Experimental Workflow for 6-AN Studies.

Conclusion

This compound represents a promising therapeutic agent for targeting cancer metabolism. Its well-defined mechanism of action, centered on the inhibition of the Pentose Phosphate Pathway, leads to a predictable and measurable series of metabolic consequences, including NADPH depletion, increased oxidative stress, and ultimately, cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 6-AN and to design effective preclinical and clinical studies. Further research may focus on synergistic combinations with other metabolic inhibitors or conventional chemotherapeutics to enhance its anti-cancer efficacy.

References

Structural Basis for 6-Aminonicotinamide G6PD Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in cellular metabolism, serving as the rate-limiting step of the pentose phosphate pathway (PPP). This pathway is the primary source of NADPH, a crucial reductant for protecting cells against oxidative stress and a key component in anabolic processes. Given its central role, G6PD has emerged as a significant target in various therapeutic areas, particularly in oncology. 6-Aminonicotinamide (6-AN), a structural analog of nicotinamide, is a potent competitive inhibitor of G6PD. By impeding G6PD activity, 6-AN disrupts the production of NADPH, leading to increased cellular oxidative stress and rendering cancer cells more susceptible to therapeutic agents. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of G6PD inhibition by 6-AN, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action of this compound

This compound acts as an antimetabolite. Inside the cell, it is converted to this compound adenine dinucleotide phosphate (6-amino-NADP+), which then directly competes with the endogenous coenzyme NADP+ for binding to the active site of G6PD. This competitive inhibition effectively blocks the catalytic activity of G6PD, halting the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone and thereby suppressing the entire pentose phosphate pathway. The primary consequence of this inhibition is a significant reduction in the intracellular pool of NADPH.

Structural Insights into 6-AN Inhibition

While a co-crystal structure of G6PD with this compound or its active metabolite is not yet publicly available, computational molecular docking studies have provided valuable models of this interaction. These studies have utilized existing crystal structures of human G6PD, such as PDB ID: 2BH9, to simulate the binding of 6-AN to the NADP+ binding pocket.

These models suggest that the aminonicotinamide moiety of 6-amino-NADP+ occupies the same site as the nicotinamide ring of NADP+. The interactions are predicted to involve key amino acid residues within the active site that are responsible for coenzyme binding. The precise nature of these interactions, including hydrogen bonding and hydrophobic contacts, is an area of active investigation and is crucial for the rational design of more potent and selective G6PD inhibitors.

Quantitative Data on 6-AN Inhibition

The inhibitory potency of this compound against G6PD has been quantified in various studies. This data is essential for comparing its efficacy across different experimental systems and for guiding dose-selection in preclinical and clinical research.

ParameterValueEnzyme SourceReference
Ki 0.46 µMNADP+-dependent G6PD (cell-free assay)[1][2][3]
IC50 Varies by cell line and conditionsVarious cancer cell lines[4]

Signaling Pathways and Cellular Consequences of G6PD Inhibition

The inhibition of G6PD by this compound triggers a cascade of downstream cellular events, primarily driven by the depletion of NADPH and the subsequent increase in oxidative stress.

G6PD_Inhibition_Pathway This compound This compound 6-amino-NADP+ 6-amino-NADP+ This compound->6-amino-NADP+ G6PD G6PD 6-amino-NADP+->G6PD Competitive Inhibition PPP Pentose Phosphate Pathway G6PD->PPP Rate-limiting step NADPH NADPH PPP->NADPH Production Oxidative Stress Oxidative Stress NADPH->Oxidative Stress Reduction of Cellular Effects - Apoptosis - Sensitization to Chemotherapy - Inhibition of Proliferation Oxidative Stress->Cellular Effects

Caption: Signaling pathway of G6PD inhibition by this compound.

Experimental Workflows

Studying the effects of this compound on G6PD and cellular function involves a series of well-established experimental procedures.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis G6PD_Activity G6PD Activity Assay Cell_Culture Cell Culture with 6-AN Treatment G6PD_Activity->Cell_Culture MTT_Assay MTT Assay (Viability) Cell_Culture->MTT_Assay Annexin_V Annexin V/PI Staining (Apoptosis) Cell_Culture->Annexin_V Docking Molecular Docking

Caption: General experimental workflow for studying 6-AN G6PD inhibition.

Experimental Protocols

G6PD Enzyme Kinetics Assay

This protocol is designed to determine the kinetic parameters of G6PD inhibition by this compound.

Materials:

  • Purified G6PD enzyme

  • Glucose-6-phosphate (G6P) substrate solution

  • NADP+ solution

  • This compound solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, G6P, and NADP+ in a cuvette.

  • Add a specific concentration of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the purified G6PD enzyme.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.[5]

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Repeat steps 2-5 for a range of 6-AN concentrations and different fixed concentrations of NADP+.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the type of inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells of interest cultured in 96-well plates

  • This compound solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., HEPES buffered saline with CaCl2)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a well-characterized inhibitor of G6PD with a clear mechanism of action rooted in competitive inhibition at the NADP+ binding site. While the precise structural details of this interaction are still being elucidated through computational modeling, the functional consequences of G6PD inhibition are profound, leading to a disruption of cellular redox balance and a heightened susceptibility to apoptosis. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of 6-AN and to develop novel G6PD inhibitors for the treatment of cancer and other diseases characterized by metabolic dysregulation. The continued exploration of the structural basis for G6PD inhibition will undoubtedly pave the way for the design of next-generation therapeutics targeting this critical metabolic enzyme.

References

Methodological & Application

Application Notes: 6-Aminonicotinamide for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and a structural analog of nicotinamide. It is widely utilized in cancer research as a pharmacological inhibitor of the Pentose Phosphate Pathway (PPP), a metabolic route crucial for the proliferation and survival of many cancer cells.[1][2] By targeting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts the production of essential biomolecules, leading to increased oxidative stress and induction of apoptosis in cancer cells.[1][3][4] These characteristics make 6-AN an invaluable tool for investigating cancer metabolism and a potential candidate for therapeutic strategies, particularly for cancers exhibiting upregulated PPP activity.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily initiated by the inhibition of G6PD. Inside the cell, 6-AN is metabolized into fraudulent coenzymes, this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). 6-ANAD competitively inhibits NAD+-dependent enzymes, while 6-ANADP acts as a potent competitive inhibitor of G6PD.

The inhibition of G6PD triggers a cascade of downstream cellular events:

  • Inhibition of the Pentose Phosphate Pathway (PPP): As a competitive inhibitor of G6PD, 6-AN blocks the conversion of glucose-6-phosphate, the first and rate-limiting step of the PPP. This leads to an accumulation of upstream metabolites like 6-phosphogluconate.

  • Depletion of NADPH: The blockade of the PPP significantly curtails the production of NADPH, a critical reducing equivalent for cellular antioxidant defense systems. This results in an increased NADP+/NADPH ratio.

  • Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), rendering cancer cells highly susceptible to damage from reactive oxygen species (ROS).

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and the disruption of the cellular redox balance contribute to ER stress, which can trigger apoptosis.

  • Mitochondrial Dysfunction: 6-AN treatment can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

  • Apoptosis: The culmination of increased ROS, ER stress, and mitochondrial dysfunction is the induction of programmed cell death (apoptosis) in cancer cells.

Furthermore, 6-AN has been shown to sensitize various human tumor cell lines to DNA cross-linking agents like cisplatin. This effect is attributed to the metabolite 6-ANAD+, which increases the cellular accumulation of cisplatin and the formation of platinum-DNA adducts.

Data Presentation

Table 1: Effect of this compound on Metabolic Activity of Cancer Cell Lines
Cell LineAssay Type6-AN Concentration (µM)Observed EffectReference
A549 (Non-Small Cell Lung Cancer)Metabolic Activity1 - 1000Dose-dependent decrease in metabolic activity.
H460 (Non-Small Cell Lung Cancer)Metabolic Activity1 - 1000Dose-dependent decrease in metabolic activity.
Human Melanoma CellsMetabolic Activity50Significant decrease in glucose consumption and lactate production when combined with metformin.
Colorectal Cancer Cells (various)Cell ViabilityNot specifiedReduced viability independent of p53 status.
Table 2: Induction of Apoptosis and Proliferation Inhibition by this compound
Cell Line(s)Assay Type6-AN Concentration (µM)Treatment DurationKey FindingsReference
A549, H460Annexin V-FITC / PI Staining10 (low dose)48 hoursSignificant increase in the total apoptotic cell population.
A549, H460Annexin V-FITC / PI Staining200 (high dose)48 hoursStrong increase in the total apoptotic cell population.
A549, H460Colony Formation Assay10 and 20048 hours (treatment)Significant suppression of the proliferation index and colony formation ability.
Jurkat (Leukemia)Cell Viability5024 and 48 hoursWhen combined with everolimus or barasertib, a synergistic cytotoxic effect and strong induction of apoptosis were observed.
Table 3: Synergistic Effects of this compound with Anticancer Agents
Cell Line(s)Synergistic Agent6-AN Concentration (µM)Key FindingsReference
K562, A549, T98GCisplatin30 - 250Pretreatment with 6-AN for 18h resulted in 6 to 17-fold sensitization to cisplatin.
Colorectal Cancer Cells5-Fluorouracil (5-FU)Not specifiedEnhanced reduction in cell viability in combination with 5-FU.
L1210 (Leukemia)BCNUNot specifiedPotentiated the cytocidal effect of BCNU in vitro and in vivo.
Human Melanoma CellsMetformin50Sensitizes melanoma cells to metformin cytotoxicity, leading to apoptosis and necrosis.

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol provides a general guideline for the treatment of adherent cancer cell lines with 6-AN.

  • Materials:

    • Cancer cell line of interest (e.g., A549, H460)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

    • This compound (6-AN) stock solution (e.g., 10 mM in sterile DMSO)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Cell culture plates/flasks

  • Procedure:

    • Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for apoptosis/protein analysis) at a density that ensures logarithmic growth throughout the experiment. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

    • Preparation of Working Solutions: Prepare serial dilutions of the 6-AN stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 1000 µM).

    • Cell Treatment: Carefully remove the medium from the wells. Add the medium containing the various concentrations of 6-AN. Include a vehicle control group treated with a medium containing the same final concentration of DMSO as the highest 6-AN dose.

    • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Downstream Analysis: After incubation, harvest the cells for subsequent assays.

2. Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Materials:

    • Cells treated with 6-AN in a 96-well plate

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Treatment: Seed A549 or H460 cells at 5 x 10³ cells/well in a 96-well plate and treat with 6-AN for 48 hours as described above.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • Cells treated with 6-AN in a 6-well plate

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed A549 or H460 cells in 6-well plates and treat with desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

    • Harvest Cells: Collect both floating and adherent cells. Use trypsin for adherent cells and neutralize with a complete medium. Centrifuge and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

4. Colony Formation (Clonogenicity) Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

  • Materials:

    • 60-mm cell culture dishes

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Cell Seeding: Seed A549 or H460 cells in 60-mm dishes at a low density (e.g., 500-1000 cells/dish) to avoid colony fusion. Allow cells to attach overnight.

    • Treatment: Treat the cells with the desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

    • Incubation: Replace the treatment medium with a fresh complete medium and culture the cells for 12-16 days, allowing colonies to form.

    • Staining: Wash the dishes with PBS, fix the colonies, and stain with crystal violet solution.

    • Counting: After washing away excess stain and drying, manually count the colonies (typically >50 cells).

Visualizations

G cluster_1 Pentose Phosphate Pathway (PPP) cluster_2 Downstream Effects 6-AN This compound (6-AN) G6PD G6PD (Enzyme) 6-AN->G6PD Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P G6P->G6PD Rate-limiting step PPP_Products NADPH + Ribose-5-P G6PD->PPP_Products NADPH_depletion NADPH Depletion ROS Increased ROS (Oxidative Stress) NADPH_depletion->ROS Leads to ER_Stress ER Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis G start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24h (Adhesion) seed_cells->incubate_24h prep_6an 3. Prepare 6-AN Dilutions & Vehicle Control incubate_24h->prep_6an treat_cells 4. Treat Cells with 6-AN (e.g., 48 hours) prep_6an->treat_cells add_mtt 5. Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance analyze 8. Analyze Data (% Viability vs Control) read_absorbance->analyze end End analyze->end G cluster_A 6-AN Treatment cluster_B Cisplatin Action cluster_C Outcome AN_Metabolism 6-AN is metabolized to 6-ANAD+ Cis_Uptake Cisplatin Cellular Uptake AN_Metabolism->Cis_Uptake Increases DNA_Adducts Pt-DNA Adduct Formation Cis_Uptake->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Synergy Synergistic Cell Death DNA_Damage->Synergy

References

Application Notes and Protocols for Inducing Oxidative Stress with 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and competitive inhibitor of the NADP+-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the pentose phosphate pathway (PPP).[1] By inhibiting G6PD, 6-AN effectively blocks the production of NADPH, a critical reducing equivalent for antioxidant defense systems.[2][3] This disruption of the cellular redox balance leads to an increase in reactive oxygen species (ROS), making 6-AN a valuable tool for inducing oxidative stress in experimental settings.[4][5] These application notes provide a comprehensive guide for utilizing 6-AN to induce oxidative stress in cell culture, including detailed protocols and expected outcomes.

Mechanism of Action

This compound exerts its effects by competitively inhibiting G6PD, with a Ki value of 0.46 μM in cell-free assays. This inhibition of the pentose phosphate pathway leads to a cascade of cellular events:

  • Decreased NADPH Production: Inhibition of G6PD directly curtails the production of NADPH. NADPH is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), a key reaction in detoxifying ROS.

  • Increased Oxidative Stress: The depletion of NADPH leads to an accumulation of ROS, resulting in oxidative damage to lipids, proteins, and DNA.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS can disrupt protein folding processes in the ER, leading to ER stress and the activation of the unfolded protein response (UPR).

  • Apoptosis Induction: Sustained high levels of oxidative and ER stress can trigger programmed cell death, or apoptosis.

Data Presentation

Table 1: In Vitro Cellular Effects of this compound
Cell Line(s)Cancer TypeConcentration RangeDuration of TreatmentKey EffectsReference(s)
A549, H460Non-small cell lung cancer1 µM - 1000 µM48 hoursDose-dependent decrease in metabolic activity, induction of apoptosis, increased ROS, ER stress.
HCT116Colorectal cancerNot specifiedNot specifiedReduced cell viability, induction of oxidative stress and senescence.
JurkatLeukemia50 µM24, 48, 72 hoursIncreased apoptosis when combined with everolimus.
H9C2(2-1)Rat cardiac myoblastsNot specified6-23 hours (pretreatment)Increased cell survival against H2O2-induced stress, associated with a decrease in total GSH.
Table 2: Quantitative Effects of this compound on Oxidative Stress Markers
Cell Line(s)6-AN ConcentrationDurationParameter MeasuredObserved EffectReference(s)
A549, H46010 µM (low), 200 µM (high)48 hoursIntracellular ROS LevelsIncreased DCF fluorescence intensity.
A549, H46010 µM (low), 200 µM (high)48 hoursNADP+/NADPH RatioIncreased ratio, indicating decreased NADPH availability.
H9C2(2-1)Not specified6-23 hoursTotal Reduced Glutathione (GSH)15-44% decrease.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of 6-AN Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Treatment: On the day of the experiment, prepare fresh dilutions of 6-AN in complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the 6-AN-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest 6-AN concentration).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Downstream Analysis: Following the incubation period, harvest the cells for various downstream assays as described below.

Protocol 2: Measurement of Cell Viability (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Treatment: Treat cells with 6-AN as described in Protocol 1 in a 96-well plate.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with 6-AN in a suitable culture plate (e.g., 6-well or 96-well black-walled plate).

  • DCFDA Staining: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Ex/Em ~485/535 nm).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment with 6-AN, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualization of Signaling Pathways and Workflows

cluster_0 This compound (6-AN) Application cluster_1 Downstream Assays Cell Seeding Cell Seeding 6-AN Treatment 6-AN Treatment Cell Seeding->6-AN Treatment Incubation Incubation 6-AN Treatment->Incubation Downstream Assays Downstream Assays Incubation->Downstream Assays Cell Viability Cell Viability ROS Detection ROS Detection Apoptosis Assay Apoptosis Assay Western Blot Western Blot

Caption: Experimental workflow for using 6-AN to induce oxidative stress.

This compound This compound G6PD Inhibition G6PD Inhibition This compound->G6PD Inhibition inhibits PPP Inhibition PPP Inhibition G6PD Inhibition->PPP Inhibition Decreased NADPH Decreased NADPH PPP Inhibition->Decreased NADPH Increased NADP+/NADPH Ratio Increased NADP+/NADPH Ratio Decreased NADPH->Increased NADP+/NADPH Ratio Increased ROS Increased ROS Increased NADP+/NADPH Ratio->Increased ROS Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress ER Stress ER Stress Oxidative Stress->ER Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis ER Stress->Apoptosis

Caption: Mechanism of 6-AN-induced oxidative stress and apoptosis.

6-AN 6-AN PPP Inhibition PPP Inhibition 6-AN->PPP Inhibition Oxidative Stress Oxidative Stress PPP Inhibition->Oxidative Stress AKT Phosphorylation Inhibition AKT Phosphorylation Inhibition PPP Inhibition->AKT Phosphorylation Inhibition ER Stress ER Stress Oxidative Stress->ER Stress Caspase Activation Caspase Activation Oxidative Stress->Caspase Activation UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis S6 Activation Inhibition S6 Activation Inhibition AKT Phosphorylation Inhibition->S6 Activation Inhibition Caspase Activation->Apoptosis

Caption: Signaling pathways affected by this compound treatment.

References

Application Notes and Protocols for 6-Aminonicotinamide (6-AN) Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and a structural analog of nicotinamide. It is widely utilized in biomedical research as a competitive inhibitor of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), which is the rate-limiting enzyme in the pentose phosphate pathway (PPP).[1] By inhibiting the PPP, 6-AN disrupts crucial cellular processes, including energy metabolism and the production of NADPH, a key molecule for antioxidant defense.[1][2] This disruption leads to increased oxidative stress and can sensitize cancer cells to various therapeutic agents, making 6-AN a valuable tool in cancer research and drug development.[1]

Mechanism of Action

In vitro, 6-AN is metabolized into this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). These molecules act as competitive inhibitors of NAD+ and NADP+-dependent enzymes, respectively.[1] The primary target of 6-ANADP is G6PD, leading to the inhibition of the pentose phosphate pathway. This inhibition has several downstream consequences:

  • Decreased NADPH Production: Inhibition of G6PD leads to a reduction in the cellular pool of NADPH, which is critical for maintaining a reduced state and protecting cells from oxidative damage.

  • Inhibition of Ribose Synthesis: The PPP is a primary source of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis. By blocking this pathway, 6-AN can hinder DNA and RNA synthesis.

  • Modulation of Glycolysis: The accumulation of upstream metabolites of the PPP, such as 6-phosphogluconate, can lead to the inhibition of glycolysis.

  • Sensitization to Therapy: By increasing oxidative stress and inhibiting the synthesis of DNA precursors, 6-AN can enhance the efficacy of DNA-damaging agents like cisplatin and radiation therapy.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Enzyme Inhibition

Target EnzymeInhibitorKi ValueAssay Conditions
Glucose-6-Phosphate Dehydrogenase (G6PD)This compound0.46 µMCell-free assay

Table 2: In Vitro Effects of 6-AN on Cancer Cell Lines

Cell LineCancer TypeObserved EffectConcentrationIncubation Time
A549, H460Non-small cell lung cancerPromotes apoptotic cell death1 µM to 1000 µM48 hours
K562Leukemia6-fold decrease in cisplatin D90 dose30-250 µM18 hours (pretreatment)
A549Non-small cell lung cancer11-fold decrease in cisplatin D90 dose30-250 µM18 hours (pretreatment)
T98GGlioblastoma17-fold decrease in cisplatin D90 dose30-250 µM18 hours (pretreatment)
LNCaP, LAPC4, C4-2, 22Rv1Prostate cancerSignificant decrease in cell viability100 nM7 days
HeLaCervical CancerPHLDA3 knockout blocks the effects of 6-AN on cell growth100 nMNot Specified

Experimental Protocols

1. General Cell Culture and Treatment with 6-AN

This protocol provides a general guideline for treating adherent cancer cell lines with 6-AN. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Cancer cell line of interest (e.g., A549, H460, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (6-AN)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, tissue culture-treated plates (e.g., 96-well, 6-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into the appropriate tissue culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Preparation of 6-AN Stock Solution: Prepare a stock solution of 6-AN in DMSO (e.g., 100 mM). Ensure the solution is sterile-filtered. Store at -20°C for long-term use.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the 6-AN stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 6-AN. Include a vehicle control, which consists of medium with the same concentration of DMSO as the highest 6-AN concentration used.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental design.

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, such as cell viability, apoptosis, or metabolic assays.

2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following 6-AN treatment.

Materials:

  • Cells treated with 6-AN in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Add MTT Reagent: After the 6-AN treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of 6-AN for the specific cell line.

3. Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells following 6-AN treatment.

Materials:

  • Cells treated with 6-AN

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Harvest Cells: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash Cells: Wash the cells twice with cold PBS.

  • Resuspend Cells: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 Pentose Phosphate Pathway (PPP) cluster_2 Downstream Effects 6-AN 6-AN 6-ANAD(P) 6-ANAD(P) 6-AN->6-ANAD(P) Metabolic Conversion G6PD G6PD 6-ANAD(P)->G6PD Inhibition G6P Glucose-6-Phosphate PG6 6-Phosphogluconate G6P->PG6 NADP+ to NADPH Ru5P Ribulose-5-Phosphate PG6->Ru5P NADP+ to NADPH PGD 6PGD NADPH_dec Decreased NADPH Oxidative_Stress Increased Oxidative Stress NADPH_dec->Oxidative_Stress Cell_Sensitization Sensitization to Therapy Oxidative_Stress->Cell_Sensitization Ribose_dec Decreased Ribose Synthesis DNA_RNA_dec Impaired DNA/RNA Synthesis Ribose_dec->DNA_RNA_dec DNA_RNA_dec->Cell_Sensitization

Caption: Mechanism of action of this compound.

G cluster_workflow In Vitro 6-AN Treatment Workflow start Start seed_cells Seed Cells in Plates start->seed_cells prepare_6an Prepare 6-AN Solutions seed_cells->prepare_6an treat_cells Treat Cells with 6-AN (and Vehicle Control) prepare_6an->treat_cells incubate Incubate for Desired Duration treat_cells->incubate harvest Harvest Cells incubate->harvest downstream Downstream Assays (e.g., Viability, Apoptosis) harvest->downstream end End downstream->end

Caption: General experimental workflow for in vitro 6-AN treatment.

References

Application Notes and Protocols for Determining Optimal 6-Aminonicotinamide Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Aminonicotinamide (6-AN) is a potent antimetabolite and a structural analog of nicotinamide. It is widely used in research to inhibit the Pentose Phosphate Pathway (PPP), a critical metabolic pathway for cell proliferation and survival.[1] 6-AN achieves this by being metabolized into 6-amino-NAD(P)+, which acts as a competitive inhibitor of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[2][3][4] Inhibition of the PPP disrupts cellular energy metabolism, increases oxidative stress, and can sensitrate cancer cells to therapeutic agents like radiation and DNA-damaging chemotherapy.[3] Determining the optimal concentration of 6-AN is critical for achieving the desired biological effect without inducing excessive, non-specific cytotoxicity. This document provides a comprehensive guide, including experimental protocols and data, to help researchers determine the optimal 6-AN concentration for their specific cell culture models.

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

The primary mechanism of 6-AN involves the competitive inhibition of G6PD. This inhibition leads to several downstream cellular effects:

  • Decreased NADPH Production: NADPH is essential for maintaining a reduced glutathione pool, which is crucial for detoxifying reactive oxygen species (ROS). A decrease in NADPH leads to an increase in the NADP+/NADPH ratio and elevated oxidative stress.

  • Inhibition of Ribose Synthesis: The PPP is the main source of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis. By blocking the PPP, 6-AN can impede DNA and RNA synthesis.

  • Modulation of Glycolysis: The accumulation of upstream metabolites, such as 6-phosphogluconate, due to PPP inhibition may subsequently inhibit glycolysis.

G6PD_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) cluster_Outputs Pathway Outputs cluster_Effects Cellular Effects G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD G6P->PGL G6PD_label NADP+ to NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD SixPGD_label NADP+ to NADPH R5P Ribose-5-Phosphate (for Nucleotides) Ru5P->R5P NADPH NADPH Redox Redox Balance (ROS Detoxification) NADPH->Redox Provides reducing equivalents Biosynthesis Nucleotide Synthesis (DNA/RNA) R5P->Biosynthesis SixAN This compound (6-AN) SixAN->Inhibition Inhibition->G6P Inhibits G6PD

Caption: Mechanism of this compound (6-AN) action on the Pentose Phosphate Pathway (PPP).

Experimental Design and Workflow

Determining the optimal 6-AN concentration requires a systematic approach, starting with a broad-range cytotoxicity screen followed by more specific functional assays at sublethal concentrations.

Experimental_Workflow start Select Cell Line and Seeding Density dose_response Step 1: Broad-Range Dose-Response Assay (e.g., 1 µM to 1000 µM) start->dose_response viability_assay Perform Cell Viability Assay (MTT, Resazurin, etc.) for 24, 48, 72 hours dose_response->viability_assay ic50 Step 2: Determine IC50 Value (Concentration for 50% inhibition) viability_assay->ic50 select_conc Step 3: Select Concentrations for Functional Assays (e.g., < IC50, IC50, > IC50) ic50->select_conc functional_assays Step 4: Perform Functional Assays select_conc->functional_assays assay_types Apoptosis Assay (Annexin V) Metabolism Assay (NADP+/NADPH Ratio) Clonogenic Assay functional_assays->assay_types analysis Analyze Results and Determine Optimal Concentration for Desired Effect functional_assays->analysis

Caption: Workflow for determining the optimal concentration of 6-AN in cell culture.

Quantitative Data Summary

The effective concentration of 6-AN can vary significantly between cell lines. The tables below summarize key quantitative data from various studies to provide a starting point for experimental design.

Table 1: In Vitro Cellular Effects of 6-AN on Cancer Cell Lines

Cell LineCancer TypeEffectConcentration(s) UsedDuration of TreatmentReference
A549, H460Non-small cell lung cancerDose-dependent suppression of metabolic activity, induction of apoptosis1 µM - 1000 µM48 hours
A549, H460Non-small cell lung cancerReduced colony formation10 µM and 200 µM48 hours
JurkatLeukemia~20% inhibition of cell proliferation (IC20)50 µM48 hours
LNCaP, LAPC4, C4-2, 22Rv1Prostate cancerSignificant decrease in cell viability100 nM7 days
HeLaCervical CancerInhibition of cell growth100 nM48-96 hours

Table 2: In Vitro Enzyme Inhibition Data

Target EnzymeInhibitorKi ValueAssay ConditionsReference
Glucose-6-Phosphate Dehydrogenase (G6PD)6-AN0.46 µMCell-free assay

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and is used to determine the IC50 value of 6-AN.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (6-AN) stock solution (e.g., 10-100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the 6-AN stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 1000 µM).

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the different concentrations of 6-AN. Include a vehicle control (medium with the same percentage of DMSO as the highest 6-AN concentration, typically <0.5%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells following 6-AN treatment.

Materials:

  • Cells treated with selected concentrations of 6-AN in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to assess the mode of cell death induced by 6-AN.

Protocol 3: NADP+/NADPH Ratio Quantification Assay

This protocol directly measures the biochemical effect of 6-AN by quantifying the intracellular ratio of NADP+ to NADPH, a key indicator of PPP inhibition and oxidative stress.

Materials:

  • Cells treated with 6-AN

  • NADP/NADPH Quantification Assay Kit (e.g., from Sigma-Aldrich)

  • PBS

  • Microplate reader capable of fluorescence or colorimetric measurement

Procedure:

  • Cell Harvesting: After 48 hours of 6-AN treatment, collect control and treated cells.

  • Extraction: Follow the manufacturer's instructions for the assay kit to lyse the cells and extract NADP+ and NADPH. This typically involves separate extraction steps for the oxidized (NADP+) and reduced (NADPH) forms.

  • Quantification: Perform the enzymatic cycling reaction according to the kit's protocol, which generates a product that can be measured by absorbance or fluorescence.

  • Measurement: Read the output on a microplate reader.

  • Calculation: Calculate the concentrations of NADP+ and NADPH based on a standard curve.

Data Analysis:

  • Determine the NADP+/NADPH ratio for both control and 6-AN treated cells. An increase in the ratio indicates inhibition of the PPP.

References

Application Notes and Protocols for In Vivo Administration of 6-Aminonicotinamide in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide and a competitive inhibitor of the NADP+-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), which is the rate-limiting enzyme in the Pentose Phosphate Pathway (PPP).[1][2][3] By inhibiting the PPP, 6-AN disrupts crucial cellular processes such as the production of NADPH and pentose sugars, which are vital for antioxidant defense and nucleotide synthesis.[3] This disruption leads to increased oxidative stress and can induce apoptosis in cancer cells, making 6-AN a compound of significant interest in oncology research.[4] It is often investigated for its potential to sensitize tumor cells to chemotherapy and radiation.

These application notes provide a comprehensive overview of the in vivo administration of 6-AN in mouse models, including detailed protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models
Animal ModelTumor ModelTreatment RegimenObserved Effect
CD2F1 MiceN/A10 mg/kg 6-AN, single i.v. or i.p. injectionRapid clearance with T1/2α of 7.4 min and T1/2β of 31.3 min. 80-100% bioavailability after i.p. administration.
CD8F1 MiceMammary Carcinoma20 mg/kg 6-AN, i.p. three times (days 1, 10/11, and 21)Small but significant tumor growth delay (4.3 days).
CD8F1 MiceMammary Carcinoma20 mg/kg 6-AN followed by radiation (15 Gy x 3)Significant tumor growth delay (57.0 days).
BALB/c Nude MiceHepatocellular Carcinoma (HCC) Metastasis Model (tail vein injection of HCCLM3 cells)Not specified6-AN treatment resulted in fewer cancerous nodes in the lung and liver.
Sprague-Dawley RatsNeocortex Study50 mg/kg 6-AN, single i.p. injectionElevated levels of 6-phosphogluconate and 6-phosphoglucono-delta-lactone in the neocortex.
RatsOptic Nerve Crush Injury5 mg/kg 6-AN, single i.p. injectionDegeneration of reactive astrocytes.
RatsOptic Nerve Crush Injury10 mg/kg 6-AN, single i.p. injectionLoss of astrocytes and intracellular glial edema in both crushed and unoperated optic nerves.
Table 2: Toxicity of this compound in Mice
DoseAdministration RouteObserved Toxicities
10, 20, or 40 mg/kg (in combination with 6-MMPR and PALA)Not specifiedStatus spongiosis in the brains and spinal cords.
20 or 40 mg/kg (in combination with 6-MMPR and PALA)Not specifiedNeurotoxicity and lethality. Clinical signs included hunched posture, hypoactivity, prostration, head tilt, ataxia, circling, cold-to-touch, eye discharge, splayed hindlimbs, and tremors.
Multiple i.p. doses or osmotic pumps (to prolong exposure)i.p. or osmotic pumpLethal toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol outlines the preparation of a 6-AN solution for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound (6-AN) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl) or Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Vehicle Preparation (Example 1: Saline-based):

    • To prepare 1 mL of the vehicle, mix the following in a sterile tube:

      • 100 µL DMSO (10%)

      • 400 µL PEG300 (40%)

      • 50 µL Tween 80 (5%)

      • 450 µL Sterile Saline (45%)

    • Vortex thoroughly until a clear, homogenous solution is formed.

  • Vehicle Preparation (Example 2: Corn Oil-based):

    • To prepare 1 mL of the vehicle, mix the following in a sterile tube:

      • 50 µL DMSO (5%)

      • 950 µL Corn Oil (95%)

    • Vortex thoroughly until a clear, homogenous solution is formed.

  • 6-AN Stock Solution:

    • Aseptically weigh the required amount of 6-AN powder.

    • Prepare a concentrated stock solution of 6-AN in DMSO (e.g., 25 mg/mL or 100 mg/mL). Ensure complete dissolution by vortexing. The use of fresh, moisture-free DMSO is recommended to ensure solubility.

  • Final Dosing Solution Preparation:

    • Calculate the required volume of the 6-AN stock solution based on the desired final concentration and the total volume of the dosing solution to be prepared.

    • Add the calculated volume of the 6-AN stock solution to the prepared vehicle.

    • For the saline-based vehicle, add the components sequentially: first the 6-AN stock in DMSO, then PEG300, mix, then Tween 80, mix, and finally add saline to the final volume.

    • For the corn oil-based vehicle, add the 6-AN stock in DMSO to the corn oil and mix thoroughly.

    • Vortex the final dosing solution until it is clear and homogenous. The mixed solution should be used immediately for optimal results.

Protocol 2: In Vivo Tumor Growth Delay Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the efficacy of 6-AN in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Prepared 6-AN dosing solution (from Protocol 1)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant the desired number of tumor cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, 6-AN treatment group).

    • Administer the prepared 6-AN solution or vehicle control via intraperitoneal (i.p.) injection at the predetermined dosage and schedule (e.g., 15 mg/kg).

  • Monitoring and Data Collection:

    • Monitor the mice regularly for signs of toxicity, and measure body weight and tumor volume at set intervals.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Individual animals may need to be euthanized if there is tumor ulceration or a significant decline in health.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time to visualize the tumor growth delay.

Visualizations

Signaling Pathway

G cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Redox Redox Homeostasis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD NADPH NADPH PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD Nucleotides Nucleotide Synthesis Ru5P->Nucleotides NADP NADP+ NADP->NADPH GSSG GSSG GSH GSH NADPH->GSH GSSG->GSH Glutathione Reductase ROS ROS GSH->ROS Detoxification ER_Stress ER Stress ROS->ER_Stress AN This compound AN->G6P Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound Action.

Experimental Workflow

G cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis prep_6an Prepare 6-AN Dosing Solution administer Administer 6-AN or Vehicle (e.g., i.p. injection) prep_6an->administer prep_vehicle Prepare Vehicle Control prep_vehicle->administer implant Implant Tumor Cells (Xenograft Model) tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize randomize->administer monitor Monitor Body Weight, Tumor Volume, and Health administer->monitor endpoint Endpoint Criteria Met monitor->endpoint analyze Analyze and Plot Tumor Growth Data endpoint->analyze

References

Application Notes and Protocols for Measuring G6PD Inhibition by 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that supplies cells with NADPH and precursors for nucleotide biosynthesis.[1][2] NADPH is essential for maintaining redox homeostasis and protecting cells from oxidative damage.[3] Due to its critical role in cell proliferation and survival, G6PD is a compelling therapeutic target in various diseases, including cancer.[3][4] 6-Aminonicotinamide (6-AN) is a well-characterized competitive inhibitor of G6PD. It acts as an antimetabolite of nicotinamide and, once inside the cell, is converted into analogs that compete with NADP+, thereby inhibiting G6PD activity. These application notes provide a detailed protocol for measuring the in vitro inhibition of G6PD by 6-AN using a spectrophotometric assay.

Principle of the Assay

The activity of G6PD is determined by monitoring the reduction of NADP+ to NADPH, which is catalyzed by the enzyme in the presence of its substrate, glucose-6-phosphate (G6P). The formation of NADPH results in an increased absorbance at 340 nm. The rate of this increase is directly proportional to the G6PD activity. The inhibitory effect of this compound is quantified by measuring the decrease in the rate of NADPH production in the presence of the inhibitor.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of G6PD in the pentose phosphate pathway and the mechanism of its inhibition by this compound.

G6PD_Inhibition G6PD in the Pentose Phosphate Pathway and Inhibition by 6-AN cluster_PPP Pentose Phosphate Pathway cluster_Inhibition Inhibition Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD 6-Phosphoglucono-d-lactone 6-Phosphoglucono-d-lactone G6PD->6-Phosphoglucono-d-lactone NADPH NADPH G6PD->NADPH NADP+ NADP+ NADP+->G6PD This compound This compound This compound->G6PD Competitive Inhibition

Caption: G6PD catalyzes the conversion of G6P to 6-phosphoglucono-δ-lactone, producing NADPH. 6-AN competitively inhibits G6PD.

Quantitative Data Summary

The following table summarizes the quantitative data for the inhibition of G6PD by this compound.

ParameterValueCell Line / SystemReference
Ki 0.46 µMNADP+-dependent enzyme
Effective Concentration 100 nMHeLa and mES cells (inhibition of cell growth)
Effective Concentration 50 µMMelanoma cells (sensitization to metformin)
Effective Concentration 0.3 - 5 mMIsolated rat hearts (dose-dependent reduction of G6PD activity)
Effective Concentration 10 - 200 µMA549 and H460 lung cancer cells (antiproliferative activity)

Experimental Protocols

Materials and Reagents
  • G6PD enzyme (from a commercial source, e.g., Sigma-Aldrich)

  • This compound (6-AN)

  • Glucose-6-Phosphate (G6P)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader with absorbance measurement capabilities at 340 nm

Preparation of Solutions
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.1% BSA.

  • G6PD Enzyme Stock Solution: Prepare a stock solution of G6PD in assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • G6P Substrate Solution: Prepare a stock solution of G6P in ultrapure water.

  • NADP+ Cofactor Solution: Prepare a stock solution of NADP+ in ultrapure water.

  • 6-AN Inhibitor Stock Solution: Prepare a high-concentration stock solution of 6-AN in DMSO (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

Experimental Workflow

The following diagram outlines the experimental workflow for the G6PD inhibition assay.

G6PD_Assay_Workflow Workflow for G6PD Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Reagents: Assay Buffer, G6PD, G6P, NADP+, 6-AN prep_plate Prepare 96-well plate with controls and 6-AN dilutions prep_reagents->prep_plate add_enzyme Add G6PD enzyme to all wells prep_plate->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate add_nadp Add NADP+ pre_incubate->add_nadp initiate_reaction Initiate reaction with G6P add_nadp->initiate_reaction read_absorbance Measure absorbance at 340 nm kinetically initiate_reaction->read_absorbance calc_rate Calculate reaction rates (ΔAbs/min) read_absorbance->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition plot_dose_response Plot dose-response curve calc_inhibition->plot_dose_response determine_ic50 Determine IC50 value plot_dose_response->determine_ic50

Caption: A step-by-step workflow for the G6PD inhibition assay, from preparation to data analysis.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Add assay buffer to all wells.

    • Add the desired concentrations of 6-AN to the test wells.

    • Include a "no inhibitor" control (vehicle control, e.g., DMSO).

    • Include a "no enzyme" control (background control).

  • Enzyme Addition: Add the G6PD enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the NADP+ solution to all wells.

    • Initiate the enzymatic reaction by adding the G6P solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes. Ensure the reaction rate is linear during the measurement period.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of NADPH formation by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for Background: Subtract the rate of the "no enzyme" control from all other rates.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of 6-AN:

    % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the 6-AN concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Troubleshooting

  • High Background Absorbance: Ensure the purity of reagents. Contamination with NADPH will lead to high initial absorbance.

  • Non-linear Reaction Rate: The enzyme or substrate concentration may be too high. Optimize by reducing the concentration of the limiting component. The reaction may be proceeding too quickly.

  • Low Signal: The enzyme concentration may be too low. Increase the enzyme concentration to achieve a measurable rate.

  • Inconsistent Results: Ensure accurate pipetting and proper mixing. Maintain a constant temperature throughout the assay.

Conclusion

This document provides a comprehensive guide for measuring the inhibition of G6PD by this compound. The detailed protocol and workflow are designed to be adaptable for various research applications, from basic biochemical characterization to high-throughput screening of potential G6PD inhibitors. Careful execution of the protocol and data analysis will yield reliable and reproducible results for advancing research and drug development efforts targeting the pentose phosphate pathway.

References

6-Aminonicotinamide: Application Notes and Protocols for DMSO-Based Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-Aminonicotinamide (6-AN), with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO). These guidelines are intended to ensure accurate and reproducible experimental outcomes.

Introduction

This compound (6-AN) is a potent antimetabolite and a well-established competitive inhibitor of the NADP+-dependent enzyme 6-phosphogluconate dehydrogenase (6PGD)[1][2][3]. As a key enzyme in the Pentose Phosphate Pathway (PPP), the inhibition of 6PGD by 6-AN disrupts cellular metabolism, leading to reduced production of NADPH and ribose-5-phosphate[4]. This mechanism underlies its utility in various research areas, including cancer biology, by inducing oxidative stress and enhancing the efficacy of chemotherapeutic agents[2].

Physicochemical Properties

PropertyValueReference
Molecular Formula C₆H₇N₃O
Molecular Weight 137.1 g/mol
Appearance Crystalline solid
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years

Solubility in DMSO

The solubility of this compound in DMSO can vary based on the purity of the solvent and the dissolution technique. It is crucial to use fresh, anhydrous DMSO to achieve maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce solubility.

SolventSolubilityConcentration (mM)NotesReference
DMSO~1 mg/mL~7.29 mM-
DMSO27 mg/mL196.87 mMUse fresh, anhydrous DMSO.
DMSO27.5 mg/mL200.53 mMSonication is recommended to aid dissolution.

Stability of DMSO Stock Solutions

Proper storage of this compound stock solutions in DMSO is critical to maintain its integrity and activity. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Storage TemperatureDurationNotesReference
-80°C1 yearProtect from light.
-20°C1 monthProtect from light.

Note: While many compounds are stable in DMSO for extended periods, a small percentage may degrade over time. Regular quality control of stock solutions is advisable for long-term studies.

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the required amount of this compound in a sterile tube. For 1 mL of a 10 mM solution, use 1.371 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.

  • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • If dissolution is slow, sonicate the solution for short intervals or gently warm the tube to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

G Workflow for Preparing 6-AN DMSO Stock Solution cluster_0 Preparation cluster_1 Storage A Equilibrate 6-AN to Room Temperature B Weigh 6-AN A->B C Add Anhydrous DMSO B->C D Purge with Inert Gas C->D E Vortex to Dissolve D->E F Optional: Sonicate/Warm if needed E->F G Aliquot into Single-Use Tubes F->G H Store at -80°C or -20°C G->H

Caption: Workflow for preparing and storing 6-AN in DMSO.

Protocol for Diluting DMSO Stock Solution for In Vitro Assays

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is recommended to first perform a serial dilution in DMSO before adding to the aqueous medium to prevent precipitation.

Procedure:

  • Thaw a single-use aliquot of the 6-AN DMSO stock solution at room temperature.

  • Perform any necessary intermediate dilutions in DMSO. For example, to get a 1 mM solution from a 10 mM stock, dilute 1:10 in DMSO.

  • Add the diluted DMSO solution to the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Mix the final solution thoroughly before adding it to the cells.

Note: Aqueous solutions of this compound are not recommended for storage for more than one day.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects by inhibiting the Pentose Phosphate Pathway (PPP). It is metabolized within the cell to 6-amino-NADP+, which acts as a potent competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD). This inhibition leads to the accumulation of 6-phosphogluconate and a reduction in NADPH levels. The decrease in NADPH impairs the cell's antioxidant capacity and biosynthetic processes. This can lead to increased reactive oxygen species (ROS), inhibition of AKT phosphorylation, induction of ER stress, and ultimately, apoptosis.

G Signaling Pathway of this compound 6-AN 6-AN 6-amino-NADP+ 6-amino-NADP+ 6-AN->6-amino-NADP+ Metabolized in cell 6PGD 6-Phosphogluconate Dehydrogenase (6PGD) 6-amino-NADP+->6PGD Inhibits PPP Pentose Phosphate Pathway (PPP) 6PGD->PPP Rate-limiting enzyme of NADPH NADPH Production 6PGD->NADPH Inhibition reduces PPP->NADPH Leads to AKT AKT Phosphorylation PPP->AKT Inhibition reduces ROS Increased Reactive Oxygen Species (ROS) NADPH->ROS Reduction leads to ER_Stress ER Stress ROS->ER_Stress Induces Apoptosis Apoptosis AKT->Apoptosis Inhibition promotes ER_Stress->Apoptosis

Caption: Mechanism of 6-AN via inhibition of the PPP.

References

Application Notes and Protocols for Preparing 6-Aminonicotinamide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and a competitive inhibitor of the NADP+-dependent enzyme glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1][2][3][4] By inhibiting G6PD, 6-AN effectively blocks the production of NADPH and the synthesis of ribose-5-phosphate, which are crucial for antioxidant defense and nucleotide biosynthesis, respectively.[5] This disruption of cellular metabolism leads to increased oxidative stress and can induce apoptosis, making 6-AN a valuable tool in cancer research and other therapeutic areas. Proper preparation of 6-AN stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid. Its solubility is a key consideration for the preparation of stock solutions.

PropertyValueSource
Molecular FormulaC₆H₇N₃O
Molecular Weight137.14 g/mol
Melting Point245-248°C
Purity≥98%

Solubility Data:

SolventSolubilityNotesSource
DMSO~1 mg/mL to 60 mg/mLA common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)~2 mg/mLAnother organic solvent suitable for stock solutions.
Water~9 mg/mLSparingly soluble in aqueous buffers.
DMF:PBS (pH 7.2) (1:2)~0.3 mg/mLFor direct preparation of working solutions in aqueous buffer, pre-dissolving in DMF is recommended.
MethanolSoluble upon heating

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe (optional)

Procedure:

  • Weighing: Accurately weigh out 1.3714 mg of this compound using a calibrated analytical balance.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if precipitation is observed.

  • Sterilization (Optional): For cell culture applications, it is recommended to sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Pre-warm: Pre-warm the complete cell culture medium to 37°C.

  • Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 10 µM, 100 µM). It is recommended to perform a two-step dilution for lower concentrations to ensure accuracy.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of 6-AN.

  • Immediate Use: Use the prepared working solutions immediately for treating cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its use in cell viability assays.

G cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Inhibition cluster_Downstream Downstream Effects G6P Glucose-6-Phosphate sixPGDL 6-Phosphoglucono-δ-lactone G6P->sixPGDL G6PD AKT ↓ p-AKT sixPG 6-Phosphogluconate sixPGDL->sixPG NADPH ↓ NADPH sixPGDL->NADPH Ru5P Ribulose-5-Phosphate sixPG->Ru5P 6PGD sixAN This compound sixAN->sixPGDL Inhibits ROS ↑ ROS NADPH->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis S6 ↓ p-S6 AKT->S6 CellGrowth ↓ Cell Growth S6->CellGrowth

Caption: Mechanism of this compound action.

G start Start prepare_stock Prepare 6-AN Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_working Prepare Working Solutions of 6-AN in Culture Medium prepare_stock->prepare_working seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with 6-AN and Vehicle Control seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay analyze Analyze Data and Determine IC50 viability_assay->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

Safety Precautions

This compound should be handled with care as it is a hazardous substance. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Combining 6-Aminonicotinamide with Cisplatin in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale, mechanisms, and practical methodologies for studying the combination of 6-Aminonicotinamide (6-AN) and cisplatin in cancer research. The synergistic effects of this drug combination offer a promising avenue for enhancing the efficacy of cisplatin, a widely used chemotherapeutic agent.

Introduction

Cisplatin is a potent, platinum-based chemotherapy drug effective against a variety of cancers. However, its clinical utility is often limited by both intrinsic and acquired resistance, as well as significant side effects. This compound (6-AN), a structural analog of nicotinamide, has emerged as a promising agent to sensitize cancer cells to cisplatin.[1][2] This document outlines the key mechanisms of action, provides quantitative data from in vitro studies, and details experimental protocols to facilitate further research in this area.

Mechanism of Synergistic Action

The combination of 6-AN and cisplatin results in enhanced cancer cell death through a multi-faceted mechanism. Pre-treatment with 6-AN has been shown to increase the sensitivity of various human tumor cell lines to cisplatin.[1][2]

The primary mechanisms include:

  • Increased Cisplatin Accumulation and DNA Adduct Formation: 6-AN treatment leads to a higher intracellular concentration of cisplatin, which in turn results in an increased formation of platinum-DNA adducts.[1] These adducts are the primary lesions that trigger downstream apoptotic pathways.

  • Inhibition of the Pentose Phosphate Pathway (PPP): 6-AN is metabolized in cells to this compound adenine dinucleotide (6-ANAD+). This metabolite acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). Inhibition of the PPP disrupts cellular redox balance and the production of NADPH, which is crucial for antioxidant defense and nucleotide biosynthesis. This metabolic disruption is thought to contribute to the sensitization of cancer cells to cisplatin.

  • Induction of Apoptosis: The combination of 6-AN and cisplatin leads to a significant increase in the number of apoptotic cells compared to treatment with cisplatin alone.

Quantitative Data from In Vitro Studies

The sensitizing effect of 6-AN on cisplatin has been quantified in several cancer cell lines. The following table summarizes the fold-decrease in the cisplatin dose required to inhibit colony formation by 90% (IC90) in the presence of 6-AN.

Cell LineCancer Type6-AN Pre-treatmentFold Decrease in Cisplatin IC90Reference
K562Leukemia30-250 µM for 18h6-fold
A549Non-small cell lung cancer30-250 µM for 18h11-fold
T98GGlioblastoma30-250 µM for 18h17-fold

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the synergistic effects of 6-AN and cisplatin.

Cell Viability and Cytotoxicity Assessment (Colony Formation Assay)

This assay assesses the long-term survival and proliferative capacity of cancer cells after drug treatment.

Materials:

  • Cancer cell lines (e.g., A549, K562, T98G)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 6-well plates

  • This compound (6-AN)

  • Cisplatin

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

  • 6-AN Pre-treatment: Treat the cells with the desired concentrations of 6-AN (e.g., 30-250 µM) for 18 hours. Include a vehicle control (medium with the same solvent concentration used to dissolve 6-AN).

  • Cisplatin Treatment: After the 18-hour pre-treatment, remove the 6-AN containing medium and add fresh medium containing various concentrations of cisplatin. A separate set of wells should be treated with cisplatin alone (without 6-AN pre-treatment) to serve as a control.

  • Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.

  • Colony Staining:

    • Wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of methanol to each well for 15 minutes.

    • Remove the methanol and add 1 ml of Crystal Violet staining solution to each well for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot dose-response curves to determine the IC90 values for cisplatin with and without 6-AN pre-treatment.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 6-AN and/or cisplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in the presence of 6-AN, cisplatin, or the combination for the desired time period (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, detach the cells using a gentle cell scraper or trypsin-EDTA. Collect both the detached and floating cells to include the apoptotic population.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Measurement of Platinum-DNA Adducts (Atomic Absorption Spectroscopy)

This technique is used to quantify the amount of platinum bound to cellular DNA.

Materials:

  • Cells treated with cisplatin with or without 6-AN pre-treatment

  • DNA isolation kit

  • Graphite furnace atomic absorption spectrometer

  • Nitric acid (trace metal grade)

  • Platinum standard solutions

Protocol:

  • Cell Treatment and DNA Isolation: Treat cells as described in the previous protocols. After treatment, harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • Sample Preparation:

    • Quantify the concentration of the isolated DNA.

    • Digest a known amount of DNA (e.g., 10-20 µg) in concentrated nitric acid at an elevated temperature (e.g., 70°C) until the solution is clear.

    • Dilute the digested sample to a final volume with deionized water.

  • Standard Curve Preparation: Prepare a series of platinum standard solutions of known concentrations in the same acid matrix as the samples.

  • Atomic Absorption Spectroscopy (AAS) Analysis:

    • Analyze the samples and standards using a graphite furnace atomic absorption spectrometer.

    • The instrument measures the absorption of light by platinum atoms at a specific wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of platinum in the DNA samples from the standard curve.

    • Express the results as the amount of platinum per microgram of DNA.

Visualizations

Signaling Pathway of 6-AN and Cisplatin Interaction

G cluster_Cell Cancer Cell cluster_PPP Pentose Phosphate Pathway (PPP) 6-AN 6-AN 6-ANAD+ 6-ANAD+ 6-AN->6-ANAD+ Metabolized to Cisplatin Cisplatin Increased Cisplatin Accumulation Increased Cisplatin Accumulation Cisplatin->Increased Cisplatin Accumulation Uptake Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD Substrate 6-Phosphoglucono-delta-lactone 6-Phosphoglucono-delta-lactone G6PD->6-Phosphoglucono-delta-lactone Catalyzes NADPH NADPH G6PD->NADPH Produces G6PD->NADPH Ribose-5-Phosphate Ribose-5-Phosphate 6-Phosphoglucono-delta-lactone->Ribose-5-Phosphate ... 6-ANAD+->G6PD Inhibits 6-ANAD+->Increased Cisplatin Accumulation Enhances Pt-DNA Adducts Pt-DNA Adducts Increased Cisplatin Accumulation->Pt-DNA Adducts Forms Apoptosis Apoptosis Pt-DNA Adducts->Apoptosis Induces DNA DNA Pt-DNA Adducts->DNA

Caption: Mechanism of 6-AN sensitization to cisplatin.

Experimental Workflow for In Vitro Studies

G cluster_workflow In Vitro Experimental Workflow start Start: Cancer Cell Culture pretreatment Pre-treatment with This compound (18h) start->pretreatment treatment Treatment with Cisplatin pretreatment->treatment assays Perform Assays treatment->assays Colony Formation Assay Colony Formation Assay assays->Colony Formation Assay Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) assays->Apoptosis Assay\n(Annexin V/PI) Pt-DNA Adduct\nMeasurement (AAS) Pt-DNA Adduct Measurement (AAS) assays->Pt-DNA Adduct\nMeasurement (AAS) data_analysis Data Analysis and Interpretation end Conclusion data_analysis->end Colony Formation Assay->data_analysis Apoptosis Assay\n(Annexin V/PI)->data_analysis Pt-DNA Adduct\nMeasurement (AAS)->data_analysis

Caption: Workflow for in vitro 6-AN and cisplatin studies.

Logical Relationship of Synergistic Effect

G 6-AN 6-AN Inhibition of PPP Inhibition of PPP 6-AN->Inhibition of PPP Increased Cisplatin\nAccumulation Increased Cisplatin Accumulation 6-AN->Increased Cisplatin\nAccumulation Enhanced Apoptosis Enhanced Apoptosis Inhibition of PPP->Enhanced Apoptosis Increased\nPt-DNA Adducts Increased Pt-DNA Adducts Increased Cisplatin\nAccumulation->Increased\nPt-DNA Adducts Increased\nPt-DNA Adducts->Enhanced Apoptosis Synergistic\nCytotoxicity Synergistic Cytotoxicity Enhanced Apoptosis->Synergistic\nCytotoxicity

References

Application Notes and Protocols: Utilizing 6-Aminonicotinamide to Unravel Metabolic Reprogramming in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival. The pentose phosphate pathway (PPP) is a crucial metabolic route that provides cancer cells with NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis. 6-Aminonicotinamide (6-AN), a potent inhibitor of the PPP, serves as an invaluable tool to investigate the reliance of tumors on this pathway and to explore novel therapeutic strategies.

6-AN is a nicotinamide analog that, once inside the cell, is converted into 6-amino-nicotinamide adenine dinucleotide phosphate (6-ANADP). This molecule then acts as a competitive inhibitor of key NADP+-dependent enzymes in the PPP, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme.[1][2] By blocking the PPP, 6-AN induces a cascade of effects, including a reduction in NADPH levels, an increase in oxidative stress, and an inhibition of nucleotide synthesis, ultimately leading to decreased cell viability and apoptosis in cancer cells.[2][3] These application notes provide a comprehensive guide for utilizing 6-AN to study metabolic reprogramming in tumors.

Mechanism of Action

This compound primarily exerts its effects by inhibiting the pentose phosphate pathway. This inhibition leads to several downstream consequences that are detrimental to cancer cells:

  • Inhibition of the Pentose Phosphate Pathway: 6-AN is a competitive inhibitor of G6PD, the initial and rate-limiting enzyme of the PPP.[1]

  • Depletion of NADPH: This enzymatic blockade significantly reduces the intracellular pool of NADPH, a critical reducing equivalent for antioxidant defense systems, leading to an increased NADP+/NADPH ratio.

  • Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG), rendering cancer cells vulnerable to reactive oxygen species (ROS)-induced damage.

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress.

  • Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A549Non-Small Cell Lung Cancer~10048
H460Non-Small Cell Lung Cancer~5048
K562LeukemiaNot specified, sensitization at 30-250 µM18
T98GGlioblastomaNot specified, sensitization at 30-250 µM18
JurkatLeukemiaIC20 at 50 µM48

Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.

Table 2: Effects of this compound on Metabolic Parameters in Cancer Cells

Cell Line6-AN Concentration (µM)Parameter MeasuredObserved Effect
A549 & H46010 and 200Glucose ConsumptionDecreased
A549 & H46010 and 200Lactate ProductionDecreased
A549 & H46010 and 200Intracellular ATPDecreased
A549 & H46010 and 200NADP+/NADPH RatioIncreased
RIF-1Not specifiedGlycolytic Flux89% Inhibition
RIF-1Not specified6-PhosphogluconateAccumulation

Visualizations

G cluster_0 cluster_1 Glucose Glucose G6P G6P Glucose->G6P HK 6PG 6PG G6P->6PG G6PD G6P->6PG NADP+ to NADPH Glycolysis Glycolysis G6P->Glycolysis R5P R5P 6PG->R5P 6PGD Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis NADP+ NADP+ NADPH NADPH NADP+->NADPH GSH GSH NADPH->GSH GR GSSG GSSG GSH->GSSG Antioxidant Defense Antioxidant Defense GSH->Antioxidant Defense ROS ROS ROS->GSSG 6-AN 6-AN G6PD G6PD 6-AN->G6PD Inhibits G cluster_assays Downstream Assays Tumor Cell Culture Tumor Cell Culture 6-AN Treatment 6-AN Treatment Tumor Cell Culture->6-AN Treatment Incubation Incubation 6-AN Treatment->Incubation Downstream Assays Downstream Assays Incubation->Downstream Assays Cell Viability Cell Viability Downstream Assays->Cell Viability Apoptosis Apoptosis Downstream Assays->Apoptosis Metabolic Flux Metabolic Flux Downstream Assays->Metabolic Flux Metabolite Analysis Metabolite Analysis Downstream Assays->Metabolite Analysis Western Blot Western Blot Downstream Assays->Western Blot

References

Application Notes and Protocols: 6-Aminonicotinamide in Radiobiology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and a structural analog of nicotinamide. In the realm of radiobiology, 6-AN has garnered significant interest as a potential radiosensitizer. Its primary mechanism of action involves the inhibition of the Pentose Phosphate Pathway (PPP), a critical metabolic route that provides cells with reducing power in the form of NADPH and precursors for nucleotide biosynthesis. By disrupting the PPP, 6-AN compromises the cell's ability to counteract radiation-induced oxidative stress and repair DNA damage, thereby enhancing the cytotoxic effects of ionizing radiation. These application notes provide a comprehensive overview of the use of 6-AN in radiobiology research, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is intracellularly converted to 6-amino-NAD(P)+, which acts as a competitive inhibitor of NAD(P)+-dependent enzymes, most notably 6-phosphogluconate dehydrogenase (6PGD), a rate-limiting enzyme in the oxidative branch of the Pentose Phosphate Pathway.[1][2] Inhibition of the PPP by 6-AN leads to several downstream effects that contribute to its radiosensitizing properties:

  • Depletion of NADPH: The PPP is a major source of cellular NADPH, which is essential for the regeneration of reduced glutathione (GSH), a key antioxidant. By inhibiting the PPP, 6-AN reduces the cellular pool of NADPH, leading to increased oxidative stress and making cancer cells more vulnerable to the reactive oxygen species (ROS) generated by ionizing radiation.[3][4]

  • Inhibition of Glycolysis: The accumulation of 6-phosphogluconate (6-PG), the substrate for 6PGD, can allosterically inhibit phosphoglucose isomerase, an enzyme in the glycolytic pathway.[1] This dual inhibition of major glucose metabolism pathways can lead to a cellular energy crisis.

  • Impairment of DNA Repair: The synthesis of nucleotides, essential for DNA repair, is dependent on precursors generated by the PPP. By blocking this pathway, 6-AN can indirectly hinder the cell's ability to repair radiation-induced DNA damage.

  • Activation of Stress Signaling Pathways: The metabolic and oxidative stress induced by 6-AN can activate pro-apoptotic signaling cascades, such as the ASK1-JNK/p38 MAPK pathway, further sensitizing cells to radiation-induced cell death.

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the use of this compound as a radiosensitizer.

Table 1: In Vitro Studies of this compound as a Radiosensitizer

Cell Line(s)6-AN ConcentrationTreatment DurationRadiation DoseKey FindingsReference(s)
BMG-1 (Cerebral Glioma), 4197 (Squamous Carcinoma)5 µM4 hours (co-treatment with radiation)Not specifiedEnhanced radiosensitivity in both cell lines; reduced GSH content by ~50% in irradiated 4197 cells.
RIF-1 (Murine Fibrosarcoma)40 µM and 200 µM4 hours6 GySignificant potentiation of radiation effects; accumulation of 6-phosphogluconate and reduction in phosphocreatine.
KB (Head and Neck Carcinoma)Not specified (in combination with 2-DG)Not specifiedNot specifiedInduced oxidative stress-mediated radiosensitization through activation of ASK1-JNK/p38MAPK signaling.
A549 (Human Lung Carcinoma)0.3 mM5 hours and 15 hoursNot specifiedReduced oxygen enhancement ratio from 3.0 to 2.0, indicating increased hypoxic cell sensitivity.
A549 and H460 (Non-Small Cell Lung Cancer)10 µM and 200 µM48 hoursNot specifiedIncreased apoptosis at both low and high doses.

Table 2: In Vivo Studies of this compound as a Radiosensitizer

Animal ModelTumor Type6-AN DosageTreatment ScheduleRadiation DoseKey FindingsReference(s)
MiceCD8FI Mammary Carcinoma20 mg/kg3 doses, 10 hours before each radiation fraction15 Gy x 3 fractionsSignificant tumor growth delay (57.0 ± 3.8 days with 6-AN + radiation vs. 34.5 ± 2.7 days with radiation alone); 21% complete regressions with combination therapy.
Nude MiceAsPC-1 (Pancreatic Cancer) XenograftNot specifiedNot specifiedNot specifiedSynergistically inhibited tumor growth in combination with radiation.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound in radiobiology studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: In Vitro Radiosensitization Study using a Clonogenic Survival Assay

This protocol assesses the ability of 6-AN to enhance radiation-induced cell killing.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (6-well or 100 mm dishes)

  • Irradiator (X-ray or gamma-ray source)

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Seed a known number of cells into 6-well plates or 100 mm dishes. The seeding density should be adjusted based on the expected survival fraction for each treatment condition to yield 50-150 colonies per plate.

  • Drug Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing the desired concentration of 6-AN or vehicle control. Incubate for a predetermined time (e.g., 4 to 24 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Incubation: Following irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining and Counting: Wash the plates with PBS, fix with methanol, and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves and determine the sensitizer enhancement ratio (SER).

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis following treatment with 6-AN and radiation.

Materials:

  • Treated cells (from Protocol 1 or a similar experiment)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: At a specified time point post-treatment (e.g., 48 or 72 hours), collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels

This protocol measures the impact of 6-AN on the cellular antioxidant capacity.

Materials:

  • Treated cells

  • GSH-Glo™ Glutathione Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Lysis: Lyse the treated cells according to the assay kit manufacturer's instructions to release intracellular GSH.

  • GSH Detection: Add the luciferin-generating reagent, which reacts with GSH to produce a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of GSH present.

  • Data Normalization: Normalize the GSH levels to the protein concentration of the cell lysate.

Mandatory Visualization

G cluster_0 Cellular Environment cluster_1 Intracellular Effects Ionizing_Radiation Ionizing Radiation ROS_Generation ROS Generation Ionizing_Radiation->ROS_Generation This compound This compound (6-AN) 6-AN_Metabolism 6-AN Metabolism This compound->6-AN_Metabolism DNA_Damage DNA Damage ROS_Generation->DNA_Damage ASK1_Activation ASK1 Activation ROS_Generation->ASK1_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis 6-amino-NADP 6-amino-NADP+ 6-AN_Metabolism->6-amino-NADP PPP Pentose Phosphate Pathway (PPP) 6-amino-NADP->PPP Inhibits NADPH_Depletion NADPH Depletion PPP->NADPH_Depletion Impaired_DNA_Repair Impaired DNA Repair PPP->Impaired_DNA_Repair Leads to GSH_Depletion GSH Depletion NADPH_Depletion->GSH_Depletion GSH_Depletion->ROS_Generation Enhances Impaired_DNA_Repair->DNA_Damage Enhances JNK_p38_MAPK JNK/p38 MAPK Activation ASK1_Activation->JNK_p38_MAPK JNK_p38_MAPK->Apoptosis

G Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Drug_Treatment Treat with 6-AN or Vehicle Control Seed_Cells->Drug_Treatment Irradiation Irradiate Cells Drug_Treatment->Irradiation Post_Irradiation_Culture Post-Irradiation Incubation Irradiation->Post_Irradiation_Culture Endpoint_Assay Perform Endpoint Assays (Clonogenic, Apoptosis, etc.) Post_Irradiation_Culture->Endpoint_Assay Data_Analysis Analyze and Interpret Data Endpoint_Assay->Data_Analysis End End Data_Analysis->End

G 6-AN This compound (6-AN) Inhibition_PPP Inhibition of Pentose Phosphate Pathway 6-AN->Inhibition_PPP causes NADPH_Depletion Decreased NADPH Production Inhibition_PPP->NADPH_Depletion leads to Impaired_Biosynthesis Impaired Nucleotide Precursor Synthesis Inhibition_PPP->Impaired_Biosynthesis leads to Reduced_Antioxidant Reduced Antioxidant Capacity (e.g., GSH depletion) NADPH_Depletion->Reduced_Antioxidant results in Increased_Oxidative_Stress Increased Oxidative Stress Reduced_Antioxidant->Increased_Oxidative_Stress contributes to Inhibited_DNA_Repair Inhibited DNA Repair Impaired_Biosynthesis->Inhibited_DNA_Repair contributes to Radiosensitization Radiosensitization Increased_Oxidative_Stress->Radiosensitization promotes Inhibited_DNA_Repair->Radiosensitization promotes

References

6-Aminonicotinamide (6-AN) Treatment for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and a competitive inhibitor of the pentose phosphate pathway (PPP), a critical metabolic route often upregulated in cancer cells. By targeting glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts the production of essential molecules for cancer cell survival, such as NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[1][2] This disruption leads to increased oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, the induction of apoptosis, making 6-AN a compound of significant interest in oncology research.[3][4] These application notes provide a comprehensive overview of 6-AN's mechanism of action and detailed protocols for its use in cancer cell apoptosis studies.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism primarily initiated by the inhibition of the pentose phosphate pathway. This leads to a cascade of cellular events culminating in apoptosis:

  • Inhibition of the Pentose Phosphate Pathway (PPP): As a structural analog of nicotinamide, 6-AN is converted intracellularly into 6-amino-NAD(P)+. This analog acts as a competitive inhibitor of NADP+-dependent enzymes, most notably G6PD.[5] The inhibition of G6PD blocks the initial and rate-limiting step of the PPP.

  • Depletion of NADPH: The blockade of the PPP leads to a significant reduction in the intracellular pool of NADPH, a critical reducing equivalent. This disrupts the cellular redox balance and impairs the regeneration of reduced glutathione (GSH), a key antioxidant.

  • Increased Oxidative Stress: With diminished NADPH levels, cancer cells become vulnerable to reactive oxygen species (ROS). The accumulation of ROS inflicts damage on cellular components, including lipids, proteins, and DNA.

  • Induction of Endoplasmic Reticulum (ER) Stress: The disruption of redox homeostasis and accumulation of ROS can lead to the misfolding of proteins within the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.

  • Mitochondrial Dysfunction: Sustained ER stress and high levels of ROS can lead to mitochondrial membrane potential disruption.

  • Induction of Apoptosis: The culmination of these cellular stresses activates the intrinsic and/or extrinsic apoptotic pathways, leading to programmed cell death. Morphological examination of cancer cells treated with 6-AN reveals classic signs of apoptosis.

Data Presentation

The following table summarizes the quantitative effects of this compound treatment on various cancer cell lines.

Cell LineCancer TypeConcentrationTreatment TimeObserved EffectReference
A549Non-small cell lung cancer10 µM - 200 µM48 hoursDose-dependent increase in apoptosis.
H460Non-small cell lung cancer10 µM - 200 µM48 hoursDose-dependent increase in apoptosis.
K562Leukemia30-250 µM18 hours (pretreatment)6-fold decrease in cisplatin D90 dose.
T98GGlioblastoma30-250 µM18 hours (pretreatment)17-fold decrease in cisplatin D90 dose.
RIF-1Murine fibrosarcomaNot specified4 hoursSignificant accumulation of 6-phosphogluconate and reduction in phosphocreatine.
MCF-7Breast Cancer200 µM4 hours (pretreatment)Enhanced efficacy of radiation and adriamycin.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound treatment to induce apoptosis in cancer cells.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 6-AN on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (6-AN)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of 6-AN in complete medium at desired concentrations (e.g., 1 µM to 1000 µM). Remove the medium from the wells and add 100 µL of the 6-AN-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest 6-AN concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 6-AN (e.g., low dose 10 µM and high dose 200 µM) for the chosen duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Quantification: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptosis-regulating proteins.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Lysis: After treatment with 6-AN, wash cells with cold PBS and lyse them in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of 6-AN Induced Apoptosis

G cluster_0 Cellular Environment cluster_1 Intracellular Cascade cluster_2 Cellular Outcome 6-AN 6-AN G6PD_Inhibition G6PD Inhibition 6-AN->G6PD_Inhibition Inhibits PPP_Blockade PPP Blockade G6PD_Inhibition->PPP_Blockade Leads to NADPH_Depletion NADPH Depletion PPP_Blockade->NADPH_Depletion Causes ROS_Increase Increased ROS NADPH_Depletion->ROS_Increase Results in ER_Stress ER Stress ROS_Increase->ER_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mitochondrial_Dysfunction Causes Apoptosis_Initiation Apoptosis Initiation ER_Stress->Apoptosis_Initiation Mitochondrial_Dysfunction->Apoptosis_Initiation Apoptosis Apoptosis Apoptosis_Initiation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Apoptosis Analysis

G Start Start Cell_Culture Cancer Cell Culture (e.g., A549, H460) Start->Cell_Culture Treatment 6-AN Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Viability Cell Viability Assay (MTT) Harvest->Viability Apoptosis_Staining Annexin V/PI Staining Harvest->Apoptosis_Staining Western_Blot Western Blot Analysis (Apoptotic Proteins) Harvest->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Staining->Flow_Cytometry Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for analyzing 6-AN induced apoptosis.

Logical Relationship of Apoptotic Events

G Inhibition_PPP Inhibition of PPP by 6-AN Redox_Imbalance Redox Imbalance (↓NADPH, ↑ROS) Inhibition_PPP->Redox_Imbalance Cellular_Stress Cellular Stress (ER Stress, Mitochondrial Damage) Redox_Imbalance->Cellular_Stress Caspase_Activation Caspase Activation (Initiator & Effector) Cellular_Stress->Caspase_Activation Apoptotic_Body_Formation Apoptotic Body Formation Caspase_Activation->Apoptotic_Body_Formation

Caption: Key molecular events in 6-AN-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: 6-Aminonicotinamide (6-AN) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Aminonicotinamide (6-AN) in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (6-AN)?

This compound is a potent antimetabolite of nicotinamide.[1] In vivo, it is metabolized into this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). These molecules act as competitive inhibitors of NAD+ and NADP+-dependent enzymes.[2] A primary target is Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP), with a Ki of 0.46 μM.[3][4] Inhibition of the PPP disrupts cellular redox balance and the synthesis of nucleotide precursors.[2] This can lead to an accumulation of 6-phosphogluconate, which may subsequently inhibit glycolysis.

Q2: What are the most commonly observed in vivo toxicities and side effects of 6-AN?

The most significant in vivo toxicity associated with 6-AN is neurotoxicity. Other observed toxicities include effects on the hematological system, liver, and general physiological state.

  • Neurotoxicity: Manifests as status spongiosis in the brain and spinal cord. Clinical signs in mice include hunched posture, hypoactivity, prostration, head tilt, ataxia, circling, tremors, and splayed hindlimbs.

  • Gliotoxicity: 6-AN can selectively cause necrosis in reactive astrocytes.

  • Hematological Toxicity: Decreases in white blood cells (WBC), red blood cells (RBC), hemoglobin (HGB), hematocrit (HCT), reticulocytes, lymphocytes, and neutrophils have been reported.

  • Hepatotoxicity: Liver necrosis, mineralization, and fibrous adhesions, along with mild to moderate increases in AST and ALT activity, have been observed.

  • General Side Effects: Reversible decrease in body weight gain, lethargy, and mortality have been noted, particularly at higher doses.

Q3: Are there species-specific or sex-specific differences in 6-AN toxicity?

Yes, some studies suggest sex-specific differences in toxicity. In a study with mice, toxicity, including lethality, appeared to be more pronounced in males than in females.

Q4: What are typical dosages for in vivo studies and what are the observed effects at these doses?

Dosages can vary significantly depending on the animal model and research question. It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) for your specific model.

Troubleshooting Guide

Problem 1: Unexpectedly high mortality in experimental animals.

  • Possible Cause: The administered dose of 6-AN may be too high for the specific animal model, strain, or sex. Efforts to prolong systemic exposure by administering multiple doses or using osmotic pumps have been shown to result in lethal toxicity.

  • Troubleshooting Steps:

    • Review the literature for established dose ranges in your specific animal model.

    • Conduct a dose-finding study with a small cohort of animals to determine the MTD.

    • Consider the route of administration. Intraperitoneal (i.p.) and intravenous (i.v.) routes can lead to rapid peak concentrations.

    • Be aware that toxicity can be more pronounced in male mice.

Problem 2: Animals are exhibiting severe neurological side effects (e.g., ataxia, tremors).

  • Possible Cause: Neurotoxicity is a known side effect of 6-AN, even at doses that may not be immediately lethal. Doses of 20 or 40 mg/kg have been shown to be responsible for neurotoxicity in mice.

  • Troubleshooting Steps:

    • Carefully observe animals for early signs of neurotoxicity.

    • If significant neurological symptoms are observed, consider reducing the dose for subsequent experiments.

    • Ensure that the experimental endpoint is defined to minimize animal distress.

    • Document all neurological symptoms with a scoring system to ensure consistent assessment.

Problem 3: Inconsistent or unexpected experimental results.

  • Possible Cause: 6-AN has secondary effects that could be confounding factors. For instance, the accumulation of 6-phosphogluconate can inhibit glycolysis. Additionally, at certain concentrations, 6-AN can act as a protein synthesis inhibitor.

  • Troubleshooting Steps:

    • Be aware of the potential for off-target effects and consider their implications for your experimental model.

    • If glycolysis is a concern, consider measuring glycolytic flux.

    • If studying protein expression, include appropriate controls to account for potential inhibition of protein synthesis.

Quantitative Data Summary

Animal ModelDoseRoute of AdministrationObserved Toxicities and Side Effects
Mice20 or 40 mg/kgNot specifiedNeurotoxicity (hunched posture, hypoactivity, ataxia, tremors), lethality (more pronounced in males), status spongiosis in brain and spinal cord, decreased WBC, RBC, HGB, HCT, lymphocytes, and neutrophils; increased MCV and platelets; liver necrosis.
Rats5 or 10 mg/kgi.p. injectionHigh doses (10 mg/kg) resulted in loss of astrocytes and intracellular glial edema. Low doses (5 mg/kg) caused degenerative glial changes in reactive astrocytes.
Rats2 mg/kg (to pregnant rats)InjectionResulted in increased ATP (29%) and Phosphocreatine (37%) in the neural tube of developing embryos, potentially related to decreased metabolic demand. Associated with central nervous system malformations.
CD2F1 Mice10 mg/kgi.v.Rapid clearance with T1/2alpha and T1/2beta values of 7.4 and 31.3 minutes, respectively. Peak serum concentrations of 80-90 µM.
Rats6 mg/kgi.p. administrationThe 6-phosphogluconate level in the kidney rose from <10 nmoles/g to 1000 nmoles/g fresh weight within 24 hours.

Experimental Protocols

Protocol 1: In Vivo Toxicity Assessment of this compound in Mice

This protocol provides a general framework for assessing the in vivo toxicity of 6-AN.

  • Animal Model: Use an appropriate mouse strain (e.g., CD2F1). House animals in standard conditions with ad libitum access to food and water.

  • Compound Preparation:

    • Prepare a stock solution of 6-AN in a suitable vehicle (e.g., sterile saline).

    • Further dilute the stock solution to achieve the desired final concentrations for injection.

  • Dosing and Administration:

    • Divide animals into groups (e.g., vehicle control, and different dose levels of 6-AN such as 10, 20, and 40 mg/kg).

    • Administer 6-AN via intraperitoneal (i.p.) injection.

    • The volume of injection should be based on the animal's body weight.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including changes in posture, activity levels, and neurological symptoms (e.g., ataxia, tremors).

    • Record body weights at regular intervals.

  • Sample Collection and Analysis:

    • At the end of the study period (or if humane endpoints are reached), collect blood samples for hematological analysis (WBC, RBC, HGB, HCT, etc.) and serum chemistry (AST, ALT).

    • Perform a necropsy and collect tissues (brain, spinal cord, liver, spleen, thymus, bone marrow) for microscopic pathology examination.

Protocol 2: Assessment of Gliotoxicity in a Rat Model

This protocol is adapted from a study investigating the selective toxicity of 6-AN on reactive glial cells.

  • Animal Model: Use adult rats (e.g., Sprague-Dawley).

  • Experimental Groups:

    • Group 1: Control (no injury, no 6-AN).

    • Group 2: Sham (surgical procedure without injury, vehicle injection).

    • Group 3: Injury + vehicle injection.

    • Group 4: Injury + 6-AN injection.

  • Procedure:

    • Induce a controlled injury to the central nervous system (e.g., optic nerve crush) to stimulate reactive gliosis.

    • At a specified time post-injury (e.g., 5 or 13 days), administer 6-AN via i.p. injection at desired doses (e.g., 5 or 10 mg/kg).

    • Administer the vehicle to the control groups.

  • Endpoint and Analysis:

    • After a set period (e.g., 2 days post-injection), euthanize the animals and perfuse them for tissue fixation.

    • Collect the relevant nervous tissue (e.g., optic nerve).

    • Process the tissue for histological and ultrastructural analysis to assess glial cell morphology, necrosis, and edema.

Visualizations

G cluster_0 Cellular Environment cluster_1 Metabolic Conversion cluster_2 Pentose Phosphate Pathway (PPP) cluster_3 Downstream Effects 6-AN This compound 6-ANADP 6-ANADP 6-AN->6-ANADP Metabolized to Nicotinamide Nicotinamide G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) 6-ANADP->G6PD Inhibits NADPH_Prod NADPH Production G6PD->NADPH_Prod Leads to Nucleotide_Syn Nucleotide Synthesis G6PD->Nucleotide_Syn Leads to Glycolysis_Inhibition Glycolysis Inhibition G6PD->Glycolysis_Inhibition Accumulation of 6-phosphogluconate leads to Oxidative_Stress Increased Oxidative Stress NADPH_Prod->Oxidative_Stress Reduced defense against Toxicity Cellular Toxicity Nucleotide_Syn->Toxicity Impaired Oxidative_Stress->Toxicity Glycolysis_Inhibition->Toxicity

Caption: Mechanism of this compound Toxicity.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation Phase cluster_2 Endpoint & Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Allocation Group Allocation (Control, 6-AN doses) Animal_Acclimation->Group_Allocation 6AN_Admin 6-AN Administration (e.g., i.p.) Group_Allocation->6AN_Admin Daily_Monitoring Daily Monitoring (Clinical Signs, Body Weight) 6AN_Admin->Daily_Monitoring Sample_Collection Sample Collection (Blood, Tissues) Daily_Monitoring->Sample_Collection At study endpoint Analysis Analysis (Hematology, Pathology) Sample_Collection->Analysis

Caption: Experimental Workflow for In Vivo Toxicity Study.

G cluster_0 Primary Effect cluster_1 Secondary Effects cluster_2 Pathophysiological Consequences 6AN This compound Administration PPP_Inhibition Pentose Phosphate Pathway Inhibition 6AN->PPP_Inhibition Redox_Imbalance Redox Imbalance PPP_Inhibition->Redox_Imbalance Metabolic_Shift Metabolic Shift (Glycolysis Inhibition) PPP_Inhibition->Metabolic_Shift Nucleotide_Depletion Nucleotide Depletion PPP_Inhibition->Nucleotide_Depletion Neurotoxicity Neurotoxicity (e.g., Status Spongiosis) Redox_Imbalance->Neurotoxicity Hepatotoxicity Hepatotoxicity (e.g., Necrosis) Redox_Imbalance->Hepatotoxicity Metabolic_Shift->Hepatotoxicity Hematotoxicity Hematotoxicity (e.g., Cytopenia) Nucleotide_Depletion->Hematotoxicity

Caption: Logical Relationship of 6-AN Side Effects.

References

Technical Support Center: 6-Aminonicotinamide (6-AN) in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 6-Aminonicotinamide (6-AN) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite of nicotinamide that primarily functions by inhibiting the Pentose Phosphate Pathway (PPP).[1][2][3] Within the cell, 6-AN is converted to 6-amino-NAD(P)+, which acts as a competitive inhibitor of key NADP+-dependent enzymes, particularly Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[2][4] This inhibition blocks the production of NADPH, a critical molecule for protecting cells against oxidative stress and for various anabolic processes. The disruption of the PPP leads to an accumulation of metabolites like 6-phosphogluconate.

Q2: What are the common research applications of 6-AN in animal models?

A2: 6-AN is frequently employed in cancer research to enhance the sensitivity of tumor cells to radiation and chemotherapy. It is also used in studies focused on cellular metabolism, oxidative stress, and neurobiology, largely due to its effects on the PPP and its known neurotoxic properties at higher doses.

Q3: How should I prepare this compound for administration to animals?

A3: this compound is a crystalline solid with limited solubility in aqueous solutions. For in vivo studies, it is often dissolved in organic solvents like DMSO or dimethylformamide (DMF) first, and then further diluted in a suitable vehicle. A common method involves dissolving 6-AN in DMSO to create a stock solution and then diluting it with sterile saline or phosphate-buffered saline (PBS) for injection. It is crucial to ensure the final concentration of the organic solvent is low to avoid solvent-related toxicity. For oral administration, it can be mixed with drinking water or formulated in the diet. Always prepare fresh solutions, as aqueous solutions of 6-AN are not recommended for storage for more than a day.

Q4: What are the typical dosages of 6-AN used in mice and rats?

A4: Dosages of 6-AN can vary significantly depending on the animal model and the research goals. In mice, single intraperitoneal (i.p.) doses have ranged from 10 mg/kg to 40 mg/kg. Studies in rats have used doses of 5 or 10 mg/kg (i.p.) to investigate gliotoxic effects. It is essential to conduct pilot studies to determine the optimal and maximum tolerated dose (MTD) for your specific experimental setup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of 6-AN in solution Low solubility of 6-AN in aqueous buffers.Prepare a stock solution in DMSO or DMF before diluting with your aqueous vehicle. Ensure the final solvent concentration is minimal. Gentle warming and vortexing may aid dissolution.
High mortality or severe toxicity in animals Dose is too high for the specific animal strain, age, or sex.Reduce the dosage. Conduct a dose-escalation study to determine the MTD. Monitor animals closely for clinical signs of toxicity. Be aware that toxicity can be more pronounced in male mice.
Inconsistent or unexpected experimental results Issues with drug stability, administration, or animal health.Prepare fresh 6-AN solutions for each experiment. Ensure accurate and consistent administration techniques. Monitor animal health status (e.g., body weight, food/water intake) as general health can impact experimental outcomes.
Signs of neurotoxicity (ataxia, tremors, paralysis) 6-AN is a known neurotoxin.Immediately reduce or cease 6-AN administration. Provide supportive care for the affected animals. Consider using a lower dose in future experiments. Monitor for clinical signs such as ataxia, tremors, and lethargy.

Quantitative Data Summary

Table 1: Toxicity of this compound in Mice (in combination with 6-MMPR and PALA)

6-AN Dose (mg/kg, i.p.)Lethality (Male)Lethality (Female)Key Clinical Observations
10Not specifiedNot specifiedSpongiosis in brain and spinal cord.
202/201/20Hunched posture, hypoactivity, ataxia, tremors.
407/203/20Prostration, head tilt, circling, cold-to-touch.

Table 2: Effects of this compound on Tumor Growth Delay in Mice

Treatment GroupTumor Growth Delay (days)Complete Regressions
6-AN alone (20 mg/kg x 3)4.3 ± 0.80/28
Radiation alone (15 Gy x 3)34.5 ± 2.70/28
6-AN + Radiation57.0 ± 3.86/28 (21%)

Experimental Protocols

Protocol 1: Administration of this compound in Mice via Intraperitoneal (i.p.) Injection

This protocol provides a general framework for i.p. administration of 6-AN in mice.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of 6-AN Stock Solution: Aseptically weigh the required amount of 6-AN powder. In a sterile microcentrifuge tube, dissolve the 6-AN in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex thoroughly to ensure complete dissolution.

  • Preparation of Dosing Solution: On the day of injection, dilute the 6-AN stock solution with sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5% v/v) to minimize solvent toxicity. Vortex the dosing solution before each injection to ensure homogeneity.

  • Animal Preparation and Dosing:

    • Weigh the mouse to accurately calculate the required injection volume.

    • Gently restrain the mouse.

    • Swab the injection site (lower abdominal quadrant) with 70% ethanol.

    • Insert the needle at a shallow angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of the 6-AN dosing solution.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animal's health, including body weight, activity levels, and clinical signs of toxicity, throughout the study period.

Visualizations

G Signaling Pathway of this compound Action cluster_cell Cell 6-AN This compound 6-ANADP 6-Amino-NADP+ 6-AN->6-ANADP Metabolism G6PD Glucose-6-Phosphate Dehydrogenase 6-ANADP->G6PD 6PGD 6-Phosphogluconate Dehydrogenase 6-ANADP->6PGD PPP Pentose Phosphate Pathway G6PD->PPP 6PGD->PPP NADPH NADPH PPP->NADPH Production Oxidative_Stress Increased Oxidative Stress NADPH->Oxidative_Stress Reduction

Caption: Mechanism of 6-AN via inhibition of the Pentose Phosphate Pathway.

G Experimental Workflow for In Vivo 6-AN Study Start Start Protocol_Dev Protocol Development (Dose, Vehicle, Schedule) Start->Protocol_Dev Animal_Acclimation Animal Acclimation Protocol_Dev->Animal_Acclimation Group_Assignment Group Assignment (Control, 6-AN) Animal_Acclimation->Group_Assignment 6AN_Prep 6-AN Solution Preparation Group_Assignment->6AN_Prep Administration 6-AN Administration 6AN_Prep->Administration Monitoring Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Data_Collection Data Collection (e.g., Tumor Volume) Monitoring->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: General workflow for conducting an animal study with 6-AN.

G Troubleshooting Logic for 6-AN Animal Studies Issue Adverse Event Observed? Toxicity Severe Toxicity or Mortality? Issue->Toxicity Yes Inconsistent_Results Inconsistent Results? Issue->Inconsistent_Results No Neurotoxicity Neurological Signs? Toxicity->Neurotoxicity No Reduce_Dose Reduce Dose or Cease Treatment Toxicity->Reduce_Dose Yes Neurotoxicity->Reduce_Dose Yes Continue Continue Monitoring Neurotoxicity->Continue No Supportive_Care Provide Supportive Care Reduce_Dose->Supportive_Care Check_Prep Review Solution Preparation? Refine_Protocol Refine Protocol (Vehicle, Route) Check_Prep->Refine_Protocol Yes Check_Prep->Continue No Inconsistent_Results->Check_Prep Yes

Caption: Decision tree for troubleshooting common issues in 6-AN studies.

References

Technical Support Center: Optimizing 6-Aminonicotinamide (6-AN) Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminonicotinamide (6-AN). The focus is on optimizing experimental dosages to achieve desired biological effects while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite that primarily inhibits the Pentose Phosphate Pathway (PPP).[1][2] It is metabolized within cells to 6-amino-NAD(P)+, which acts as a competitive inhibitor of NADP+-dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[2][3] This inhibition reduces the production of NADPH, rendering cells more susceptible to oxidative stress, and can also affect the synthesis of nucleotide precursors.[2]

Q2: What are the common research applications of this compound?

A2: 6-AN is widely used in cancer research to increase the sensitivity of tumor cells to chemotherapy and radiation. It is also employed in studies related to cellular metabolism, oxidative stress, and neurobiology due to its impact on the PPP and its known neurotoxic effects at higher concentrations.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of 6-AN is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on published studies, concentrations ranging from 100 nM to 1000 µM have been used. For example, a 7-day treatment with 100 nM 6-AN showed a significant decrease in viability in prostate cancer cell lines, while concentrations up to 1000 µM have been used in non-small cell lung cancer cell lines for 48 hours.

Q4: What is a typical starting dose for in vivo animal studies?

A4: In vivo dosages of 6-AN should be carefully determined through a pilot toxicity study to establish the maximum tolerated dose (MTD) in your specific animal model. Doses in mice have ranged from 10 mg/kg to 40 mg/kg administered intraperitoneally (i.p.). In rats, i.p. doses of 5 or 10 mg/kg have been used. It is crucial to monitor animals closely for signs of toxicity.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
High cell death even at low concentrations - High sensitivity of the cell line. - Solvent toxicity (e.g., DMSO).- Perform a thorough dose-response curve starting from very low concentrations (e.g., nanomolar range). - Ensure the final DMSO concentration in the culture medium is below 0.5% and include a vehicle-only control.
No observable effect at high concentrations - Cell line resistance to 6-AN. - Insufficient incubation time. - Inactive compound.- Confirm the mechanism of action is relevant to your cell line's metabolism. - Extend the incubation period (e.g., up to 7 days). - Verify the purity and activity of your 6-AN stock.
Inconsistent results between experiments - Variation in cell seeding density. - Inconsistent treatment duration. - Cell passage number affecting sensitivity.- Standardize cell seeding protocols. - Ensure precise timing for treatment and assays. - Use cells within a consistent and low passage number range.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Severe neurotoxicity (ataxia, tremors, circling) - Dosage is too high for the animal model.- Immediately reduce the dosage. - Conduct a more detailed dose-finding study with smaller dose increments. - Monitor animals daily for clinical signs of neurotoxicity.
Significant weight loss and general malaise - Systemic toxicity.- Lower the 6-AN dose. - Monitor animal body weight and general health daily. - Consider alternative dosing schedules (e.g., less frequent administration).
Lack of tumor growth inhibition - Insufficient dose reaching the tumor. - Rapid clearance of 6-AN. - Tumor model is not sensitive to PPP inhibition.- Increase the dose, being mindful of toxicity. - Note that 6-AN has a short half-life in mice. Prolonged exposure through multiple doses or osmotic pumps has been associated with lethal toxicity. - Confirm that the tumor's metabolic profile suggests a dependency on the PPP.

Data Presentation

Table 1: In Vitro Concentrations of this compound and Observed Effects

Cell Line(s)Cancer TypeConcentration(s)Treatment DurationObserved Effect
A549, H460Non-small cell lung cancer1 µM - 1000 µM48 hoursDose-dependent suppression of metabolic activity and induction of apoptosis.
JurkatLeukemia50 µM48 hoursApproximately 20% inhibition of cell proliferation (IC20).
LNCaP, LAPC4, C4-2, 22Rv1Prostate cancer100 nM7 daysSignificant decrease in cell viability.
HeLaCervical Cancer100 nM48+ hoursInhibition of cell growth.

Table 2: In Vivo Dosages of this compound and Toxicity Profile

Animal ModelDosageAdministration RouteObserved Toxicities
CD2F1 Mice10, 20, or 40 mg/kg (single dose)Intraperitoneal (i.p.)Neurotoxicity (head tilt, ataxia, circling, tremors), lethality (especially at 40 mg/kg), reversible body weight decrease, hematological changes (decreased WBC, RBC), liver effects (increased AST, ALT), and spongiosis in the brain and spinal cord.
Rats5 or 10 mg/kgIntraperitoneal (i.p.)At 10 mg/kg: loss of astrocytes and intracellular glial edema. At 5 mg/kg: degenerative changes in reactive glial cells.
Rabbits3-5 mg/kg (daily)Intraperitoneal (i.p.)Ataxia, ascending paresis/paralysis, anorexia, diarrhea, and death.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol provides a general method for determining the cytotoxic effects of 6-AN on a given cell line.

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in an incubator (37°C, 5% CO2).

  • Compound Preparation : Prepare a stock solution of 6-AN in DMSO (e.g., 10 mM). Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment : Remove the existing medium and add 100 µL of the medium containing different concentrations of 6-AN. Include a vehicle control with the same DMSO concentration as the highest 6-AN dose.

  • Incubation : Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the experimental design and cell doubling time.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization : Add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines a general approach to determine the MTD of 6-AN in a mouse model.

  • Animal Model : Use a relevant mouse strain for your research question. Acclimatize the animals for at least one week before the experiment.

  • Dose Selection : Based on the literature, select a range of doses (e.g., 5, 10, 20, 40, 60 mg/kg).

  • Administration : Administer a single intraperitoneal (i.p.) injection of 6-AN at the selected doses to small groups of mice (n=3-5 per group). Include a vehicle control group.

  • Monitoring : Monitor the animals daily for at least 14 days for:

    • Clinical Signs of Toxicity : Pay close attention to signs of neurotoxicity such as ataxia, tremors, hunched posture, and lethargy.

    • Body Weight : Record the body weight of each animal daily. A weight loss of more than 20% is often considered a humane endpoint.

    • Mortality : Record any deaths.

  • Endpoint Determination : The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss).

  • Necropsy and Histopathology : At the end of the study, a complete necropsy and histopathological examination of key organs (especially the brain and spinal cord) can provide further information on 6-AN toxicity.

Mandatory Visualizations

6-AN_Mechanism_of_Action cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Metabolites Key Products G6P Glucose-6-Phosphate _6PG 6-Phosphogluconate G6P->_6PG G6PD Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD NADPH NADPH Nucleotide_Precursors Nucleotide Precursors Ru5P->Nucleotide_Precursors Oxidative_Stress Increased Oxidative Stress NADPH->Oxidative_Stress Reduction leads to _6AN This compound (6-AN) _6AN_Metabolite 6-Amino-NAD(P)+ _6AN->_6AN_Metabolite Metabolized in cell _6AN_Metabolite->_6PG Inhibits

Caption: Mechanism of this compound (6-AN) toxicity via inhibition of the Pentose Phosphate Pathway.

In_Vitro_Dosage_Optimization_Workflow Start Start: Select Cell Line Dose_Response Perform Broad Dose-Response (e.g., 10 nM to 1 mM) Start->Dose_Response Determine_IC50 Determine IC50 from Viability Assay (e.g., MTT) Dose_Response->Determine_IC50 Select_Concentrations Select Working Concentrations (e.g., below, at, and above IC50) Determine_IC50->Select_Concentrations Functional_Assay Perform Functional Assays (e.g., Apoptosis, Metabolic Flux) Select_Concentrations->Functional_Assay Analyze_Results Analyze Results & Refine Concentrations Functional_Assay->Analyze_Results Analyze_Results->Select_Concentrations Iterate if needed End End: Optimized In Vitro Dose Analyze_Results->End

Caption: Experimental workflow for optimizing this compound (6-AN) dosage in vitro.

In_Vivo_Troubleshooting_Logic Start In Vivo Experiment with 6-AN Observe_Toxicity Observe Severe Toxicity? Start->Observe_Toxicity No_Effect Observe No Therapeutic Effect? Observe_Toxicity->No_Effect No Reduce_Dose Action: Reduce Dosage Observe_Toxicity->Reduce_Dose Yes Increase_Dose Action: Cautiously Increase Dosage No_Effect->Increase_Dose Yes Continue Continue Experiment with Monitoring No_Effect->Continue No Refine_Schedule Action: Refine Dosing Schedule Reduce_Dose->Refine_Schedule Refine_Schedule->Continue Confirm_Target Action: Confirm Target Engagement in Tumor Increase_Dose->Confirm_Target Confirm_Target->Continue

Caption: Logical relationship diagram for troubleshooting in vivo this compound (6-AN) experiments.

References

unexpected results or artifacts with 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminonicotinamide (6-AN). This guide addresses unexpected results and artifacts that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite that primarily functions by inhibiting the Pentose Phosphate Pathway (PPP).[1] Within the cell, 6-AN is metabolized to 6-amino-NAD(P)+, which then acts as a competitive inhibitor of NADP+-dependent enzymes. The primary targets are glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), the rate-limiting enzymes of the PPP.[2][3] This inhibition curtails the production of NADPH, rendering cells more vulnerable to oxidative stress, and can also affect the synthesis of nucleotide precursors.[4][5]

Q2: What are the common research applications for 6-AN?

A2: 6-AN is widely used in cancer research to increase the sensitivity of tumor cells to chemotherapy and radiation. It is also a valuable tool in studying cellular metabolism, oxidative stress, and neurobiology, given its impact on the PPP and its potential for neurotoxicity at higher concentrations.

Q3: I am observing a significant decrease in glycolysis in my experiment. Is this an expected off-target effect of 6-AN?

A3: Yes, this is a known, albeit sometimes unexpected, effect of 6-AN. Inhibition of the PPP by 6-AN can lead to the accumulation of 6-phosphogluconate. This intermediate can, in turn, inhibit phosphoglucose isomerase, a key enzyme in the glycolytic pathway, thus reducing glycolytic flux. Therefore, it is crucial to consider this potential secondary effect on glycolysis when interpreting your results.

Q4: My cells are showing signs of endoplasmic reticulum (ER) stress after 6-AN treatment. What is the mechanism behind this?

A4: Treatment with 6-AN can lead to an increase in reactive oxygen species (ROS) due to the depletion of NADPH, a key molecule for antioxidant defense. This increase in oxidative stress can disrupt protein folding and processing in the endoplasmic reticulum, leading to the unfolded protein response (UPR) and ER stress. This can ultimately trigger apoptosis.

Q5: I am planning an in vivo study with 6-AN. What are the potential toxicities I should be aware of?

A5: In vivo studies with 6-AN require careful dose optimization due to potential toxicities. Neurotoxicity is a significant concern, especially at higher doses, and can manifest as ataxia, tremors, and lethargy. Other potential toxicities include weight loss, as well as hematological and liver abnormalities. It is highly recommended to conduct a preliminary maximum tolerated dose (MTD) study in your specific animal model. Furthermore, 6-AN has demonstrated teratogenic effects, causing developmental abnormalities, so its use in pregnant animals should be carefully considered.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpectedly high levels of cell death at low 6-AN concentrations. High sensitivity of the cell line to PPP inhibition or oxidative stress.Perform a dose-response curve to determine the IC50 for your specific cell line. Consider using a lower concentration range or a shorter incubation time.
Variability in results between experiments. Inconsistent 6-AN activity due to improper storage or handling. Precipitation of 6-AN in culture media.Prepare fresh stock solutions of 6-AN in an appropriate solvent like DMSO. Ensure the final solvent concentration in the media is low (<0.5%) and consistent across experiments. Use the mixed working solution immediately for optimal results.
No significant effect of 6-AN on the pentose phosphate pathway. Insufficient drug concentration or incubation time. Cell line may have alternative NADPH production pathways.Increase the concentration of 6-AN and/or the incubation time. Verify PPP inhibition by measuring the accumulation of 6-phosphogluconate. Investigate the expression and activity of other NADPH-producing enzymes like malic enzyme and isocitrate dehydrogenase.
Confounding results in protein expression studies. At concentrations that enhance cisplatin accumulation, 6-AN has been shown to act as a protein synthesis inhibitor.Include appropriate controls to account for potential effects on protein synthesis. Consider measuring global protein synthesis rates.
In vivo toxicity observed at previously reported "safe" doses. Differences in animal strain, age, or health status.Always perform a pilot toxicity study to establish the MTD in your specific animal model and experimental conditions. Closely monitor animals for clinical signs of toxicity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (6-AN)

Cell LineCancer TypeObserved EffectConcentrationIncubation TimeReference
HeLaCervical CancerInhibition of cell growth100 nM48 hours
A549Non-small cell lung cancerDose-dependent suppression of metabolic activity1 µM - 1000 µM48 hours
H460Non-small cell lung cancerDose-dependent suppression of metabolic activity1 µM - 1000 µM48 hours
Leukemia LymphocytesLeukemia~20% inhibition of cell proliferation (IC20)50 µM48 hours

Table 2: In Vivo Efficacy of this compound (6-AN)

Animal ModelTumor ModelTreatment RegimenObserved EffectReference
BALB/c miceTeratogenicity studySingle oral dose of 17, 34, 51, or 136 mg/kgDose-dependent increase in fetal anomalies
Sprague-Dawley ratsNeocortex metabolism study50 mg/kg i.p.Elevated levels of 6-phosphogluconate
CD8F1 mammary carcinoma bearing miceTumor growth delay study20 mg/kg 6-AN i.p. (3 times)Small but significant tumor growth delay (4.3 days)
CD8F1 mammary carcinoma bearing miceCombination therapy study20 mg/kg 6-AN followed by radiation (15 Gy x 3)Significant tumor growth delay (57.0 days)

Key Experimental Protocols

In Vitro Cell Viability Assay

This protocol provides a general guideline for assessing the effect of 6-AN on the viability of a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-AN in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM).

  • Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of 6-AN. Include a vehicle control (medium with the same percentage of DMSO as the highest 6-AN concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

  • Viability Assessment: Use a standard cell viability assay, such as MTT or MTS, according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.

In Vivo Tumor Growth Delay Study

This protocol provides a general framework for evaluating the in vivo efficacy of 6-AN in a mouse xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant tumor cells subcutaneously. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, 6-AN alone, radiation alone, 6-AN + radiation).

  • Drug Administration: Administer 6-AN via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. For combination therapies, the timing of 6-AN administration relative to the other treatment is critical.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and general health of the animals.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. The endpoint for individual animals may be tumor ulceration or a significant decline in health.

  • Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth delay.

Visualizations

G cluster_0 6-AN Metabolism and Primary Action cluster_1 Downstream Effects & Unexpected Results AN This compound (6-AN) AN_met 6-amino-NAD(P)+ AN->AN_met Cellular Metabolism Neurotox Neurotoxicity AN->Neurotox Can cause Terato Teratogenicity AN->Terato Can cause G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) AN_met->G6PD Inhibits PPP Pentose Phosphate Pathway (PPP) SixPG 6-Phosphogluconate Accumulation NADPH NADPH Production PPP->NADPH Leads to Decreased PPP->SixPG Accumulation from inhibited OxStress Increased Oxidative Stress NADPH->OxStress Reduced defense against ERStress ER Stress OxStress->ERStress Induces Glycolysis Glycolysis Inhibition Apoptosis Apoptosis ERStress->Apoptosis Can lead to PGI Phosphoglucose Isomerase SixPG->PGI Inhibits

Caption: Signaling pathway of 6-AN's action and its unexpected effects.

G start Start Experiment with 6-AN observe Observe Unexpected Result start->observe check_conc Verify 6-AN Concentration and Purity observe->check_conc Is the result unexpected? check_protocol Review Experimental Protocol check_conc->check_protocol lit_review Consult Literature for Similar Artifacts check_protocol->lit_review dose_response Perform Dose-Response and Time-Course lit_review->dose_response measure_ppp Measure PPP Intermediates (e.g., 6-PG) dose_response->measure_ppp Is PPP inhibition confirmed? measure_glycolysis Measure Glycolytic Flux measure_ppp->measure_glycolysis Is glycolysis affected? measure_ros Measure Reactive Oxygen Species (ROS) measure_ppp->measure_ros Is oxidative stress elevated? optimize Optimize Protocol measure_glycolysis->optimize assess_er Assess ER Stress Markers measure_ros->assess_er assess_er->optimize end Problem Resolved/Understood optimize->end

Caption: A logical workflow for troubleshooting unexpected results with 6-AN.

References

Technical Support Center: 6-Aminonicotinamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminonicotinamide (6-AN). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite of nicotinamide that primarily functions as a competitive inhibitor of the Pentose Phosphate Pathway (PPP).[1][2][3][4] Within the cell, 6-AN is metabolized into 6-amino-NAD(P)+. This analog then competes with NADP+ for binding to NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[5] This inhibition curtails the production of NADPH and ribose-5-phosphate, a precursor for nucleotide synthesis. The resulting depletion of NADPH makes cells more vulnerable to oxidative stress.

Q2: What are the known on-target effects of 6-AN?

A2: The primary on-target effect of 6-AN is the inhibition of the Pentose Phosphate Pathway, which leads to:

  • Decreased NADPH Production: This is a critical consequence as NADPH is essential for maintaining a reduced glutathione pool, which is vital for detoxifying reactive oxygen species (ROS). Inhibition of the PPP by 6-AN leads to an increased NADP+/NADPH ratio and elevated oxidative stress.

  • Inhibition of Ribose Synthesis: The PPP is the main source of ribose-5-phosphate, a necessary precursor for the synthesis of nucleotides and nucleic acids. By blocking this pathway, 6-AN can hinder DNA and RNA synthesis.

  • Accumulation of Upstream Metabolites: Inhibition of G6PD and 6PGD leads to the accumulation of their substrates, such as 6-phosphogluconate.

Q3: What are the potential off-target effects of 6-AN that I should be aware of in my experiments?

A3: Besides its primary effects on the PPP, 6-AN can induce several off-target effects, which may influence experimental outcomes:

  • Inhibition of Glycolysis: The accumulation of 6-phosphogluconate due to PPP inhibition can allosterically inhibit phosphoglucose isomerase, a key enzyme in glycolysis. Some studies have shown that 6-AN can cause a significant inhibition of glycolytic flux.

  • Alterations in Nucleotide Metabolism: 6-AN can cause a depletion of purine and pyrimidine nucleotides and NAD+, as well as a reduction in the ATP to ADP ratio.

  • Induction of Endoplasmic Reticulum (ER) Stress: In some cancer cell lines, the metabolic and oxidative stress induced by 6-AN can lead to ER stress and apoptosis.

  • Modulation of Signaling Pathways: 6-AN treatment has been observed to inhibit the phosphorylation and activation of AKT and its downstream effector S6.

  • Inhibition of Protein Synthesis: Some studies suggest that 6-AN can inhibit protein synthesis, which may contribute to its synergistic effects with certain chemotherapeutic agents.

  • Neurotoxicity: In vivo, particularly at higher doses, 6-AN can be neurotoxic. It has been shown to selectively cause necrosis in reactive astroglial cells.

Q4: Why am I observing unexpected levels of cytotoxicity in my cell line with 6-AN treatment?

A4: Unexpected cytotoxicity could be due to a combination of on-target and off-target effects. Here are a few possibilities:

  • High Sensitivity to Oxidative Stress: Your cell line may be particularly sensitive to the increased reactive oxygen species (ROS) resulting from NADPH depletion.

  • Dependence on Glycolysis: If your cells are highly glycolytic, the off-target inhibition of glycolysis by 6-AN could be a major contributor to cell death.

  • Disruption of Nucleotide Pools: The depletion of nucleotides can halt DNA replication and repair, leading to cell cycle arrest and apoptosis.

  • Activation of Apoptotic Pathways: The combined metabolic stress can trigger programmed cell death through various mechanisms, including ER stress.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of 6-AN on Cell Viability

  • Possible Cause 1: Compound Solubility and Stability.

    • Troubleshooting Step: 6-AN is soluble in DMSO. Ensure you are using fresh, anhydrous DMSO to prepare your stock solution. Moisture can reduce solubility. Prepare fresh working solutions from your stock for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Cell Line Resistance.

    • Troubleshooting Step: Some cell lines may have robust antioxidant systems or alternative pathways to compensate for PPP inhibition. Perform a dose-response experiment with a wide range of 6-AN concentrations (e.g., 100 nM to 1 mM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal effective concentration and duration for your specific cell line.

  • Possible Cause 3: Incorrect Assessment of Cell Viability.

    • Troubleshooting Step: Use multiple methods to assess cell viability. For example, combine a metabolic assay (like MTT or CellTiter-Glo) with a direct cell counting method or an apoptosis assay (like Annexin V/PI staining) to get a more complete picture.

Issue 2: High Variability in Oxidative Stress Measurements (e.g., ROS levels)

  • Possible Cause 1: Inconsistent 6-AN Treatment.

    • Troubleshooting Step: Ensure precise and consistent timing of 6-AN treatment and subsequent ROS measurement across all samples. ROS levels can fluctuate rapidly.

  • Possible Cause 2: Issues with ROS Detection Reagent.

    • Troubleshooting Step: Use a fresh preparation of your ROS-sensitive dye (e.g., H2DCFDA). Protect the dye from light and auto-oxidation. Include appropriate positive and negative controls in your experiment.

  • Possible Cause 3: Fluctuation in Cellular Metabolic State.

    • Troubleshooting Step: Ensure your cells are in a consistent metabolic state before treatment. Seed cells at a consistent density and allow them to adhere and stabilize before adding 6-AN.

Issue 3: Difficulty in Interpreting Metabolic Flux Analysis Data

  • Possible Cause 1: Confounding Off-Target Effects.

    • Troubleshooting Step: When analyzing metabolic flux, be aware of the dual effects of 6-AN on both the PPP and glycolysis. Use isotope-labeled glucose (e.g., [1,2-¹³C₂]-glucose) to simultaneously measure flux through both pathways and deconvolve the effects.

  • Possible Cause 2: Suboptimal Labeling Time.

    • Troubleshooting Step: Optimize the incubation time with the labeled substrate. A time course experiment can help determine the point at which isotopic steady-state is reached in your system.

Quantitative Data Summary

Table 1: In Vitro Enzyme Inhibition of this compound

Target EnzymeInhibitorKi ValueAssay Conditions
Glucose-6-Phosphate Dehydrogenase (G6PD)6-AN0.46 µMCell-free assay
6-Phosphogluconate Dehydrogenase (6PGD)6-amino-NADP+0.1–0.2 µMRat tissue extract

Table 2: In Vitro Cellular Effects of this compound on Various Cancer Cell Lines

Cell LineCancer TypeEffectConcentration(s) UsedDuration of Treatment
A549, H460Non-small cell lung cancerDose-dependent suppression of metabolic activity, induction of apoptosis1 µM - 1000 µM48 hours
LNCaP, LAPC4, C4-2, 22Rv1Prostate cancerSignificant decrease in cell viability100 nM7 days
L1210, CHOLeukemia, Ovarian cancerPotent inhibition of cell growth0.01 mMNot specified
CD8F1Breast tumor model (in vivo)Small but significant tumor growth delay20 mg/kg3 doses over 21 days

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 6-AN in complete medium from a DMSO stock solution. Ensure the final DMSO concentration in the well is below 0.5%.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 6-AN dilutions. Include wells with medium and the same final DMSO concentration as a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Treatment: Seed cells in a 24-well plate and treat with the desired concentration of 6-AN for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Dye Loading: Remove the treatment medium and wash the cells once with warm PBS. Add a pre-warmed solution of 10 µM H2DCFDA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any unloaded dye.

  • Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, cells can be trypsinized and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold change in ROS production.

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 Pentose Phosphate Pathway (On-Target Effect) cluster_2 Downstream On-Target Consequences cluster_3 Glycolysis (Off-Target Effect) 6-AN_ext This compound (extracellular) 6-AN_int This compound (intracellular) 6-AN_ext->6-AN_int Transport 6-amino-NADP 6-amino-NAD(P)+ 6-AN_int->6-amino-NADP Metabolism G6PD G6PD 6-amino-NADP->G6PD Inhibition 6PGD 6PGD 6-amino-NADP->6PGD Inhibition G6P Glucose-6-Phosphate G6P->G6PD PGI Phosphoglucose Isomerase G6P->PGI 6PG 6-Phosphogluconate 6PG->6PGD 6PG->PGI Allosteric Inhibition R5P Ribose-5-Phosphate Nucleotide_dec Decreased Nucleotide Synthesis R5P->Nucleotide_dec Leads to NADPH NADPH ROS_inc Increased ROS (Oxidative Stress) NADPH->ROS_inc Leads to G6PD->6PG G6PD->NADPH 6PGD->R5P 6PGD->NADPH F6P Fructose-6-Phosphate PGI->F6P

Caption: Mechanism of this compound (6-AN) action.

G start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture dose_response Dose-Response and Time-Course Experiment cell_culture->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies ros_measurement ROS Measurement mechanism_studies->ros_measurement metabolic_flux Metabolic Flux Analysis mechanism_studies->metabolic_flux western_blot Western Blot for Signaling Pathways mechanism_studies->western_blot data_analysis Data Analysis and Interpretation ros_measurement->data_analysis metabolic_flux->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for studying 6-AN.

G troubleshooting Issue: Inconsistent Results Possible Causes: - Compound Instability - Cell Line Resistance - Assay Variability Solutions: - Prepare fresh solutions - Perform dose-response - Use multiple assays cause1 Compound Instability troubleshooting:f1->cause1 cause2 Cell Line Resistance troubleshooting:f1->cause2 cause3 Assay Variability troubleshooting:f1->cause3 solution1 Prepare Fresh Solutions cause1->solution1 solution2 Perform Dose-Response cause2->solution2 solution3 Use Multiple Assays cause3->solution3 solution1->troubleshooting:f2 solution2->troubleshooting:f2 solution3->troubleshooting:f2

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Poor Solubility of 6-Aminonicotinamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 6-Aminonicotinamide (6-AN).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (6-AN) in common laboratory solvents?

A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility is significantly higher in organic solvents. However, reported solubility values in Dimethyl Sulfoxide (DMSO) vary across different suppliers, so it is advisable to consult the specific product's technical datasheet. General solubility data is summarized in the table below.

Q2: My 6-AN is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering poor solubility of 6-AN in an aqueous buffer, consider the following:

  • Incorrect Solvent Choice: 6-AN has limited solubility in aqueous solutions.[1] For many applications, preparing a concentrated stock solution in an organic solvent is necessary.

  • Use of a Co-solvent: A common and effective method is to first dissolve the 6-AN in an organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before diluting it with your aqueous buffer.[1][2]

  • Precipitation in Media: When diluting a concentrated stock into your final aqueous medium (e.g., cell culture media), the compound may precipitate. To avoid this, ensure the final concentration of the organic solvent is low (typically <0.5%) and does not impact your experimental system.[2]

Q3: What are some advanced strategies to enhance the aqueous solubility of 6-AN?

A3: For applications requiring higher aqueous concentrations of 6-AN, several formulation strategies can be employed. These methods, commonly used for poorly soluble drugs, include:

  • pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the solution.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with increased aqueous solubility.

  • Use of Co-solvents and Surfactants: Incorporating co-solvents and surfactants can modify the polarity of the solvent system, enhancing the solubility of non-polar compounds.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.

Q4: How should I prepare a 6-AN solution for in vitro cell-based assays?

A4: For in vitro studies, a common practice is to prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (generally below 0.5%).

Q5: Are there established protocols for preparing 6-AN for in vivo animal studies?

A5: Yes, for in vivo applications, specific formulations are required to ensure bioavailability and minimize toxicity. One such protocol for an injectable clear solution involves a multi-component solvent system. A detailed methodology is provided in the Experimental Protocols section.

Q6: What is the stability of 6-AN in aqueous solutions?

A6: Aqueous solutions of this compound are not recommended for storage for more than one day. For optimal results, it is best to prepare fresh solutions for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C, but it's important to aliquot them to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The concentration of 6-AN exceeds its solubility limit in the final aqueous medium.Decrease the final concentration of 6-AN. Alternatively, explore the use of solubility-enhancing excipients like cyclodextrins or surfactants.
The organic solvent from the stock solution is causing the compound to crash out.Ensure vigorous mixing during dilution. Decrease the volume of the stock solution added to the aqueous medium to keep the organic solvent concentration low.
Inconsistent experimental results Degradation of 6-AN in aqueous solution.Prepare fresh aqueous solutions of 6-AN for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Incomplete dissolution of 6-AN.Visually inspect your solution to ensure there are no solid particles. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Observed toxicity in cell culture or animal models Toxicity from the solvent used to dissolve 6-AN.Titrate the concentration of the organic solvent (e.g., DMSO) to determine the maximum tolerable concentration for your specific cell line or animal model.
Neurotoxicity associated with 6-AN, especially at higher doses.Carefully perform dose-response studies to identify a therapeutic window with minimal toxicity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Reference
Dimethyl Sulfoxide (DMSO)~1 mg/mL
27 mg/mL
100 mg/mL (with sonication)
Dimethylformamide (DMF)~2 mg/mL
DMF:PBS (pH 7.2) (1:2)~0.3 mg/mL
WaterInsoluble/Sparingly Soluble
EthanolInsoluble
H₂O11.11 mg/mL (with sonication)

Note: The significant variation in reported DMSO solubility may be due to differences in the source and purity of the compound, the specific experimental conditions used for measurement, and whether techniques like heating or sonication were employed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Objective: To prepare a concentrated stock solution of 6-AN for use in cell culture experiments.

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Methodology:

    • Weigh out the desired amount of 6-AN in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the 6-AN is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of 6-AN using a Co-solvent

  • Objective: To prepare a working solution of 6-AN in an aqueous buffer for biochemical or enzymatic assays.

  • Materials:

    • This compound (crystalline solid)

    • Dimethylformamide (DMF)

    • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Methodology:

    • First, dissolve the 6-AN in DMF to create a concentrated intermediate solution.

    • Gradually add the aqueous buffer to the DMF solution while vortexing to achieve the final desired concentration. A common ratio is 1 part DMF solution to 2 parts aqueous buffer.

    • Use this freshly prepared solution immediately, as storage of the aqueous solution is not recommended for more than one day.

Protocol 3: Formulation of this compound for In Vivo Injection

  • Objective: To prepare a clear, injectable solution of 6-AN for animal studies.

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween 80

    • ddH₂O (double-distilled water)

  • Methodology (for a 1 mL final volume):

    • Prepare a stock solution of 6-AN in DMSO (e.g., 100 mg/mL).

    • In a sterile tube, add 50 µL of the clarified DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • The mixed solution should be used immediately for optimal results.

Mandatory Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poor 6-AN Solubility in Aqueous Buffer q1 Is a co-solvent (e.g., DMSO, DMF) being used? start->q1 sol1 Dissolve 6-AN in a minimal amount of co-solvent first q1->sol1 No q2 Does precipitation occur upon dilution? q1->q2 Yes dilute Dilute with aqueous buffer sol1->dilute dilute->q2 sol2 Decrease final concentration OR Use advanced formulation q2->sol2 Yes end Soluble 6-AN Solution q2->end No sol2->end

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Signaling Pathway Inhibition by this compound six_an This compound (6-AN) g6pd G6PD six_an->g6pd inhibits ppp Pentose Phosphate Pathway (PPP) nadph NADPH Production ppp->nadph ribose Ribose-5-Phosphate (Nucleotide Synthesis) ppp->ribose ox_stress Increased Oxidative Stress nadph->ox_stress reduction leads to

Caption: Mechanism of action of this compound via PPP inhibition.

References

troubleshooting inconsistent results in 6-Aminonicotinamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Aminonicotinamide (6-AN) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite that primarily inhibits the Pentose Phosphate Pathway (PPP).[1][2][3] In cells, 6-AN is converted to 6-amino-NAD(P)+, which acts as a competitive inhibitor of NADP+-dependent enzymes, particularly glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[1][4] This inhibition reduces the production of NADPH, rendering cells more susceptible to oxidative stress, and can also affect the synthesis of nucleotide precursors.

Q2: What are the common research applications of 6-AN?

A2: 6-AN is widely used in cancer research to sensitize tumor cells to chemotherapeutic agents and radiation. It is also employed in studies focusing on cellular metabolism, oxidative stress, and neurobiology, given its impact on the PPP and its potential for neurotoxicity at higher concentrations.

Q3: Are there known off-target effects of 6-AN that could influence experimental results?

A3: Yes, researchers should be aware of potential off-target effects. Inhibition of the PPP by 6-AN can lead to the accumulation of 6-phosphogluconate, which may in turn inhibit glycolysis. Additionally, at concentrations that enhance the efficacy of agents like cisplatin, 6-AN has been observed to inhibit protein synthesis. It is crucial to include appropriate controls to account for these potential confounding factors.

Q4: What is the reported stability of 6-AN and how should it be stored?

A4: 6-AN as a crystalline solid is stable for at least four years when stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years; it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles. Aqueous solutions of 6-AN are not recommended for storage for more than one day.

Troubleshooting Guide

Issue 1: High Variability in Cell Viability (e.g., IC50 values) Across Experiments

Possible Cause 1: Inconsistent 6-AN Activity

  • Solution: Ensure proper storage of both the solid compound and stock solutions to prevent degradation. Prepare fresh dilutions from a validated stock for each experiment. Moisture can reduce solubility in DMSO, so use fresh, anhydrous DMSO for preparing stock solutions.

Possible Cause 2: Cell Density and Growth Phase

  • Solution: The metabolic state of cells can influence their sensitivity to PPP inhibition. Standardize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. Over-confluent or sparse cultures can exhibit different metabolic profiles.

Possible Cause 3: Fluctuation in Glucose Availability

  • Solution: The PPP is a branch of glycolysis, so glucose levels in the culture medium can impact the effect of 6-AN. Use a consistent batch of media and serum, and ensure glucose concentrations are stable throughout the experiment.

Issue 2: 6-AN Precipitates in Cell Culture Medium

Possible Cause 1: Low Solubility in Aqueous Solutions

  • Solution: 6-AN has limited solubility in aqueous buffers. To maximize solubility, first dissolve 6-AN in an organic solvent like DMSO or DMF, and then dilute it into the cell culture medium.

Possible Cause 2: High Final Concentration of Organic Solvent

  • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid both direct cellular toxicity and precipitation of the compound. Always include a vehicle control with the same final solvent concentration in your experimental design.

Issue 3: Unexpected or Off-Target Effects Observed

Possible Cause 1: Inhibition of Glycolysis

  • Solution: The accumulation of 6-phosphogluconate due to G6PD inhibition can feedback-inhibit phosphoglucose isomerase, an enzyme in glycolysis. If your research is sensitive to changes in glycolysis, consider measuring glycolytic flux (e.g., lactate production) to monitor this effect.

Possible Cause 2: Altered Gene or Protein Expression

  • Solution: Be aware that 6-AN can influence signaling pathways beyond metabolism. For example, it has been shown to inhibit AKT phosphorylation. If you are studying protein expression or signaling, include appropriate controls to assess the impact of 6-AN on your pathways of interest.

Issue 4: In Vivo Toxicity or Lack of Efficacy

Possible Cause 1: Neurotoxicity

  • Solution: 6-AN is known to cause neurotoxicity, particularly at higher doses. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for signs of neurotoxicity such as ataxia, tremors, and lethargy.

Possible Cause 2: Inadequate Dosing or Formulation

  • Solution: The formulation and route of administration can significantly impact the bioavailability and efficacy of 6-AN. For intraperitoneal (IP) injections, a common vehicle is a solution of DMSO, PEG300, Tween80, and water, or DMSO diluted in corn oil. Ensure the compound is fully dissolved and the formulation is stable.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssay TypeConcentration RangeKey Findings
A549Lung CarcinomaMetabolic Activity1 µM - 1000 µMDose-dependent decrease in metabolic activity.
H460Lung CarcinomaMetabolic Activity1 µM - 1000 µMDose-dependent decrease in metabolic activity.
A549 and H460Lung CarcinomaApoptosis (Annexin V)10 µM and 200 µMIncreased apoptosis at both low and high doses after 48h.
A549 and H460Lung CarcinomaClonogenic Assay10 µM and 200 µMSignificant reduction in colony formation.
LNCaP, LAPC4Prostate CancerCell Growth100 nMSignificant decrease in cell number after 7 days.
JurkatLeukemiaCell Proliferation50 µMApproximately 20% inhibition of cell proliferation after 48h.
Table 2: In Vivo Effects of this compound
Animal ModelTumor ModelTreatment RegimenObserved Effect
CD8F1 mammary carcinomaFirst generation transplant20 mg/kg 6-AN i.p. three times (days 1, 10/11, and 21)Small but significant tumor growth delay (4.3 days).
CD8F1 mammary carcinomaFirst generation transplant20 mg/kg 6-AN followed by radiation (15 Gy x 3)Significant tumor growth delay (57.0 days).
Male CAnN.Cg-Foxn1nu/CrlVr miceT-ALL models1 mg/kg or 15 mg/kg, IPIncreased Phlda3 mRNA and protein levels, decreased P-AKT and P-S6.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of 6-AN on the viability of an adherent cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (6-AN) stock solution (e.g., 10 mM in sterile DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the 6-AN stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of 6-AN. Include a vehicle control (medium with the same percentage of DMSO as the highest 6-AN concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: In Vivo Tumor Growth Delay Study

This protocol provides a general framework for evaluating the in vivo efficacy of 6-AN in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • This compound

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween80, water, or corn oil)

  • Calipers for tumor measurement

Procedure:

  • Animal Model: Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Compound Formulation: Prepare 6-AN for intraperitoneal (IP) injection. A common vehicle can be a solution of DMSO, PEG300, Tween80, and water, or a dilution of a DMSO stock in corn oil.

  • Treatment and Monitoring: Administer the treatments according to the planned schedule. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Also, monitor animal body weight and general health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. The endpoint for individual animals may be tumor ulceration or a significant decline in health.

  • Data Analysis: Plot the mean tumor volume for each group over time to visualize tumor growth delay.

Visualizations

G cluster_0 Cell Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P SixPG 6-Phosphogluconate G6P->SixPG NADP+ -> NADPH G6PD G6PD Ru5P Ribulose-5-Phosphate SixPG->Ru5P NADP+ -> NADPH SixPGD 6PGD Nucleotides Nucleotide Synthesis Ru5P->Nucleotides NADPH NADPH GR Glutathione Reductase NADPH->GR Cofactor GSH Reduced Glutathione (GSH) ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxifies GSSG Oxidized Glutathione (GSSG) GSSG->GR Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress G6PD->SixPG Catalyzes SixPGD->Ru5P Catalyzes GR->GSH Reduces SixAN This compound (6-AN) SixAN_metabolite 6-amino-NADP+ SixAN->SixAN_metabolite Metabolized in cell SixAN_metabolite->G6PD Inhibits

Caption: this compound's inhibition of the Pentose Phosphate Pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_6an Prepare 6-AN Stock (e.g., 10 mM in DMSO) prep_media Prepare Serial Dilutions of 6-AN in Media prep_6an->prep_media prep_cells Seed Cells in Appropriate Vessel treat_cells Treat Cells with 6-AN and Vehicle Control prep_cells->treat_cells prep_media->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Downstream Assay (e.g., MTT, Annexin V) incubate->assay readout Collect and Analyze Data assay->readout end End readout->end start Start start->prep_6an start->prep_cells

Caption: General experimental workflow for in vitro 6-AN studies.

G cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues issue Inconsistent Results? ic50_var Variable IC50? issue->ic50_var In Vitro toxicity Toxicity observed? issue->toxicity In Vivo precipitate Precipitation? ic50_var->precipitate No ic50_sol Check 6-AN stability Standardize cell density Verify media consistency ic50_var->ic50_sol off_target Off-target effects? precipitate->off_target No precipitate_sol Use organic solvent for stock Ensure low final solvent % precipitate->precipitate_sol off_target_sol Monitor glycolysis Include signaling controls off_target->off_target_sol efficacy Lack of efficacy? toxicity->efficacy No toxicity_sol Perform MTD study Monitor for neurotoxicity toxicity->toxicity_sol efficacy_sol Optimize formulation and dosing schedule efficacy->efficacy_sol

Caption: Troubleshooting decision tree for 6-AN experiments.

References

Technical Support Center: Mitigating Neurotoxicity Associated with 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 6-Aminonicotinamide (6-AN). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this potent inhibitor of the pentose phosphate pathway (PPP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite that primarily functions by inhibiting the Pentose Phosphate Pathway (PPP).[1][2] Within the cell, 6-AN is converted to 6-amino-NAD+ and 6-amino-NADP+, which act as competitive inhibitors of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[3] This inhibition leads to a significant reduction in the production of NADPH, a critical molecule for maintaining the cellular redox balance and protecting against oxidative stress.

Q2: Why does 6-AN exhibit neurotoxicity?

A2: The neurotoxicity of 6-AN is a direct consequence of its mechanism of action. By inhibiting the PPP, 6-AN depletes the neuronal pool of NADPH.[2] NADPH is essential for the regeneration of reduced glutathione (GSH), a major intracellular antioxidant.[2] A decrease in GSH levels makes neurons highly susceptible to oxidative damage from reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, mitochondrial dysfunction, and ultimately, neuronal cell death.

Q3: What are the typical signs of 6-AN-induced neurotoxicity in animal models?

A3: In rodent models, administration of 6-AN at neurotoxic doses can lead to observable behavioral and physiological changes. Common signs include ataxia (impaired coordination), tremors, lethargy, hunched posture, and circling behavior. At higher doses, 6-AN can be lethal.

Q4: Can the neurotoxic effects of 6-AN be reversed or mitigated?

A4: Yes, several strategies have been explored to mitigate the neurotoxicity of 6-AN. These approaches primarily focus on counteracting the downstream effects of PPP inhibition. Key strategies include:

  • Antioxidant Supplementation: Providing exogenous antioxidants can help to neutralize the increased reactive oxygen species that result from NADPH depletion.

  • Precursor Supplementation: Supplying precursors for NAD+ and NADPH biosynthesis may help to overcome the competitive inhibition by 6-AN.

Q5: Are there alternative compounds to inhibit the pentose phosphate pathway with potentially lower neurotoxicity?

A5: While 6-AN is a widely used and potent G6PD inhibitor, other compounds are being investigated. However, any compound that significantly inhibits the PPP is likely to carry a risk of neurotoxicity, as NADPH is crucial for neuronal health. The suitability of an alternative would depend on the specific experimental context and would require careful dose-response and toxicity profiling.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in neurotoxicity between replicate wells/animals. 1. Inconsistent 6-AN concentration. 2. Uneven cell seeding density. 3. Variability in animal health or administration of 6-AN. 4. Edge effects in multi-well plates.1. Ensure thorough mixing of 6-AN stock and working solutions before each use. 2. Use a hemocytometer to accurately count cells and ensure a uniform seeding density across all wells. 3. For in vivo studies, ensure consistent animal age, weight, and health status. Standardize the injection procedure to minimize variability. 4. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions and instead fill them with sterile media or buffer.
Complete cell death observed even at low 6-AN concentrations. 1. Cell line is highly sensitive to oxidative stress. 2. Incorrect calculation of 6-AN concentration. 3. Contamination of cell culture.1. Perform a dose-response curve with a wider range of lower 6-AN concentrations to determine the EC50 for your specific cell line. 2. Double-check all calculations for dilution of the 6-AN stock solution. 3. Regularly test for mycoplasma and other contaminants.
No observable neurotoxicity at expected concentrations. 1. 6-AN degradation. 2. Cell line is resistant to 6-AN. 3. Insufficient incubation time.1. Prepare fresh 6-AN solutions for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 2. Confirm the expression and activity of G6PD in your cell line. Some cell lines may have higher basal antioxidant capacity. 3. Extend the incubation time with 6-AN. Neurotoxic effects may take 24-72 hours to become apparent.
Mitigation strategy (e.g., antioxidant) is not effective. 1. Insufficient concentration or pre-incubation time of the mitigating agent. 2. The chosen mitigating agent does not target the primary mechanism of 6-AN toxicity in your model. 3. Degradation of the mitigating agent.1. Optimize the concentration and pre-incubation time of the mitigating agent. A dose-response experiment for the protective agent against a fixed concentration of 6-AN is recommended. 2. Confirm that the chosen agent effectively counteracts oxidative stress in your cell type. 3. Prepare fresh solutions of the mitigating agent for each experiment.

Experimental Protocols

In Vitro Model of 6-AN Neurotoxicity and Mitigation

This protocol describes a general method for inducing neurotoxicity in a neuronal cell line (e.g., SH-SY5Y) with 6-AN and assessing the protective effects of an antioxidant, N-acetylcysteine (NAC).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound (6-AN)

  • N-acetylcysteine (NAC)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Pre-treatment with Mitigating Agent (NAC):

    • Prepare a stock solution of NAC in sterile water or PBS.

    • Dilute the NAC stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10 mM).

    • Remove the medium from the cells and replace it with 100 µL of medium containing the different concentrations of NAC. Include a vehicle control (medium without NAC).

    • Incubate the cells for 1-2 hours.

  • 6-AN Treatment:

    • Prepare a stock solution of 6-AN in DMSO.

    • Dilute the 6-AN stock solution in complete culture medium to 2X the final desired concentrations (e.g., 10, 50, 100 µM).

    • Add 100 µL of the 2X 6-AN solution to the wells already containing 100 µL of NAC-containing medium (or vehicle control). This will bring the total volume to 200 µL and the 6-AN to its final 1X concentration.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Neurotoxicity:

    • After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary
Compound Model System Concentration Observed Effect Reference
This compoundMice (in combination with 6-MMPR and PALA)20 mg/kgNeurotoxicity and lethality in 2/20 male and 1/20 female mice.
This compoundMice (in combination with 6-MMPR and PALA)40 mg/kgNeurotoxicity and lethality in 7/20 male and 3/20 female mice.
This compoundRat Optic Nerve (in vivo)5 mg/kgDegenerative changes in reactive glial cells.
This compoundRat Optic Nerve (in vivo)10 mg/kgLoss of astrocytes and intracellular glial edema.
TroloxSH-SY5Y Neuroblastoma Cells200 µMReduced cancer cell viability to 77.76%.
N-acetylcysteine (NAC)MN9D cells (in vitro)5 mMProtected against rotenone-induced cell death.
NicotinamidePrimary Hippocampal Neurons5.0 - 25.0 mmol/LOptimal cellular protection against oxygen-glucose deprivation.

Visualizing the Mechanism and Mitigation of 6-AN Neurotoxicity

The following diagrams illustrate the key signaling pathways involved in 6-AN neurotoxicity and the points of intervention for potential mitigation strategies.

G cluster_1 Pentose Phosphate Pathway (PPP) cluster_2 Oxidative Stress & Neurotoxicity 6-AN This compound G6PD G6PD 6-AN->G6PD Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P 6PG 6-Phosphogluconate G6P->6PG G6PD Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGD 6PGD 6PGD NADP+ NADP+ NADPH NADPH NADP+->NADPH 2x GSH_Reductase Glutathione Reductase NADPH->GSH_Reductase GSH GSH (Reduced Glutathione) GSH_Reductase->GSH Reduces GSSG GSSG (Oxidized Glutathione) GSSG->GSH_Reductase ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage Neurotoxicity Neurotoxicity & Cell Death Oxidative_Damage->Neurotoxicity

Caption: Mechanism of this compound (6-AN) induced neurotoxicity.

G cluster_1 6-AN Action and Consequences cluster_2 Mitigation Pathways NAC N-Acetylcysteine (NAC) GSH_Precursor Precursor for GSH Synthesis NAC->GSH_Precursor Direct_ROS_Scavenging Direct ROS Scavenging NAC->Direct_ROS_Scavenging Nicotinamide Nicotinamide NAD_Pool Increased NAD(P)+ Pool Nicotinamide->NAD_Pool 6-AN This compound (6-AN) PPP_Inhibition Inhibition of Pentose Phosphate Pathway 6-AN->PPP_Inhibition NADPH_Depletion NADPH Depletion PPP_Inhibition->NADPH_Depletion GSH_Depletion GSH Depletion NADPH_Depletion->GSH_Depletion ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Neurotoxicity Neurotoxicity ROS_Increase->Neurotoxicity GSH_Precursor->GSH_Depletion Counteracts Direct_ROS_Scavenging->ROS_Increase Counteracts NAD_Pool->PPP_Inhibition May overcome competitive inhibition

Caption: Strategies to mitigate 6-AN neurotoxicity.

References

issues with achieving effective 6-Aminonicotinamide concentrations in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Aminonicotinamide (6-AN) in vivo. The information is designed to address common challenges in achieving effective and safe concentrations of this potent inhibitor of the Pentose Phosphate Pathway (PPP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (6-AN)?

A1: this compound is an antimetabolite of nicotinamide that primarily inhibits the Pentose Phosphate Pathway (PPP).[1] Once inside the cell, it is metabolized into analogues of NAD⁺ and NADP⁺, namely this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). 6-ANADP acts as a potent competitive inhibitor of NADP⁺-dependent enzymes, particularly Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), the rate-limiting enzymes of the PPP.[1] This inhibition leads to a decrease in NADPH production, which is crucial for cellular antioxidant defenses, and a reduction in the synthesis of ribose-5-phosphate, a precursor for nucleotides.

Q2: What are the common research applications of 6-AN?

A2: 6-AN is widely used in cancer research to sensitize tumor cells to various treatments, including chemotherapy and radiation.[1] It is also a valuable tool for studying cellular metabolism, oxidative stress, and the role of the PPP in various physiological and pathological processes. Due to its observed neurotoxic effects at higher doses, it is also used in neurobiology research to study glial cell function and neurodegeneration.[2]

Q3: How should 6-AN be stored?

A3: As a solid, this compound is stable for at least four years when stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or -80°C for up to a year. It is not recommended to store aqueous solutions of 6-AN for more than one day due to its limited stability in aqueous buffers.

Q4: What are the main challenges of using 6-AN in vivo?

A4: The primary challenges with in vivo applications of 6-AN are its poor aqueous solubility, rapid clearance from circulation, and significant dose-dependent neurotoxicity. Achieving a sustained, therapeutically effective concentration without inducing severe toxic side effects requires careful consideration of formulation, dosing regimen, and route of administration.

Troubleshooting Guide

Issue 1: Poor Solubility and Vehicle Formulation

Problem: Difficulty dissolving 6-AN for in vivo administration, leading to precipitation and inaccurate dosing.

Cause: this compound is practically insoluble in water and ethanol, and sparingly soluble in aqueous buffers.

Solutions:

  • Co-solvent Systems: For intraperitoneal (IP) or intravenous (IV) injections, a multi-component vehicle is often necessary. A commonly used formulation consists of DMSO, PEG300, Tween 80, and saline or water. The DMSO acts as the initial solvent, PEG300 as a co-solvent to improve solubility, Tween 80 as a surfactant to maintain a stable emulsion, and saline to dilute to the final volume.

  • Lipid-Based Formulations: For some applications, a formulation of DMSO and corn oil can be used. However, care must be taken to ensure a stable emulsion, potentially with the aid of surfactants like Tween 80 and co-solvents like PEG300 to prevent phase separation.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of 6-AN in the chosen vehicle. However, be cautious of potential degradation with excessive heat.

  • Fresh Preparation: Due to limited stability in aqueous-based formulations, it is crucial to prepare the dosing solution fresh before each use.

Issue 2: Rapid Clearance and Suboptimal Exposure

Problem: Ineffective therapeutic outcomes due to the short half-life of 6-AN in vivo.

Cause: Pharmacokinetic studies in mice have shown that 6-AN is cleared rapidly from the serum, with alpha and beta half-lives of approximately 7.4 and 31.3 minutes, respectively, after intravenous administration.

Solutions:

  • Dosing Schedule: Consider multiple daily doses or continuous infusion via osmotic pumps to maintain a more stable plasma concentration. However, be aware that attempts to prolong exposure with multiple IP doses or osmotic pumps have been associated with lethal toxicity in mice.

  • Route of Administration: Intraperitoneal (IP) administration has shown 80-100% bioavailability and identical plasma pharmacokinetics to intravenous (IV) administration in mice, making it a viable and less technically demanding alternative.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If feasible, conduct pilot PK studies in your specific animal model to determine the optimal dosing regimen to achieve the target exposure.

Issue 3: Dose-Limiting Toxicity

Problem: Observation of adverse effects in animals, including neurotoxicity, weight loss, and lethality, before achieving the desired therapeutic effect.

Cause: 6-AN exhibits significant dose-dependent toxicity. The primary concern is neurotoxicity, characterized by symptoms such as ataxia, tremors, circling, and hunched posture. Histopathological examination has revealed "status spongiosis" (a vacuolation of the neuropil) in the brains and spinal cords of treated mice. Studies in rats have shown that 6-AN can selectively cause necrosis in reactive astrocytes. Higher doses can also lead to hematological and liver abnormalities.

Solutions:

  • Maximum Tolerated Dose (MTD) Study: It is highly recommended to perform a preliminary MTD study in your specific animal model and strain to determine a safe and effective dose range. A study in CD2F1 mice showed lethality in some animals at 20 mg/kg and in a larger proportion at 40 mg/kg when administered intraperitoneally.

  • Careful Dose Titration: Begin with lower doses and gradually escalate while closely monitoring for signs of toxicity. Doses as low as 5-10 mg/kg have been shown to induce glial changes in rats.

  • Clinical Monitoring: Closely monitor animals for clinical signs of neurotoxicity (e.g., changes in gait, activity levels, posture) and general health (e.g., body weight, food and water intake, grooming).

  • Alternative Dosing Schedules: Consider less frequent dosing or intermittent schedules to allow for recovery and potentially reduce cumulative toxicity.

Issue 4: Unexpected Off-Target or Downstream Effects

Problem: Observing cellular effects that are not directly attributable to the inhibition of NADPH or ribose synthesis.

Cause:

  • Glycolysis Inhibition: The accumulation of 6-phosphogluconate, a direct consequence of PPP inhibition, can allosterically inhibit phosphoglucose isomerase, an enzyme in the glycolytic pathway. This can lead to a secondary inhibition of glycolysis.

  • Nucleotide Metabolism Disruption: 6-AN has been shown to cause a depletion of purine and pyrimidine nucleotides and NAD⁺, as well as a reduction in the ATP to ADP ratio in cultured cells. This effect on nucleotide metabolism is sufficient to inhibit cell growth and DNA repair, independent of its effects on poly(ADP-ribose) synthesis.

  • NAD⁺ Salvage Pathway Interference: In some organisms, 6-AN may interfere with the NAD⁺ salvage pathway by inhibiting the enzyme nicotinamidase.

Solutions:

  • Metabolic Profiling: When interpreting results, consider the broader metabolic impact of 6-AN beyond the PPP. If resources permit, perform metabolomic analysis to assess the effects on glycolysis and nucleotide pools.

  • Appropriate Controls: Use other metabolic inhibitors (e.g., glycolysis inhibitors) as controls to dissect the specific contributions of PPP inhibition versus other metabolic effects.

  • Measure Cellular Energy Status: Assess cellular ATP levels and the ATP/ADP ratio to determine the impact of 6-AN on the overall energy status of the cells or tissues.

Data Presentation

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotesReference(s)
DMSO~27 mg/mL (196.87 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.
WaterInsoluble
EthanolInsoluble
Dimethyl formamide (DMF)~2 mg/mL
1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mLPrepare by first dissolving in DMF, then diluting with PBS.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation for in vivo administration.
5% DMSO, 40% PEG300, 5% Tween 80, 50% SalineNot specifiedAnother common in vivo formulation.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLUsed for in vivo administration.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in CD2F1 Mice (10 mg/kg, i.v. administration)

ParameterValueUnitReference
Peak Serum Concentration (Cmax)80-90µM
Alpha Half-life (T₁/₂α)7.4minutes
Beta Half-life (T₁/₂β)31.3minutes
Bioavailability (i.p. vs i.v.)80-100%

Table 3: Dose-Dependent Toxicity of this compound in CD2F1 Mice (single i.p. dose)

Dose (mg/kg)Key ObservationsReference
10Status spongiosis in brain and spinal cord.
20Lethality in 2/20 male and 1/20 female mice. Clinical signs of neurotoxicity (hunched posture, hypoactivity, ataxia, tremors). Status spongiosis in brain and spinal cord.
40Lethality in 7/20 male and 3/20 female mice. Pronounced clinical signs of neurotoxicity. Status spongiosis in brain and spinal cord. Decreased serum glucose, increased AST and ALT.

Experimental Protocols

Protocol 1: Preparation of 6-AN Formulation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a common co-solvent formulation for administering 6-AN to rodents.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • 0.9% Saline, sterile

  • Sterile microcentrifuge tubes and syringes

Procedure (to prepare a 1 mL working solution):

  • Prepare Stock Solution: First, prepare a concentrated stock solution of 6-AN in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved; sonication may be required.

  • Add Co-solvents: In a sterile tube, add the appropriate volume of the DMSO stock solution. For example, to make a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix again until clear.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: The final solution should be clear and administered immediately after preparation. The typical injection volume for mice is 5-10 µL/g of body weight.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for performing an i.p. injection in mice. Always follow your institution's approved animal handling and care protocols.

Materials:

  • Prepared 6-AN dosing solution

  • Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Calculate Dose: Weigh the mouse to accurately calculate the required injection volume based on the desired dose (mg/kg) and the concentration of your formulation.

  • Animal Restraint: Gently restrain the mouse using an appropriate method (e.g., scruffing the neck) to expose the abdomen. Tilt the mouse's head slightly downwards to cause the abdominal organs to shift forward.

  • Identify Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen to avoid the cecum (on the right side in the anatomical position) and the bladder (in the midline).

  • Disinfect: Wipe the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle at a 15-20 degree angle with the bevel up. Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or organ (you should see a small air bubble). If no fluid enters the syringe, slowly depress the plunger to inject the solution.

  • Withdraw and Monitor: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions and for signs of toxicity as described in the troubleshooting guide.

Protocol 3: General Guidance for Quantification of 6-AN in Plasma by HPLC

While a specific, validated protocol for 6-AN is not provided, the following outlines the general steps for developing a High-Performance Liquid Chromatography (HPLC) method based on methods for the related compound, nicotinamide.

  • Sample Preparation:

    • Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • Perform protein precipitation by adding a solvent like acetonitrile or trichloroacetic acid (TCA) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further processed (e.g., evaporation and reconstitution in the mobile phase).

  • Chromatographic Conditions (Example based on nicotinamide methods):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: 6-AN has a UV absorbance maximum around 269 nm, which can be used for detection with a UV detector. For higher sensitivity and specificity, LC-MS/MS is recommended.

  • Quantification:

    • Prepare a standard curve of 6-AN in a blank matrix (e.g., control mouse plasma) to quantify the concentration in the unknown samples.

    • An internal standard should be used to account for variations in sample preparation and injection volume.

Visualizations

G cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Glycolysis Glycolysis cluster_Metabolism 6-AN Metabolism & Action Glucose-6-P Glucose-6-P 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-P->6-Phosphoglucono-δ-lactone G6PD Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P PGI 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-P Ribulose-5-P 6-Phosphogluconate->Ribulose-5-P 6PGD PGI PGI 6-Phosphogluconate->PGI Inhibits (Accumulation) Nucleotide Synthesis Nucleotide Synthesis Ribulose-5-P->Nucleotide Synthesis G6PD G6PD NADPH_pool NADPH G6PD->NADPH_pool Produces 6PGD 6PGD 6PGD->NADPH_pool Produces Glucose Glucose Glucose->Glucose-6-P Pyruvate Pyruvate Fructose-6-P->Pyruvate 6-AN 6-AN 6-ANADP 6-ANADP 6-AN->6-ANADP Cellular Metabolism 6-ANADP->G6PD Inhibits 6-ANADP->6PGD Inhibits Antioxidant Defense Antioxidant Defense NADPH_pool->Antioxidant Defense Supports

Caption: Mechanism of this compound (6-AN) Action.

G cluster_Prep Preparation cluster_Admin Administration cluster_Monitor Monitoring & Analysis A Weigh 6-AN Powder C Dissolve 6-AN in Vehicle (Vortex/Sonicate) A->C B Prepare Vehicle (e.g., DMSO, PEG300, Tween 80, Saline) B->C D Draw into Sterile Syringe C->D E Weigh Animal & Calculate Dose Volume D->E F Restrain Animal E->F G Administer via i.p. Injection F->G H Monitor for Toxicity Signs G->H I Measure Therapeutic Endpoint G->I J Collect Samples for PK/PD Analysis G->J

Caption: General Experimental Workflow for In Vivo 6-AN Studies.

G Start Start Observed_Toxicity Adverse Effects Observed? (e.g., ataxia, weight loss) Start->Observed_Toxicity Check_Dose Is Dose within Known Safe Range? Observed_Toxicity->Check_Dose Yes No_Toxicity Continue Experiment & Monitor Closely Observed_Toxicity->No_Toxicity No Reduce_Dose Reduce Dose or Modify Dosing Schedule Check_Dose->Reduce_Dose No Consider_Mechanism Consider Mechanism-Based Toxicity (e.g., Neurotoxicity) Check_Dose->Consider_Mechanism Yes End End Reduce_Dose->End Consider_Mechanism->End No_Toxicity->End

Caption: Troubleshooting Logic for In Vivo Toxicity Issues.

References

long-term stability of 6-Aminonicotinamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of 6-Aminonicotinamide (6-AN) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1] To prepare a stock solution, dissolve the crystalline solid in an organic solvent of choice, such as DMSO or dimethylformamide (DMF), which should be purged with an inert gas.[1] For instance, the solubility in DMSO is approximately 1-27.5 mg/mL, and in DMF, it is around 2 mg/mL.[1][2][3] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q2: What are the recommended storage conditions for a this compound stock solution?

A2: To ensure the long-term stability of your this compound stock solution, it is crucial to store it correctly. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to product inactivation. The aliquots should be stored at low temperatures.

Summary of Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationSolvent
-80°CUp to 2 yearsDMSO
-20°CUp to 1 yearDMSO

Data compiled from multiple sources.

Q3: Can I store this compound in aqueous solutions for long-term use?

A3: It is not recommended to store this compound in aqueous solutions for more than one day. For in vivo experiments, it is best to prepare the working solution fresh on the same day of use. The stability of this compound in aqueous buffers is influenced by factors such as pH, temperature, and the composition of the buffer itself.

Q4: How does this compound exert its biological effects?

A4: this compound is a potent antimetabolite of nicotinamide and functions as a competitive inhibitor of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD). G6PD is the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). By inhibiting G6PD, 6-AN disrupts cellular energy metabolism, increases oxidative stress, and can sensitize cancer cells to other therapeutic agents. In the cell, 6-AN is metabolized to this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP), which act as competitive inhibitors of NAD+ and NADP+-dependent enzymes.

G6PD_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_inhibition Inhibition by this compound Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD Ribose-5-Phosphate + NADPH Ribose-5-Phosphate + NADPH 6-Phosphoglucono-δ-lactone->Ribose-5-Phosphate + NADPH Nucleotide Synthesis & Redox Balance Nucleotide Synthesis & Redox Balance Ribose-5-Phosphate + NADPH->Nucleotide Synthesis & Redox Balance This compound This compound This compound->Inhibition G6PD_enzyme G6PD Inhibition->G6PD_enzyme Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Nucleotide Synthesis & Redox Balance->Cell Proliferation & Survival

Caption: Mechanism of this compound (6-AN) inhibition of the Pentose Phosphate Pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon thawing The solution may be supersaturated, or the solvent has absorbed moisture.Gently warm the solution and sonicate to redissolve the precipitate. For future preparations, ensure the use of anhydrous DMSO.
Inconsistent experimental results Degradation of this compound in aqueous working solutions.Prepare fresh working solutions daily from a properly stored stock solution. Avoid storing aqueous solutions.
Difficulty dissolving this compound Low solubility in the chosen solvent.Use a recommended solvent such as DMSO or DMF. If preparing an aqueous solution, first dissolve 6-AN in a small amount of organic solvent before diluting with the aqueous buffer.
Loss of compound activity over time Improper storage of stock solutions, leading to degradation.Ensure stock solutions are aliquoted and stored at -80°C or -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light.

Experimental Protocols

Protocol: Preparation of this compound Working Solution for Cell Culture

This protocol provides a general guideline for preparing a working solution of this compound for treating adherent cancer cell lines.

  • Prepare Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a concentration of 10 mM.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -80°C for long-term storage or -20°C for shorter-term storage.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control with the same concentration of DMSO used for the highest this compound concentration to account for any effects of the solvent on the cells.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_analysis Downstream Analysis A Dissolve 6-AN in DMSO (10 mM Stock) B Aliquot and Store at -80°C A->B C Thaw Aliquot and Prepare Serial Dilutions in Media B->C D Prepare Vehicle Control (DMSO in Media) C->D F Treat Cells with 6-AN Working Solutions and Vehicle Control D->F E Plate and Grow Adherent Cells E->F G Incubate for Desired Duration (e.g., 24, 48, 72h) F->G H Harvest Cells for Downstream Analysis G->H I Cell Viability Assays (MTT, etc.) H->I J Apoptosis Assays (Annexin V/PI) H->J K Metabolic Assays H->K L Western Blot H->L

References

Validation & Comparative

A Comparative Guide to G6PD Inhibition: 6-Aminonicotinamide vs. DHEA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly referenced inhibitors of Glucose-6-Phosphate Dehydrogenase (G6PD), 6-Aminonicotinamide (6-AN) and Dehydroepiandrosterone (DHEA). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the pentose phosphate pathway (PPP) and its role in various physiological and pathological processes.

At a Glance: Key Differences

FeatureThis compound (6-AN)Dehydroepiandrosterone (DHEA)
Mechanism of Action Competitive inhibitor with respect to NADP+[1][2]Uncompetitive or non-competitive inhibitor[3][4][5]
Inhibitory Potency (in vitro) High (Ki in the sub-micromolar range)Moderate to low (IC50 in the micromolar range)
Cellular Efficacy Demonstrates effective G6PD inhibition in cellular assaysEfficacy in cellular G6PD inhibition is debated and may be minimal
Specificity Also inhibits 6-phosphogluconate dehydrogenase (6PGD)Exhibits pleiotropic biological effects beyond G6PD inhibition

Quantitative Data Summary

The following tables summarize the reported inhibitory constants for this compound and DHEA against G6PD. It is important to note that IC50 values can vary depending on the experimental conditions.

Table 1: Inhibitory Potency of this compound (6-AN) against G6PD

ParameterValueSource
Ki0.46 µM

Table 2: Inhibitory Potency of Dehydroepiandrosterone (DHEA) against G6PD

ParameterValueSource
IC509 µM
IC50> 10 µM (in breast cancer cell lines)

Note: The Ki value for 6-AN indicates a high affinity for G6PD. The IC50 values for DHEA are generally higher, and some studies suggest that at physiological concentrations, DHEA may not significantly inhibit G6PD activity in cells.

Mechanism of Action and Cellular Effects

This compound (6-AN) acts as a competitive inhibitor of G6PD by binding to the NADP+ binding site on the enzyme. This competitive inhibition effectively blocks the first committed step of the pentose phosphate pathway.

Dehydroepiandrosterone (DHEA) is described as an uncompetitive or non-competitive inhibitor of G6PD. This suggests that DHEA binds to the enzyme-substrate complex. However, a significant point of contention in the literature is the translation of its in vitro inhibitory activity to a cellular context. Some studies indicate that DHEA does not robustly inhibit G6PD within cells at concentrations typically used in experiments.

Inhibition of G6PD by either compound leads to a reduction in NADPH production. This has several downstream consequences, including:

  • Disruption of Redox Homeostasis: A decreased NADPH/NADP+ ratio, leading to increased oxidative stress.

  • Inhibition of Biosynthesis: Reduced availability of ribose-5-phosphate, a precursor for nucleotide synthesis.

  • Modulation of Signaling Pathways: G6PD inhibition has been shown to affect signaling pathways such as ERK and AMPK.

Experimental Protocols

A common method for determining G6PD activity and the inhibitory potential of compounds like 6-AN and DHEA is the spectrophotometric assay .

Principle of the Spectrophotometric G6PD Activity Assay

This assay measures the rate of NADPH production, which is directly proportional to G6PD activity. G6PD catalyzes the conversion of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.

General Protocol Outline:
  • Preparation of Reagents:

    • Assay Buffer (e.g., Tris-HCl or Triethanolamine buffer, pH 7.4-8.0)

    • Glucose-6-Phosphate (G6P) solution

    • NADP+ solution

    • G6PD enzyme solution (from a commercial source or cell/tissue lysate)

    • Inhibitor solutions (6-AN or DHEA) at various concentrations.

  • Assay Procedure:

    • In a microplate or cuvette, combine the assay buffer, NADP+, and the inhibitor at the desired concentration.

    • Add the G6PD enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the G6P solution.

    • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-15 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percent inhibition relative to a control reaction without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizing the Pathways and Workflows

Signaling Pathway of G6PD Inhibition

The following diagram illustrates the central role of G6PD in the pentose phosphate pathway and the downstream effects of its inhibition.

G6PD_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone G6PD->6-Phosphoglucono-δ-lactone NADPH NADPH G6PD->NADPH Product Biosynthesis Biosynthesis 6-Phosphoglucono-δ-lactone->Biosynthesis Precursor for Redox Homeostasis Redox Homeostasis NADPH->Redox Homeostasis Maintains Signaling Pathways (e.g., ERK, AMPK) Signaling Pathways (e.g., ERK, AMPK) NADPH->Signaling Pathways (e.g., ERK, AMPK) Modulates NADP+ NADP+ NADP+->G6PD Substrate This compound This compound This compound->G6PD Competitive Inhibition DHEA DHEA DHEA->G6PD Uncompetitive/Non-competitive Inhibition G6PD_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagent_Prep Prepare Assay Buffer, Substrates (G6P, NADP+), and Enzyme Reaction_Setup Combine Buffer, NADP+, Enzyme, and Inhibitor Reagent_Prep->Reaction_Setup Inhibitor_Prep Prepare Serial Dilutions of 6-AN and DHEA Inhibitor_Prep->Reaction_Setup Reaction_Start Initiate Reaction with G6P Reaction_Setup->Reaction_Start Measurement Measure Absorbance at 340 nm over Time Reaction_Start->Measurement Calculate_Rate Calculate Reaction Rates Measurement->Calculate_Rate Percent_Inhibition Determine % Inhibition Calculate_Rate->Percent_Inhibition IC50_Curve Plot Dose-Response Curve and Calculate IC50 Percent_Inhibition->IC50_Curve

References

6-Aminonicotinamide vs. Nicotinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinamide analogs is crucial for designing effective experiments and interpreting results. This guide provides a detailed, data-driven comparison of 6-Aminonicotinamide (6-AN) and its parent compound, Nicotinamide (NAM), focusing on their distinct mechanisms of action, effects in cancer research, and the experimental protocols used to evaluate them.

Introduction to this compound and Nicotinamide

This compound (6-AN) is a synthetic analog of nicotinamide that functions as a potent antimetabolite.[1] Its primary mechanism of action is the inhibition of the Pentose Phosphate Pathway (PPP), a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[1]

Nicotinamide (NAM) , a form of vitamin B3, is a vital precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and energy production.[2] At higher concentrations, NAM also acts as an inhibitor of sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[2]

Mechanism of Action: A Tale of Two Pathways

The primary distinction between 6-AN and NAM lies in their principal molecular targets and the downstream consequences of these interactions.

This compound: A Potent Inhibitor of the Pentose Phosphate Pathway

6-AN is metabolized within the cell to 6-amino-NAD(P)+. This metabolite then acts as a competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP.[3] By inhibiting G6PD, 6-AN effectively blocks the production of NADPH, a crucial molecule for maintaining cellular redox balance and protecting against oxidative stress. This depletion of NADPH can lead to increased reactive oxygen species (ROS), making cancer cells more susceptible to DNA-damaging agents. Furthermore, the inhibition of the PPP by 6-AN can impact downstream signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival.

Nicotinamide: A Dual-Role Player in Cellular Metabolism and Signaling

Nicotinamide's role in the cell is concentration-dependent. As a precursor to NAD+, it is essential for maintaining cellular energy levels through its role in redox reactions. However, at higher, often millimolar, concentrations, NAM acts as an inhibitor of NAD+-dependent enzymes, including SIRT1 and PARP1. The inhibition of SIRT1, a histone deacetylase, can lead to the activation of the p53 tumor suppressor pathway, promoting cell cycle arrest and apoptosis. PARP1 is a key enzyme in DNA repair, and its inhibition by NAM can sensitize cancer cells to DNA-damaging therapies.

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for the inhibitory activities and antiproliferative effects of this compound and Nicotinamide.

Table 1: Enzymatic Inhibition

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Reference(s)
This compound Glucose-6-Phosphate Dehydrogenase (G6PD)Ki: 0.46 µM
Nicotinamide Sirtuin 1 (SIRT1)IC50: <50 µM - 180 µM
Sirtuin 2 (SIRT2)IC50: 2 µM
Poly(ADP-ribose) polymerase (PARP)Effective at ≥ 0.5 mM

Table 2: Antiproliferative Effects in Cancer Cell Lines

CompoundCell LineCancer TypeAntiproliferative Effect (IC50 or Effective Concentration)Reference(s)
This compound A549Non-Small Cell Lung CancerDose-dependent suppression of metabolic activity (1-1000 µM)
H460Non-Small Cell Lung CancerDose-dependent suppression of metabolic activity (1-1000 µM)
K562LeukemiaSensitizes to cisplatin at 30-250 µM
T98GGlioblastomaSensitizes to cisplatin at 30-250 µM
Melanoma Cell LinesMelanomaCytotoxic at 50 µM (in combination with metformin)
Nicotinamide A375MelanomaReduces cell number at 20-50 mM
SK-MEL-28MelanomaReduces cell number at 20-50 mM
MDA-MB-231Breast CancerIC50: ~25 mM
MCF-7Breast CancerIC50: >50 µM

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of these nicotinamide analogs.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound or Nicotinamide on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 6-AN and NAM in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of solvent as the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of the effects of 6-AN and NAM on specific protein expression and phosphorylation.

  • Cell Treatment: Treat cells with the desired concentrations of 6-AN or NAM for the appropriate duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, p53, acetylated-p53) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways affected by this compound and Nicotinamide.

6-Aminonicotinamide_Pathway 6-AN 6-AN 6-amino-NADP+ 6-amino-NADP+ 6-AN->6-amino-NADP+ G6PD G6PD 6-amino-NADP+->G6PD Inhibits PPP Pentose Phosphate Pathway G6PD->PPP NADPH NADPH PPP->NADPH Decreased Production Redox Balance Redox Balance NADPH->Redox Balance Disrupted Akt Signaling Akt Signaling NADPH->Akt Signaling Inhibition Cell Growth &\nSurvival Cell Growth & Survival Akt Signaling->Cell Growth &\nSurvival Decreased

This compound inhibits the Pentose Phosphate Pathway.

Nicotinamide_Pathway cluster_0 Low Concentration cluster_1 High Concentration NAM_low Nicotinamide NAD+ NAD+ NAM_low->NAD+ Energy Metabolism Energy Metabolism NAD+->Energy Metabolism NAM_high Nicotinamide SIRT1 SIRT1 NAM_high->SIRT1 Inhibits PARP1 PARP1 NAM_high->PARP1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inactivates) DNA Repair DNA Repair PARP1->DNA Repair Inhibited Apoptosis Apoptosis p53->Apoptosis Induces

Nicotinamide has dual, concentration-dependent roles.

Conclusion

This compound and Nicotinamide, while structurally related, exhibit fundamentally different mechanisms of action that dictate their applications in research. 6-AN serves as a specific and potent tool to probe the function of the Pentose Phosphate Pathway and induce oxidative stress. In contrast, NAM's effects are more complex, acting as a vital NAD+ precursor at physiological levels while inhibiting key signaling and DNA repair enzymes at higher concentrations. For researchers investigating cellular metabolism, redox biology, and cancer therapeutics, a clear understanding of these differences, supported by the quantitative data and experimental protocols presented in this guide, is essential for advancing their scientific inquiries.

References

Validating 6-Aminonicotinamide Effects with G6PD Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD) by 6-Aminonicotinamide (6-AN) and genetic knockdown of G6PD. The data presented herein is compiled from multiple studies to offer a comprehensive overview for validating the on-target effects of 6-AN and understanding its concordance with genetic approaches.

Executive Summary

This compound (6-AN) is a potent competitive inhibitor of G6PD, the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). Inhibition of G6PD disrupts cellular redox homeostasis by decreasing the production of NADPH, a critical reducing equivalent. This guide demonstrates that the phenotypic effects of 6-AN treatment, such as decreased cell viability, increased oxidative stress, and reduced cell migration, are consistent with the effects observed following the genetic knockdown of G6PD. This strong correlation validates that the primary mechanism of action of 6-AN is the inhibition of G6PD and the PPP.

Data Presentation: 6-AN vs. G6PD Knockdown

The following tables summarize quantitative data from studies directly comparing the effects of 6-AN and G6PD knockdown in various cancer cell lines.

Table 1: Effects on Cell Viability and Proliferation

Cell LineTreatmentConcentration/ Method% Decrease in Viability/ProliferationReference
Hepatocellular Carcinoma (HCCLM3) This compound10 µM~45%[1]
G6PD siRNAsiRNA~50%[1]
Hepatocellular Carcinoma (Huh7) This compound10 µM~40%[1]
G6PD siRNAsiRNA~45%[1]
Bladder Cancer (T24) This compoundNot SpecifiedSignificant Reduction[2]
G6PD shRNAshRNASignificant Reduction
Bladder Cancer (TCCSUP) This compoundNot SpecifiedSignificant Reduction
G6PD shRNAshRNASignificant Reduction
Colorectal Cancer (DLD-1) G6PD shRNAshRNADrastic Reduction
Colorectal Cancer (HCT116) G6PD shRNAshRNADrastic Reduction

Table 2: Effects on Cell Migration and Invasion

Cell LineTreatment% Decrease in Migration% Decrease in InvasionReference
Hepatocellular Carcinoma (HCCLM3) This compound~50%~60%
G6PD siRNA~55%~65%
Hepatocellular Carcinoma (Huh7) This compound~40%~50%
G6PD siRNA~45%~55%

Table 3: Effects on Cellular Redox State

Cell LineTreatmentOutcomeReference
Hepatocellular Carcinoma (HCC) G6PD KnockdownDecreased NADPH/NADP+ ratio, Increased ROS levels
This compoundDecreased ROS levels elevated by CAPS1 down-regulation
Bladder Cancer (T24, TCCSUP) G6PD shRNASignificantly higher ROS accumulation
This compoundSignificantly higher ROS accumulation
Colorectal Cancer (DLD-1, HCT116) G6PD shRNALowered NADPH/NADP+ and GSH/GSSG ratios, Increased ROS levels
Cardiac Myocytes This compoundReduced G6PD activity and NADPH levels

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

G6PD Knockdown using siRNA

Objective: To specifically reduce the expression of G6PD protein in cultured cells.

Materials:

  • G6PD-specific siRNA duplexes (e.g., Santa Cruz Biotechnology, sc-60667)

  • Scrambled (non-targeting) control siRNA

  • siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Appropriate cell culture medium and plates

  • Western blotting reagents

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of G6PD siRNA or control siRNA into 250 µL of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells and lyse them for protein extraction. Perform Western blotting using a G6PD-specific antibody to confirm the reduction in G6PD protein levels compared to the control siRNA-treated cells.

Measurement of NADPH/NADP+ Ratio

Objective: To quantify the intracellular levels of NADPH and NADP+ to assess the metabolic impact of G6PD inhibition.

Materials:

  • NADP+/NADPH Assay Kit (e.g., Abcam, ab176724; Cell Biolabs, Inc., STA-679)

  • Cultured cells or tissue samples

  • PBS (ice-cold)

  • Extraction Buffer (provided in the kit)

  • 96-well microplate (black for fluorometric assays)

  • Microplate reader

Protocol:

  • Sample Preparation (Cultured Cells):

    • Harvest approximately 1-5 x 10^6 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 0.5 mL of the provided Extraction Buffer.

    • Homogenize or sonicate the cells on ice.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove debris.

    • Deproteinate the sample using a 10 kDa spin filter.

  • Extraction of NADPH and NADP+:

    • For Total NADP+/NADPH: Use the deproteinized flow-through directly.

    • For NADPH Measurement (NADP+ Decomposition): Treat an aliquot of the sample with 0.1 N NaOH and incubate at 80°C for 60 minutes. Neutralize with the provided buffer.

    • For NADP+ Measurement (NADPH Decomposition): Treat a separate aliquot with 0.1 N HCl and incubate at 80°C for 60 minutes. Neutralize with the provided buffer.

  • Assay Procedure:

    • Prepare a standard curve using the provided NADP+ standard.

    • Add samples (total, NADPH-only, and NADP+-only) and standards to the wells of a 96-well plate.

    • Add the enzyme mix/cycling reagent to each well.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 1-4 hours).

    • Measure the fluorescence at Ex/Em = 540/590 nm.

  • Calculation:

    • Determine the concentrations of total NADP+/NADPH, NADPH, and NADP+ from the standard curve.

    • Calculate the NADPH/NADP+ ratio.

Mandatory Visualization

Signaling Pathway of G6PD Inhibition

G6PD_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Inhibitors Inhibitors cluster_Cellular_Effects Cellular Effects G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD _6PG 6-Phosphogluconolactone G6PD->_6PG NADPH NADPH G6PD->NADPH Product NADP NADP+ NADP->G6PD Substrate Dec_NADPH Decreased NADPH _6AN This compound _6AN->G6PD Inhibits G6PD_KD G6PD Knockdown (siRNA/shRNA) G6PD_KD->G6PD Reduces Expression Inc_ROS Increased ROS (Oxidative Stress) Dec_NADPH->Inc_ROS Dec_Prolif Decreased Proliferation & Viability Inc_ROS->Dec_Prolif Dec_Mig Decreased Migration & Invasion Inc_ROS->Dec_Mig

Caption: Mechanism of G6PD inhibition by 6-AN and genetic knockdown.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_Treatments Experimental Groups cluster_Assays Phenotypic and Metabolic Assays start Start: Culture Cancer Cells Control Control (e.g., vehicle, scrambled siRNA) start->Control _6AN_Treat This compound Treatment start->_6AN_Treat G6PD_KD G6PD Knockdown (siRNA/shRNA) start->G6PD_KD Viability Cell Viability/ Proliferation Assay Control->Viability Migration Migration/Invasion Assay Control->Migration Redox Redox State Analysis (NADPH/NADP+, ROS) Control->Redox _6AN_Treat->Viability _6AN_Treat->Migration _6AN_Treat->Redox G6PD_KD->Viability G6PD_KD->Migration G6PD_KD->Redox Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Migration->Data_Analysis Redox->Data_Analysis

Caption: Workflow for comparing 6-AN and G6PD knockdown effects.

Conclusion

References

The Antagonistic Dance: How Nicotinamide Counters the Effects of 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between bioactive compounds is paramount. This guide provides a comprehensive comparison of the antagonistic effects of nicotinamide and other potential compounds against 6-Aminonicotinamide (6-AN), a well-known inhibitor of the Pentose Phosphate Pathway (PPP). We delve into the molecular mechanisms, present supporting experimental data, and provide detailed protocols to empower your research.

At a Glance: this compound and its Antagonist

This compound (6-AN) is a potent antimetabolite that exerts its biological effects by disrupting cellular metabolism. It is a structural analog of nicotinamide and, once inside the cell, is converted into fraudulent nucleotides, this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). These analogs act as competitive inhibitors of NAD(P)+-dependent enzymes, most notably glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP). Inhibition of the PPP leads to a depletion of NADPH and pentose sugars, crucial for antioxidant defense and nucleotide biosynthesis, respectively. This disruption of cellular redox homeostasis and biosynthetic capacity is the primary mechanism behind 6-AN's cytotoxic and chemosensitizing effects.

The primary and most well-documented antagonist of 6-AN is nicotinamide . By competing with 6-AN for the same enzymatic machinery in the NAD+ salvage pathway, nicotinamide effectively prevents the metabolic activation of 6-AN, thereby neutralizing its inhibitory effects.

Mechanism of Action and Antagonism: A Tale of Two Analogs

The interaction between 6-AN and nicotinamide is a classic example of competitive antagonism at the metabolic level. Both compounds are substrates for the enzymes of the NAD+ salvage pathway.

6-AN's Mechanism of Action:

  • Uptake: 6-AN enters the cell.

  • Metabolic Activation: It is converted by nicotinamide phosphoribosyltransferase (NAMPT) and other enzymes of the NAD+ salvage pathway into 6-ANAD and subsequently 6-ANADP.

  • Enzyme Inhibition: 6-ANAD and 6-ANADP act as potent competitive inhibitors of NADP+-dependent enzymes, particularly G6PD in the Pentose Phosphate Pathway.

  • Cellular Effects: Inhibition of the PPP leads to decreased NADPH production, increased oxidative stress, and reduced synthesis of nucleotide precursors, ultimately leading to cytotoxicity and sensitization to other drugs like cisplatin.

Nicotinamide's Antagonistic Effect:

  • Competition: When present, nicotinamide, the natural substrate, competes with 6-AN for the active sites of the NAD+ salvage pathway enzymes.

  • Inhibition of 6-AN Activation: Due to this competition, the conversion of 6-AN to its active metabolites, 6-ANAD and 6-ANADP, is significantly reduced or abolished.[1]

  • Restoration of PPP Function: With the lack of active 6-AN metabolites, the inhibition of G6PD and the PPP is lifted, allowing for the normal production of NADPH and pentose sugars.

  • Reversal of 6-AN's Effects: Consequently, the cytotoxic and chemosensitizing effects of 6-AN are reversed.

Quantitative Data Summary

The following tables summarize the experimental data demonstrating the antagonistic effect of nicotinamide on the activity of 6-AN. The data is compiled from studies investigating the chemosensitizing effect of 6-AN on the anticancer drug cisplatin.

Table 1: Nicotinamide Abolishes 6-AN-mediated Sensitization to Cisplatin in K562 Leukemia Cells

Treatment GroupDescriptionOutcomeReference
Cisplatin aloneBaseline cytotoxicity of cisplatin.Normal cisplatin sensitivity.Budihardjo et al., 1998[1]
6-AN + CisplatinPre-treatment with 6-AN to sensitize cells to cisplatin.6-fold decrease in the cisplatin dose required for 90% colony formation inhibition.[1]Budihardjo et al., 1998[1]
6-AN + Nicotinamide + CisplatinConcurrent administration of nicotinamide with 6-AN prior to cisplatin treatment.Abolished the sensitizing effect of 6-AN, returning cisplatin sensitivity to baseline levels.[1]Budihardjo et al., 1998

Table 2: Effect of Nicotinamide on the Formation of 6-AN's Active Metabolite and Subsequent Cellular Changes

Parameter Measured6-AN Treatment6-AN + Nicotinamide TreatmentReference
6-ANAD+ FormationDetectedAbolishedBudihardjo et al., 1998
Platinum-DNA AdductsIncreasedNo increase compared to controlBudihardjo et al., 1998
Cisplatin AccumulationIncreasedNo increase compared to controlBudihardjo et al., 1998

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and confirm the antagonistic effects of nicotinamide on 6-AN.

Protocol 1: In Vitro Cell Viability Assay to Demonstrate Antagonism

This protocol outlines the use of a standard MTT assay to quantify the antagonistic effect of nicotinamide on 6-AN-induced cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., A549, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (6-AN)

  • Nicotinamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of 6-AN (e.g., 100 mM in DMSO).

    • Prepare a stock solution of nicotinamide (e.g., 1 M in water).

    • Prepare working solutions of 6-AN and nicotinamide in complete culture medium at desired concentrations.

  • Treatment:

    • Divide the wells into four treatment groups:

      • Vehicle control (medium with DMSO)

      • 6-AN alone (at various concentrations)

      • Nicotinamide alone (at a fixed concentration)

      • 6-AN (at various concentrations) + Nicotinamide (at a fixed concentration)

    • Remove the old medium and add 100 µL of the respective treatment media to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line and experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves for 6-AN with and without nicotinamide to visualize the antagonistic effect.

Protocol 2: Clonogenic Assay to Assess Reversal of Chemosensitization

This protocol is designed to demonstrate that nicotinamide can reverse the ability of 6-AN to sensitize cancer cells to a chemotherapeutic agent like cisplatin.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (6-AN)

  • Nicotinamide

  • Cisplatin

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Pre-treatment:

    • Treat the cells with the following for 18 hours:

      • Vehicle control

      • 6-AN (e.g., 100 µM)

      • 6-AN (e.g., 100 µM) + Nicotinamide (e.g., 1 mM)

  • Chemotherapy Treatment:

    • After the pre-treatment, remove the medium and add fresh medium containing various concentrations of cisplatin to each pre-treatment group.

    • Incubate for 1-2 hours.

  • Colony Formation:

    • Remove the cisplatin-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Staining and Counting:

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the survival curves for cisplatin in the different pre-treatment groups to demonstrate the reversal of sensitization by nicotinamide.

Visualizing the Interactions: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using Graphviz.

6-AN_Mechanism_of_Action cluster_cell Cell 6-AN_ext This compound (extracellular) 6-AN_int This compound (intracellular) 6-AN_ext->6-AN_int Uptake Salvage NAD+ Salvage Pathway 6-AN_int->Salvage 6-ANAD 6-ANAD / 6-ANADP (Active Metabolites) G6PD G6PD 6-ANAD->G6PD Inhibits PPP Pentose Phosphate Pathway (PPP) NADPH NADPH PPP->NADPH G6PD->PPP Biosynthesis Nucleotide & Lipid Biosynthesis NADPH->Biosynthesis Antioxidant Antioxidant Defense NADPH->Antioxidant Salvage->6-ANAD

Caption: Mechanism of action of this compound (6-AN).

Nicotinamide_Antagonism cluster_cell Cell 6-AN_int This compound Salvage NAD+ Salvage Pathway 6-AN_int->Salvage Nicotinamide Nicotinamide Nicotinamide->Salvage Competes with 6-AN 6-ANAD 6-ANAD / 6-ANADP (Inactive Precursor) Salvage->6-ANAD Conversion Blocked NAD NAD+ Salvage->NAD Normal Metabolism PPP Pentose Phosphate Pathway (PPP) 6-ANAD->PPP No Inhibition

Caption: Antagonistic effect of Nicotinamide on 6-AN.

Experimental_Workflow Start Seed Cells Treatment Treat with: 1. Control 2. 6-AN 3. Nicotinamide 4. 6-AN + Nicotinamide Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Assay (e.g., MTT, Clonogenic) Incubation->Assay Analysis Data Analysis and Comparison Assay->Analysis

Caption: General experimental workflow for antagonism studies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of 6-Aminonicotinamide (6-AN), a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme in the pentose phosphate pathway (PPP). By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate a comprehensive understanding of 6-AN's potential as a therapeutic agent.

Mechanism of Action

This compound primarily functions as an antimetabolite of nicotinamide.[1] Within the cell, it is metabolized into this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP).[2] These analogs act as competitive inhibitors of NAD+ and NADP+-dependent enzymes, with a particularly strong inhibitory effect on G6PD.[1][3] This inhibition disrupts the pentose phosphate pathway, leading to a reduction in NADPH production and an accumulation of 6-phosphogluconate.[3] The resulting depletion of NADPH, a critical molecule for antioxidant defense, renders cancer cells more susceptible to oxidative stress and can sensitize them to other therapeutic interventions like chemotherapy and radiation.

Mechanism of Action of this compound This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake 6-ANAD(P) Metabolism to 6-ANAD / 6-ANADP Cellular Uptake->6-ANAD(P) G6PD Glucose-6-Phosphate Dehydrogenase (G6PD) 6-ANAD(P)->G6PD Inhibits PPP Pentose Phosphate Pathway (PPP) G6PD->PPP Rate-limiting enzyme 6PG Accumulation of 6-Phosphogluconate G6PD->6PG Leads to NADPH Reduced NADPH Production PPP->NADPH Oxidative_Stress Increased Oxidative Stress NADPH->Oxidative_Stress Cell_Death Apoptosis / Necrosis Oxidative_Stress->Cell_Death Sensitization Sensitization to Chemotherapy/Radiation Oxidative_Stress->Sensitization

Mechanism of this compound Action

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypeParameterValueTreatment ConditionsReference
Not SpecifiedNot SpecifiedKi for G6PD0.46 µMNot Specified
LNCaP, LAPC4, C4-2, 22Rv1Prostate cancerSignificant decrease in cell viability100 nM7 days
A549Non-small cell lung cancerIC50Approx. 100 µM48 hours
H460Non-small cell lung cancerIC50Approx. 50 µM48 hours
K562LeukemiaDecrease in cisplatin D90 dose6-fold30-250 µM 6-AN for 18 hours (pretreatment)
A549Non-small cell lung cancerDecrease in cisplatin D90 dose11-fold30-250 µM 6-AN for 18 hours (pretreatment)
T98GGlioblastomaDecrease in cisplatin D90 dose17-fold30-250 µM 6-AN for 18 hours (pretreatment)
RIF-1Murine fibrosarcomaInhibition of glycolytic flux89%Not Specified
Table 2: In Vivo Efficacy of this compound
Animal ModelTumor ModelTreatment RegimenObserved EffectReference
CD8F1 mammary carcinomaFirst generation transplant20 mg/kg 6-AN i.p. three times (days 1, 10/11, and 21)Small but significant tumor growth delay (4.3 days)
CD8F1 mammary carcinomaFirst generation transplant20 mg/kg 6-AN followed by radiation (15 Gy x 3)Significant tumor growth delay (57.0 days)
Sprague-Dawley ratsNeocortex study (not a tumor model)50 mg/kg i.p. 4 hours prior to experimentElevated levels of 6-phosphogluconate
RatsKidney study (not a tumor model)6 mg/kg i.p.6-phosphogluconate levels rose from <10 nmoles/g to 1000 nmoles/g in 24 hours

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research findings. The following sections outline common experimental protocols used to assess the efficacy of this compound.

In Vitro Cell Viability Assay

This protocol provides a general guideline for determining the effect of 6-AN on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-AN in a suitable solvent such as DMSO (e.g., 10 mM). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing various concentrations of 6-AN. Include a vehicle control with the same concentration of the solvent used for the highest 6-AN concentration.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours), depending on the experimental design and cell doubling time.

  • Viability Assessment: Utilize a standard cell viability assay, such as MTT, MTS, or resazurin-based assays, following the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.

In Vivo Tumor Growth Delay Study

This protocol outlines a general framework for evaluating the in vivo efficacy of 6-AN in a mouse xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) and subcutaneously implant tumor cells. Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize animals into different treatment groups, including a vehicle control group, a 6-AN alone group, and potentially combination therapy groups.

  • Drug Administration: Administer 6-AN via an appropriate route, such as intraperitoneal (i.p.) injection, according to a predetermined dosing schedule.

  • Tumor Measurement: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2. Also, monitor the body weight and overall health of the animals.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size, or for a specified duration. Individual animals may be euthanized if tumors ulcerate or their health significantly declines.

  • Data Analysis: Plot the mean tumor volume for each group over time to visualize the tumor growth delay.

Experimental Workflow: From In Vitro to In Vivo cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Dose_Response Dose-Response Studies (e.g., MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Assays Mechanistic Assays (e.g., Western Blot, ROS) IC50->Mechanism_Assays Animal_Model Xenograft/Orthotopic Animal Model Mechanism_Assays->Animal_Model Promising Results Toxicity_Study Maximum Tolerated Dose (MTD) Study Animal_Model->Toxicity_Study Efficacy_Study Tumor Growth Inhibition Study Toxicity_Study->Efficacy_Study PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD

Typical Experimental Workflow

References

Cross-Validation of 6-Aminonicotinamide Effects with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods to measure the cellular effects of 6-Aminonicotinamide (6-AN), a potent inhibitor of the Pentose Phosphate Pathway (PPP). We will focus on cross-validating results from traditional biochemical assays with the high specificity and sensitivity of mass spectrometry. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to support your research and development efforts.

Introduction to this compound (6-AN)

This compound is a structural analog of nicotinamide that acts as a competitive inhibitor of key enzymes in the Pentose Phosphate Pathway (PPP), primarily Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase.[1] By inhibiting the PPP, 6-AN disrupts the production of NADPH and the synthesis of nucleotide precursors, leading to increased oxidative stress and impaired cell proliferation.[2] These properties make 6-AN a valuable tool in cancer research, often used to sensitize cancer cells to other therapeutic agents.

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

6-AN exerts its biological effects by targeting the initial steps of the PPP. It is metabolized in cells to 6-amino-NADP+, which then competitively inhibits G6PD and 6-phosphogluconate dehydrogenase.[1] This inhibition leads to the accumulation of upstream metabolites, most notably 6-phosphogluconate, and the depletion of downstream products like NADPH and ribose-5-phosphate. The reduction in NADPH, a critical cofactor for antioxidant defense systems, results in increased levels of reactive oxygen species (ROS) and enhanced cellular susceptibility to oxidative damage.

cluster_PPP Pentose Phosphate Pathway cluster_Inhibition Inhibition by 6-AN cluster_Downstream Downstream Effects Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGD 6PGD 6-Phosphogluconate->6PGD Ribulose-5-Phosphate Ribulose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribulose-5-Phosphate->Nucleotide Synthesis G6PD->6-Phosphoglucono-δ-lactone NADPH NADPH G6PD->NADPH produces 6PGD->Ribulose-5-Phosphate 6PGD->NADPH produces 6-AN 6-AN 6-AN->G6PD inhibits 6-AN->6PGD inhibits Redox Homeostasis (GSH) Redox Homeostasis (GSH) NADPH->Redox Homeostasis (GSH)

Figure 1: Simplified signaling pathway of 6-AN's inhibitory action on the Pentose Phosphate Pathway.

Quantitative Data Comparison

The following table summarizes key quantitative data for 6-AN's effects, comparing results from traditional methods with those obtainable through mass spectrometry.

ParameterTraditional MethodTypical Value/ResultMass Spectrometry MethodPotential Value/ResultReference
Enzyme Inhibition (Ki) Enzyme Kinetics Assay0.46 µM for G6PD--[2]
Metabolite Accumulation 31P-NMR SpectroscopySignificant increase in 6-phosphogluconateLC-MS/MSQuantitative measurement of 6-phosphogluconate fold change[3]
Redox State Spectrophotometric NADP/NADPH AssayDecreased NADP+/NADPH ratioLC-MS/MSPrecise quantification of NADP+ and NADPH levels
Oxidative Stress Flow Cytometry (DCF-DA)Increased fluorescenceLC-MS/MSQuantification of GSH/GSSG ratio
Cell Viability (IC50) MTT/XTT AssayVaries by cell line (e.g., 10-200 µM)--

Experimental Protocols

Spectrophotometric Assay for G6PD Activity

This protocol provides a method for determining G6PD enzyme activity, which is inhibited by 6-AN.

Materials:

  • G6PD Assay Kit (e.g., Pointe Scientific)

  • Spectrophotometer with temperature control

  • UV-transparent cuvettes

  • Cell lysate from control and 6-AN treated cells

  • Bradford or BCA protein assay reagents

Procedure:

  • Cell Lysis: Prepare cell lysates from control and 6-AN treated cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to normalize G6PD activity.

  • Assay Preparation: Prepare the G6PD assay reaction mixture according to the kit manufacturer's instructions. This typically includes a buffer, MgCl2, NADP+, and the substrate glucose-6-phosphate.

  • Reaction Initiation: Add a standardized amount of cell lysate to the reaction mixture in a cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer set to 340 nm and 37°C.

  • Data Acquisition: Record the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH formation and thus G6PD activity.

  • Calculation: Calculate G6PD activity, typically expressed as U/mg of protein, and compare the activity between control and 6-AN treated samples.

Proposed Cross-Validation by LC-MS/MS for PPP Metabolites

This proposed protocol outlines a targeted metabolomics approach to cross-validate the findings from biochemical assays by simultaneously quantifying key PPP metabolites.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Internal standards for each analyte (e.g., 13C-labeled metabolites)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid or ammonium hydroxide (for mobile phase modification)

  • Cell extracts from control and 6-AN treated cells

Procedure:

  • Metabolite Extraction:

    • Culture cells to the desired confluency and treat with 6-AN or vehicle control.

    • Quench metabolism rapidly by washing with ice-cold saline.

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, and scrape the cells.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Spike the supernatant with a mixture of internal standards.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the HILIC column.

    • Separate the metabolites using a gradient elution with mobile phases typically consisting of acetonitrile and water with a suitable modifier.

    • Detect and quantify the target metabolites (e.g., 6-phosphogluconate, NADPH, NADP+, ribose-5-phosphate) using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its corresponding internal standard.

    • Calculate the concentration of each metabolite using a calibration curve generated from authentic standards.

    • Compare the metabolite concentrations between control and 6-AN treated samples to validate the expected metabolic shifts.

Experimental Workflow and Validation Logic

The following diagram illustrates the logical workflow for cross-validating the effects of 6-AN using both traditional and mass spectrometry-based methods.

cluster_Experiment Experimental Setup cluster_Traditional Traditional Assays cluster_MS Mass Spectrometry cluster_Validation Cross-Validation Cell Culture Cell Culture 6-AN Treatment 6-AN Treatment Cell Culture->6-AN Treatment Control (Vehicle) Control (Vehicle) Cell Culture->Control (Vehicle) G6PD Activity Assay G6PD Activity Assay 6-AN Treatment->G6PD Activity Assay NADP/NADPH Assay NADP/NADPH Assay 6-AN Treatment->NADP/NADPH Assay Cell Viability Assay Cell Viability Assay 6-AN Treatment->Cell Viability Assay Metabolite Extraction Metabolite Extraction 6-AN Treatment->Metabolite Extraction Control (Vehicle)->G6PD Activity Assay Control (Vehicle)->NADP/NADPH Assay Control (Vehicle)->Cell Viability Assay Control (Vehicle)->Metabolite Extraction Compare Results Compare Results G6PD Activity Assay->Compare Results NADP/NADPH Assay->Compare Results LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Metabolite Quantification Metabolite Quantification LC-MS/MS Analysis->Metabolite Quantification Metabolite Quantification->Compare Results Correlate Findings Correlate Findings Compare Results->Correlate Findings

Figure 2: Experimental workflow for cross-validating 6-AN results.

Conclusion

Cross-validating the effects of this compound using mass spectrometry provides a more robust and detailed understanding of its mechanism of action compared to relying on a single analytical technique. While traditional assays are valuable for initial screening and determining enzyme kinetics, the high specificity and quantitative power of LC-MS/MS allow for the precise measurement of metabolic shifts within the Pentose Phosphate Pathway and related pathways. This multi-faceted approach strengthens the confidence in experimental findings and provides a more complete picture of the cellular response to 6-AN, which is crucial for drug development and mechanistic studies.

References

6-Aminonicotinamide: A Comparative Guide to G6PD Inhibition for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 6-Aminonicotinamide (6-AN) with other prominent Glucose-6-Phosphate Dehydrogenase (G6PD) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to inform strategic decisions in metabolic research and therapeutic development.

Executive Summary

Glucose-6-Phosphate Dehydrogenase (G6PD) is a critical enzyme in the pentose phosphate pathway (PPP), playing a central role in cellular redox balance and the biosynthesis of nucleic acids.[1] Its inhibition is a key therapeutic strategy in various diseases, including cancer and parasitic infections.[1] this compound (6-AN) has emerged as a potent and specific inhibitor of G6PD. This guide delves into the comparative efficacy of 6-AN against other known G6PD inhibitors, presenting key performance data, detailed experimental methodologies, and a visual representation of the affected signaling pathway.

Comparative Analysis of G6PD Inhibitors

This compound distinguishes itself through its mechanism of action as a competitive inhibitor of G6PD.[2][3] In vivo, 6-AN is converted to this compound adenine dinucleotide phosphate (6-ANADP), which then competes with the endogenous cofactor NADP+ for binding to the enzyme.[4] This targeted approach offers a high degree of specificity. The inhibitory constant (Ki) for 6-AN has been reported to be 0.46 μM, indicating a strong binding affinity for G6PD.

In contrast, other G6PD inhibitors exhibit a range of mechanisms and potencies. These can be broadly categorized into steroidal and non-steroidal compounds.

Table 1: Quantitative Comparison of G6PD Inhibitors

InhibitorClassMechanism of ActionIC50/Ki ValueReference(s)
This compound (6-AN) Non-steroidalCompetitive (with NADP+)Ki = 0.46 µM
Dehydroepiandrosterone (DHEA)SteroidalUncompetitiveIC50 = 9 µM
G6PDi-1Non-steroidalNot specifiedIC50 = 0.07 µM
Unnamed Selective InhibitorNon-steroidalNot specifiedIC50 = 1.0 µM
PolydatinNon-steroidalNot specifiedInhibits G6PD activity

Note: IC50 values are highly dependent on assay conditions and may not be directly comparable across different studies. The Ki value for 6-AN represents a more constant measure of its inhibitory potential.

Signaling Pathway and Experimental Workflow

The primary role of G6PD is to catalyze the first committed step in the pentose phosphate pathway (PPP). This pathway is crucial for the production of NADPH, which is essential for regenerating reduced glutathione (GSH), a key antioxidant. By inhibiting G6PD, 6-AN disrupts the PPP, leading to a decrease in NADPH production and an increase in cellular oxidative stress.

G6PD_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Redox Cellular Redox Balance Glucose-6-Phosphate Glucose-6-Phosphate G6PD G6PD Glucose-6-Phosphate->G6PD Substrate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Ribose-5-Phosphate Ribose-5-Phosphate 6-Phosphoglucono-δ-lactone->Ribose-5-Phosphate further steps NADP NADP+ G6PD->6-Phosphoglucono-δ-lactone Product NADPH NADPH G6PD->NADPH produces GSSG GSSG (Oxidized Glutathione) NADPH->GSSG reduces GSH GSH (Reduced Glutathione) 6-AN This compound (6-AN) 6-AN->G6PD Inhibition

Mechanism of this compound (6-AN) Inhibition of the Pentose Phosphate Pathway.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of G6PD inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treat Cells with Inhibitors (various concentrations and time points) Cell_Culture->Treatment Inhibitor_Prep Prepare G6PD Inhibitor Solutions (e.g., 6-AN, DHEA) Inhibitor_Prep->Treatment G6PD_Activity G6PD Activity Assay Treatment->G6PD_Activity Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Metabolic Metabolic Assays (e.g., NADPH/NADP+ ratio) Treatment->Metabolic Data_Analysis Analyze Data and Determine IC50 values, cellular effects G6PD_Activity->Data_Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Metabolic->Data_Analysis

References

Evaluating the Specificity of 6-Aminonicotinamide as a G6PD Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of 6-Aminonicotinamide (6-AN) as an inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[1][2] We objectively compare its performance with other available G6PD inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool compound for research and drug development.

Executive Summary

This compound (6-AN) is a widely used competitive inhibitor of G6PD, with a reported inhibition constant (Ki) of 0.46 μM.[3] It functions as an antimetabolite of nicotinamide and is intracellularly converted to 6-amino-NADP+, the active inhibitory molecule.[4] However, a critical evaluation of the literature reveals that 6-AN is not a highly specific inhibitor for G6PD. Its active metabolite also potently inhibits 6-phosphogluconate dehydrogenase (6PGD), the third enzyme in the pentose phosphate pathway.[4] This lack of specificity can lead to confounding experimental results and misinterpretation of the specific role of G6PD in various cellular processes. This guide presents a comparative analysis of 6-AN with other G6PD inhibitors, highlighting differences in potency, specificity, and mechanism of action to inform researcher choice.

Comparative Analysis of G6PD Inhibitors

The following table summarizes the quantitative data for 6-AN and selected alternative G6PD inhibitors. This allows for a direct comparison of their potency and specificity.

InhibitorTarget(s)Mechanism of ActionPotency (Ki / IC50)Off-Target Effects / Notes
This compound (6-AN) G6PD, 6PGDCompetitive with NADP+G6PD: Ki = 0.46 µMAlso inhibits 6PGD, affects AKT phosphorylation, induces ER stress.
Dehydroepiandrosterone (DHEA) G6PDUncompetitiveIC50 ≈ 9 µM (in vitro)Poor cellular activity, pleiotropic hormonal effects.
G6PDi-1 G6PDNon-competitiveIC50 = 70 nMHigh potency and good cellular activity.
G6PD Small Molecule (Tool Compound) G6PDNot specifiedIC50 = 1.0 µMHighly selective against 6PGDH (4.7% inhibition at 200 µM).

Signaling Pathways and Experimental Workflows

To understand the context of G6PD inhibition and the methods used to assess it, the following diagrams illustrate the pentose phosphate pathway and a typical experimental workflow for evaluating inhibitor specificity.

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway G6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono-δ-lactone G6P->_6PGL NADP+ -> NADPH G6PD G6PD _6PG 6-Phosphogluconate _6PGL->_6PG _6PGLase 6PGLase Ru5P Ribulose-5-Phosphate _6PG->Ru5P NADP+ -> NADPH _6PGD 6PGD Nucleotides Nucleotide Biosynthesis Ru5P->Nucleotides G6PD_inhibitor 6-AN G6PDi-1 G6PD_inhibitor->G6PD _6PGD_inhibitor 6-AN _6PGD_inhibitor->_6PGD

Figure 1. The Pentose Phosphate Pathway and points of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Specificity Workflow start Start: Select Inhibitor (e.g., this compound) g6pd_assay Primary Screen: G6PD Enzyme Inhibition Assay (Determine IC50/Ki) start->g6pd_assay pgd_assay Counter Screen: 6PGD Enzyme Inhibition Assay (Determine IC50/Ki) g6pd_assay->pgd_assay Assess specificity against related pathway enzyme cellular_assay Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) pgd_assay->cellular_assay off_target_panel Broad Specificity Profiling: Kinase Panel, etc. cellular_assay->off_target_panel Assess broader off-target effects data_analysis Data Analysis and Specificity Determination off_target_panel->data_analysis conclusion Conclusion on Inhibitor Specificity data_analysis->conclusion

Figure 2. Workflow for evaluating G6PD inhibitor specificity.

Experimental Protocols

Spectrophotometric G6PD Enzyme Inhibition Assay

This protocol is adapted from commercially available kits and standard laboratory procedures.

Principle: The activity of G6PD is determined by measuring the rate of NADP+ reduction to NADPH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human G6PD enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glucose-6-phosphate (G6P) solution

  • NADP+ solution

  • Inhibitor stock solution (e.g., 6-AN in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: For each reaction, prepare a reagent mix containing Assay Buffer, NADP+ (final concentration, e.g., 200 µM), and G6P (final concentration, e.g., 200 µM).

  • Inhibitor Dilutions: Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Blank: Add Reagent Mix without G6P.

    • Control (No Inhibitor): Add Reagent Mix and vehicle (DMSO).

    • Inhibitor Wells: Add Reagent Mix and the desired concentration of the inhibitor.

  • Enzyme Addition: Add a pre-determined amount of G6PD enzyme to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30-60 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

6PGD Counter-Screen Inhibition Assay

To assess the specificity of the inhibitor, a similar assay should be performed using 6-phosphogluconate dehydrogenase (6PGD).

Principle: The activity of 6PGD is also measured by the rate of NADP+ reduction to NADPH, using 6-phosphogluconate as the substrate.

Materials:

  • Recombinant human 6PGD enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 6-phosphogluconate (6PG) solution

  • NADP+ solution

  • Inhibitor stock solution

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure: The procedure is identical to the G6PD inhibition assay, with the following modifications:

  • Use 6PGD enzyme instead of G6PD.

  • Use 6-phosphogluconate as the substrate instead of G6P.

Data Analysis: Determine the IC50 value for the inhibitor against 6PGD. The ratio of the IC50 (6PGD) / IC50 (G6PD) provides a measure of the inhibitor's selectivity. A higher ratio indicates greater selectivity for G6PD.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that an inhibitor binds to its target protein within a cellular environment.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified to confirm target engagement.

Materials:

  • Intact cells (e.g., cancer cell line)

  • Inhibitor of interest

  • Cell lysis buffer

  • Antibodies specific to the target protein (G6PD)

  • Western blotting equipment and reagents

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (G6PD) using Western blotting.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble G6PD as a function of temperature for both vehicle- and inhibitor-treated cells.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

While this compound is a potent inhibitor of G6PD, its significant off-target inhibition of 6PGD complicates its use as a specific tool for interrogating the role of G6PD. For studies requiring high specificity, alternative inhibitors such as G6PDi-1 or other highly selective tool compounds should be considered. The experimental protocols provided in this guide offer a framework for researchers to independently verify the specificity of their chosen G6PD inhibitors, ensuring the rigor and reproducibility of their findings. The selection of an appropriate inhibitor should be based on a careful consideration of its potency, specificity, and the experimental context.

References

The Synergistic Power of 6-Aminonicotinamide and Radiation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against cancer, researchers are continuously exploring novel strategies to enhance the efficacy of radiation therapy. One such promising avenue is the combination of radiotherapy with agents that modulate tumor cell metabolism. This guide provides a comprehensive comparison of the synergistic interactions between 6-Aminonicotinamide (6-AN), a potent inhibitor of the pentose phosphate pathway (PPP), and radiation therapy, offering valuable insights for researchers, scientists, and drug development professionals.

This compound exploits a key metabolic vulnerability in cancer cells. By inhibiting the pentose phosphate pathway, 6-AN disrupts the production of NADPH, a crucial molecule for antioxidant defense and the synthesis of biomolecules necessary for rapid cell proliferation.[1][2] This metabolic disruption leads to increased oxidative stress within the tumor cells, rendering them more susceptible to the DNA-damaging effects of ionizing radiation.[1][3] Preclinical studies have consistently demonstrated that this combination leads to enhanced tumor cell killing, increased tumor growth delay, and a greater number of complete tumor regressions compared to either treatment alone.[4]

Quantitative Analysis of Synergistic Effects

The following tables summarize key quantitative data from preclinical studies, highlighting the enhanced anti-tumor effects of combining 6-AN with radiation therapy across various cancer cell lines and tumor models.

Cell Line/Tumor Model Treatment Group Endpoint Result Reference
Human Cerebral Glioma (BMG-1) & Squamous Carcinoma (4197) 6-AN (5 µM) + RadiationRadiosensitivityEnhanced in both cell lines
2-DG (5 mM) + 6-AN (5 µM) + RadiationGSH LevelsProfound decrease
2-DG (5 mM) + 6-AN (5 µM) + RadiationCell DeathIncreased mitotic and apoptotic cell death
CD8FI Spontaneous Mammary Carcinoma 6-AN (20 mg/kg x 3)Tumor Growth Delay4.3 ± 0.8 days
Radiation (15 Gy x 3)Tumor Growth Delay34.5 ± 2.7 days
6-AN (20 mg/kg x 3) + Radiation (15 Gy x 3)Tumor Growth Delay57.0 ± 3.8 days (Significantly greater than either treatment alone, P < 0.01)
6-AN + RadiationComplete Regressions21% (6/28) (Significantly greater than either treatment alone, P < 0.05)
RIF-1 Tumor Cells 6-ANGlycolytic Flux89% inhibition (P < 0.0001)
6-AN + Radiation (6 Gy)Radiation PotentiationSignificant potentiation correlated with 6-phosphogluconate accumulation and reduced phosphocreatine
A549 Human Lung Carcinoma Cells 6-AN (0.3 mM for 5h or 15h) + Hypoxic RadiationOxygen Enhancement RatioReduced from 3.0 to 2.0 (at 0.05 surviving fraction)

Deciphering the Molecular Mechanisms: Signaling Pathways

The synergistic effect of 6-AN and radiation is underpinned by the modulation of specific signaling pathways. A key mechanism involves the induction of oxidative stress, which in turn activates the Apoptosis Signal-regulating Kinase 1 (ASK1). Activated ASK1 then triggers downstream signaling cascades, including the JNK and p38 MAPK pathways, ultimately leading to apoptosis.

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Outcome 6-AN 6-AN Oxidative Stress (ROS) Oxidative Stress (ROS) 6-AN->Oxidative Stress (ROS) Radiation Radiation Radiation->Oxidative Stress (ROS) ASK1 Activation ASK1 Activation Oxidative Stress (ROS)->ASK1 Activation JNK Activation JNK Activation ASK1 Activation->JNK Activation p38 MAPK Activation p38 MAPK Activation ASK1 Activation->p38 MAPK Activation Apoptosis Apoptosis JNK Activation->Apoptosis p38 MAPK Activation->Apoptosis

ASK1-JNK/p38 MAPK signaling pathway activation.

Experimental Protocols

The following provides a generalized experimental workflow based on the methodologies reported in the cited preclinical studies.

G Cell_Culture Cell Line Seeding (e.g., BMG-1, 4197, A549, RIF-1) Treatment_Groups Establish Treatment Groups: - Control - 6-AN alone - Radiation alone - 6-AN + Radiation Cell_Culture->Treatment_Groups Drug_Incubation Incubate with 6-AN (e.g., 5 µM for 4 hours) Treatment_Groups->Drug_Incubation Irradiation Irradiate Cells/Tumors (e.g., Gamma rays, specific dose) Drug_Incubation->Irradiation Post_Irradiation_Incubation Post-Irradiation Incubation (e.g., 4 hours with 6-AN) Irradiation->Post_Irradiation_Incubation Assays Perform Assays: - Macrocolony Assay (Cell Death) - Micronuclei Formation (Cytogenetic Damage) - Flow Cytometry (Apoptosis, Cell Cycle) - GSH Measurement - Tumor Growth Delay (in vivo) Post_Irradiation_Incubation->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis

Generalized experimental workflow for in vitro studies.

Cell Lines and Culture:

  • Human tumor cell lines such as cerebral glioma (BMG-1), squamous carcinoma (4197), and non-small cell lung cancer (A549) are commonly used.

  • Animal tumor models like the RIF-1 fibrosarcoma and CD8FI spontaneous mammary carcinoma have been employed for in vivo studies.

  • Cells are cultured in appropriate media and conditions as per standard protocols.

Treatment with this compound:

  • 6-AN is typically dissolved in a suitable solvent and added to the cell culture medium at concentrations ranging from 5 µM to 0.3 mM.

  • For in vivo studies, 6-AN is administered to tumor-bearing animals, for example, at a dose of 20 mg/kg.

  • The timing of 6-AN administration relative to irradiation is a critical parameter, with studies showing efficacy when added before and present for a period after radiation.

Irradiation:

  • Cells or tumors are irradiated using a source of gamma rays, with doses selected based on the experimental objectives.

Assessment of Synergistic Effects:

  • In vitro assays:

    • Cell Viability and Death: Macrocolony assays are used to assess long-term cell survival. Apoptosis can be quantified using techniques like Annexin V staining followed by flow cytometry.

    • Cytogenetic Damage: Micronuclei formation is a common marker for radiation-induced DNA damage.

    • Cell Cycle Analysis: Bromodeoxyuridine (BrdU) pulse-chase experiments can reveal radiation-induced cell cycle delays.

    • Metabolic Assays: Cellular glutathione (GSH) levels can be measured to assess oxidative stress.

  • In vivo assays:

    • Tumor Growth Delay: Tumor volume is measured regularly to determine the time it takes for tumors to reach a certain size in different treatment groups.

    • Tumor Regression: The number of complete tumor regressions is recorded as a measure of treatment efficacy.

Comparison with Other Radiation Sensitizers

While 6-AN shows significant promise, it is important to consider its profile in the context of other metabolic modulators being investigated as radiation sensitizers.

Sensitizer Mechanism of Action Advantages Potential Limitations
This compound (6-AN) Pentose Phosphate Pathway (PPP) InhibitionTargets a key metabolic pathway in cancer; induces oxidative stress.Potential for off-target effects; further clinical validation needed.
2-Deoxy-D-glucose (2-DG) Glycolysis InhibitionTargets the high glycolytic rate of many tumors (Warburg effect); synergistic with PPP inhibitors.Can affect normal tissues with high glucose uptake; potential for toxicity.
Metformin Complex I of the mitochondrial electron transport chain inhibitionWidely used anti-diabetic drug with a good safety profile; preclinical evidence of radiosensitization.Mechanisms of radiosensitization are still being fully elucidated.
PARP Inhibitors (e.g., Olaparib) Inhibition of Poly (ADP-ribose) polymerase, a key DNA repair enzymeClinically approved for certain cancers; directly targets DNA damage response pathways.Efficacy can be dependent on specific DNA repair deficiencies (e.g., BRCA mutations).

Future Directions and Conclusion

The preclinical data strongly support the synergistic interaction between this compound and radiation therapy. By targeting the pentose phosphate pathway, 6-AN effectively sensitizes cancer cells to the cytotoxic effects of radiation, leading to improved therapeutic outcomes in various cancer models. The detailed molecular mechanisms, particularly the activation of the ASK1-JNK/p38MAPK pathway, provide a solid rationale for this combination therapy.

Further research is warranted to optimize dosing schedules and to evaluate the efficacy and safety of this combination in more complex preclinical models that better mimic the human tumor microenvironment. Ultimately, well-designed clinical trials will be crucial to translate these promising preclinical findings into effective cancer therapies for patients. This guide provides a foundational understanding for researchers poised to explore and advance this exciting area of cancer treatment.

References

A Comparative Guide to the Metabolic Impact of 6-Aminonicotinamide and Other Key Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic inhibitor 6-Aminonicotinamide (6-AN) with other prominent inhibitors targeting central carbon metabolism. The information presented herein is intended to assist researchers in selecting the appropriate tools for studying metabolic pathways and for the development of novel therapeutic strategies.

Introduction to Metabolic Inhibition

Targeting cellular metabolism has emerged as a promising strategy in various fields, including cancer biology, immunology, and neurodegenerative diseases. Metabolic inhibitors are small molecules that disrupt specific enzymatic reactions or pathways, leading to alterations in cellular energetics, biosynthesis, and redox homeostasis. This guide focuses on this compound, a potent inhibitor of the Pentose Phosphate Pathway (PPP), and compares its metabolic impact to inhibitors of glycolysis and the Krebs cycle.

This compound (6-AN): A Deep Dive into Pentose Phosphate Pathway Inhibition

This compound is a structural analog of nicotinamide that acts as a competitive inhibitor of NADP+-dependent enzymes, primarily within the Pentose Phosphate Pathway (PPP).

Mechanism of Action: 6-AN is metabolized in cells to 6-amino-NADP+, which then competitively inhibits two key enzymes of the PPP:

  • Glucose-6-Phosphate Dehydrogenase (G6PD): The rate-limiting enzyme of the PPP.

  • 6-Phosphogluconate Dehydrogenase (6PGD): The third enzyme in the pathway.

By inhibiting these enzymes, 6-AN effectively blocks the oxidative branch of the PPP, leading to a significant reduction in the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.

Metabolic Consequences of 6-AN Treatment:

  • Decreased NADPH/NADP+ Ratio: This is a primary and direct consequence of PPP inhibition, leading to increased oxidative stress as the cell's capacity to regenerate reduced glutathione is compromised.

  • Reduced Ribose-5-Phosphate Levels: This can impair nucleotide synthesis and, consequently, DNA and RNA synthesis.

  • Altered Glucose Metabolism: Inhibition of the PPP can redirect glucose-6-phosphate towards glycolysis. However, some studies have shown that 6-AN can also lead to a decrease in glucose consumption and lactate production in certain cancer cell lines[1][2].

  • Decreased ATP Levels: A reduction in intracellular ATP levels has been observed in cells treated with 6-AN[1].

  • Induction of Apoptosis and Cell Cycle Arrest: By inducing metabolic stress, 6-AN can trigger programmed cell death and halt cell proliferation in various cancer cell lines.

Comparative Analysis of Metabolic Inhibitors

To provide a broader context for the metabolic impact of 6-AN, this section compares it with other well-characterized inhibitors targeting glycolysis and the Krebs cycle.

Glycolysis Inhibitors

Glycolysis is a fundamental metabolic pathway that breaks down glucose into pyruvate, generating ATP and NADH. Its inhibition is a major focus of cancer metabolism research.

  • 2-Deoxy-D-glucose (2-DG): A glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxyglucose-phosphate. This product cannot be further metabolized, leading to the inhibition of both glycolysis and the PPP at the level of hexokinase and phosphoglucose isomerase.

  • 3-Bromopyruvate (3-BP): An alkylating agent and a pyruvate analog that inhibits several key glycolytic enzymes, most notably glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase 2 (HK2)[3][4]. It is known for its potent and often irreversible inhibition.

Krebs Cycle (TCA Cycle) Inhibitors

The Krebs cycle is the central hub of cellular respiration, occurring in the mitochondria, where it oxidizes acetyl-CoA to generate ATP, NADH, and FADH2.

  • Atpenin A5: A highly potent and specific inhibitor of mitochondrial complex II (succinate dehydrogenase). Its high specificity makes it a valuable tool for studying the specific roles of complex II.

  • CPI-613 (Devimistat): A lipoic acid analog that selectively inhibits two key mitochondrial enzymes: the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase (KGDH) complex. This dual inhibition disrupts the entry of pyruvate into the Krebs cycle and a key regulatory step within the cycle itself.

Quantitative Comparison of Metabolic Inhibitor Effects

The following tables summarize the quantitative effects of 6-AN and the other selected metabolic inhibitors on key cellular and metabolic parameters. It is important to note that the IC50 values and the magnitude of metabolic changes can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here are compiled from various studies and should be considered as a general reference.

Table 1: Inhibitory Concentrations (IC50) of Metabolic Inhibitors

InhibitorTarget PathwayPrimary Target(s)Cell Line(s)IC50 Value(s)Reference(s)
This compound (6-AN) Pentose Phosphate PathwayG6PD, 6PGDA549, H460 (Lung Cancer)~10-200 µM (Metabolic Activity)
2-Deoxy-D-glucose (2-DG) GlycolysisHexokinaseVariousmM range
3-Bromopyruvate (3-BP) GlycolysisGAPDH, HK2HCT116 (Colon Cancer), U118 (Glioblastoma)< 30 µM (GAPDH activity), 41.4 µM (Cell Viability)
Atpenin A5 Krebs CycleComplex II (SDH)Bovine Heart Mitochondria, Cardiomyocytes~3.6-10 nM
CPI-613 (Devimistat) Krebs CyclePDH, KGDHH460 (Lung Cancer), Saos-2 (Sarcoma), AsPC-1, PANC-1 (Pancreatic)~120-200 µM

Table 2: Comparative Effects on Key Metabolic Parameters

InhibitorGlucose ConsumptionLactate ProductionATP LevelsNADPH/NADP+ RatioOxidative Stress
This compound (6-AN) DecreasedDecreasedDecreasedIncreasedIncreased
2-Deoxy-D-glucose (2-DG) DecreasedDecreasedDecreasedNo direct effectCan increase
3-Bromopyruvate (3-BP) DecreasedDecreasedRapidly DecreasedCan decreaseIncreased
Atpenin A5 No direct effectNo direct effectDecreasedNo direct effectIncreased
CPI-613 (Devimistat) No direct effectNo direct effectDecreasedNo direct effectIncreased

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways affected by these inhibitors and a general workflow for their experimental evaluation.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_krebs Krebs Cycle Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate ... G6P_ppp Glucose-6-Phosphate G6P->G6P_ppp Lactate Lactate Pyruvate->Lactate LDH Pyruvate_krebs Pyruvate Pyruvate->Pyruvate_krebs R5P Ribose-5-Phosphate G6P_ppp->R5P G6PD, 6PGD NADPH NADPH G6P_ppp->NADPH AcetylCoA Acetyl-CoA Pyruvate_krebs->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate AlphaKG α-Ketoglutarate Citrate->AlphaKG Succinate Succinate AlphaKG->Succinate KGDH Oxaloacetate Oxaloacetate Succinate->Oxaloacetate Complex II (SDH) ATP_krebs ATP Succinate->ATP_krebs Oxaloacetate->Citrate Inhibitor_6AN This compound Inhibitor_6AN->G6P_ppp Inhibits Inhibitor_2DG 2-Deoxyglucose Inhibitor_2DG->G6P Inhibits Inhibitor_3BP 3-Bromopyruvate Inhibitor_3BP->G6P Inhibits HK2 Inhibitor_3BP->Pyruvate Inhibits GAPDH Inhibitor_AtpeninA5 Atpenin A5 Inhibitor_AtpeninA5->Succinate Inhibits Inhibitor_CPI613 CPI-613 Inhibitor_CPI613->AcetylCoA Inhibits PDH Inhibitor_CPI613->Succinate Inhibits KGDH Experimental_Workflow cluster_setup Experimental Setup cluster_assays Metabolic Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Inhibitor_Treatment Treatment with Metabolic Inhibitor (e.g., 6-AN, 2-DG, etc.) Cell_Culture->Inhibitor_Treatment Incubation Incubation (Time course) Inhibitor_Treatment->Incubation Glucose_Uptake Glucose Uptake Assay Incubation->Glucose_Uptake Lactate_Production Lactate Production Assay Incubation->Lactate_Production ATP_Quantification ATP Quantification Assay Incubation->ATP_Quantification NADPH_Ratio NADPH/NADP+ Ratio Assay Incubation->NADPH_Ratio Cell_Viability Cell Viability/Apoptosis Assay Incubation->Cell_Viability Data_Acquisition Data Acquisition (e.g., Spectrophotometer, Luminometer) Glucose_Uptake->Data_Acquisition Lactate_Production->Data_Acquisition ATP_Quantification->Data_Acquisition NADPH_Ratio->Data_Acquisition Cell_Viability->Data_Acquisition Quantification Quantification and Normalization Data_Acquisition->Quantification Comparison Comparative Analysis Quantification->Comparison

References

Validating 6-Aminonicotinamide's Mechanism of Action: A Metabolomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Metabolic Consequences of Pentose Phosphate Pathway Inhibition

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of metabolic inhibitors is paramount. 6-Aminonicotinamide (6-AN), a well-established inhibitor of the Pentose Phosphate Pathway (PPP), serves as a critical tool in cancer metabolism research. This guide provides a comprehensive comparison of 6-AN with alternative PPP inhibitors, Polydatin and Dehydroepiandrosterone (DHEA), leveraging metabolomics data to validate and compare their mechanisms.

Mechanism of Action: Targeting the Pentose Phosphate Pathway

This compound is a nicotinamide analog that, once inside the cell, is converted into 6-amino-NADP+. This analog then acts as a potent competitive inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway. By inhibiting G6PD, 6-AN effectively curtails the production of NADPH and pentose phosphates, which are crucial for nucleotide biosynthesis and cellular antioxidant defense. This disruption of the PPP leads to increased oxidative stress and can sensitize cancer cells to other therapies.

Polydatin, a natural precursor of resveratrol, and Dehydroepiandrosterone (DHEA), a steroid hormone, also exert their effects by inhibiting G6PD, offering alternative strategies to modulate the PPP.

Comparative Metabolomics Data

Metabolomic analysis provides a snapshot of the cellular metabolic state, offering direct evidence of a drug's impact on biochemical pathways. The following tables summarize the quantitative changes in key metabolites observed after treatment with 6-AN, Polydatin, and DHEA.

Table 1: Metabolomic Changes in Cancer Cells Treated with this compound (6-AN)

MetaboliteDirection of ChangeFold Change / Percentage ChangeCell TypeReference
Glucose ConsumptionDecreaseNot specifiedA549 and H460 Lung Cancer[1]
Lactate ProductionDecreaseNot specifiedA549 and H460 Lung Cancer[1]
NADP+/NADPH RatioIncreaseSignificantly EnhancedA549 and H460 Lung Cancer[1]
6-Phosphogluconate (6-PG)AccumulationSignificant (P < 0.0001)RIF-1 Tumor Cells[2]
Phosphoribosylpyrophosphate (PRPP)DecreaseProfoundLeishmania Promastigotes[3]
NucleobasesAccumulationNot specifiedLeishmania Promastigotes

Table 2: Metabolomic Changes in Cancer Cells Treated with Polydatin

MetaboliteDirection of ChangeFold Change / Percentage ChangeCell TypeReference
NADP+/NADPH RatioIncreaseTime-dependent increaseCarcinoma Cells
Reactive Oxygen Species (ROS)IncreaseNot specifiedCancer Cells

Table 3: Metabolomic Changes in Cells Treated with Dehydroepiandrosterone (DHEA)

MetaboliteDirection of ChangeFold Change / Percentage ChangeCell TypeReference
G6PD ActivityDecreaseNot specifiedLean and Obese Zucker Rats
CitrateDecreaseSignificantly lowerMouse Oocytes
Lipid ContentDecreaseSignificantly lessMouse Oocytes
Glutathione Disulfide (GSSG)IncreaseNot specifiedHepatoma Cells
Reduced Glutathione (GSH)DecreaseNot specifiedHepatoma Cells

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for metabolomics analysis of cells treated with metabolic inhibitors.

Protocol 1: Metabolite Extraction from Adherent Cancer Cells for LC-MS Analysis

This protocol is adapted for the extraction of intracellular metabolites from adherent cancer cells treated with metabolic inhibitors like 6-AN, Polydatin, or DHEA.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled (-80°C) 80% methanol/water solution

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Cell Culture and Treatment: Plate adherent cancer cells at a suitable density and allow them to attach. Treat the cells with the desired concentration of 6-AN, Polydatin, or DHEA for the specified duration. Include vehicle-treated control groups.

  • Quenching and Washing:

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl to remove any remaining medium and quench metabolic activity.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each plate.

    • Place the plates on dry ice for 10 minutes to ensure complete inactivation of enzymes.

    • Using a cell scraper, scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate for 30 seconds.

    • Centrifuge the lysate at >13,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

    • The samples are now ready for analysis by LC-MS or for drying and derivatization for GC-MS.

Protocol 2: LC-MS/MS Analysis of Polar Metabolites

This protocol outlines a general approach for the analysis of polar metabolites, including those in the Pentose Phosphate Pathway.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

Chromatographic Conditions (HILIC):

  • Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 μm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2 mL/min

  • Gradient: A suitable gradient from high organic to high aqueous to separate polar metabolites.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or negative ion mode, depending on the target metabolites.

  • Scan Range: m/z 70-1000

  • Data Acquisition: Full scan mode for untargeted analysis, with targeted MS/MS for identification of specific metabolites.

Visualization of Metabolic Pathways and Workflows

Visual representations of complex biological processes and experimental designs are invaluable for clear communication and understanding.

G cluster_workflow Metabolomics Experimental Workflow start Cell Culture & Treatment (6-AN, Polydatin, or DHEA) quench Quenching & Washing (Ice-cold Saline) start->quench extract Metabolite Extraction (Cold 80% Methanol) quench->extract separate Protein Precipitation (Centrifugation) extract->separate collect Supernatant Collection separate->collect analyze LC-MS/MS Analysis collect->analyze data Data Processing & Analysis analyze->data PPP_Inhibition Inhibition of the Pentose Phosphate Pathway cluster_ppp Pentose Phosphate Pathway (PPP) cluster_inhibitors Inhibitors G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides NADPH NADPH GSH Reduced Glutathione NADPH->GSH Glutathione Reductase ROS Reactive Oxygen Species GSH->ROS Glutathione Peroxidase AN This compound AN->G6P Poly Polydatin Poly->G6P DHEA DHEA DHEA->G6P comparison cluster_comparison Comparative Logic cluster_6an This compound (6-AN) cluster_alternatives Alternatives cluster_poly Polydatin cluster_dhea DHEA topic Validation of 6-AN Mechanism using Metabolomics an_mech Inhibits G6PD topic->an_mech poly Polydatin topic->poly dhea DHEA topic->dhea an_meta Alters PPP Metabolites (e.g., ↑6-PG, ↓PRPP) an_mech->an_meta poly_mech Inhibits G6PD poly->poly_mech dhea_mech Inhibits G6PD dhea->dhea_mech poly_meta Increases ROS poly_mech->poly_meta dhea_meta Alters Glutathione & Lipid Metabolism dhea_mech->dhea_meta

References

Safety Operating Guide

Personal protective equipment for handling 6-Aminonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Aminonicotinamide. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that may damage fertility or the unborn child.[1] It is crucial to handle it with care, utilizing appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1]To prevent eye contact with dust or splashes.
Hand Protection Nitrile rubber gloves.To prevent skin contact.
Body Protection A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator for dusts if handling outside a certified chemical fume hood.[2][3]To prevent inhalation of the powder.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of the compound.

Operational Plan: From Receipt to Storage

cluster_receiving Receiving and Inspection cluster_handling Initial Handling cluster_storage Storage Receive Package Receive Package Inspect for Damage Inspect for Damage Receive Package->Inspect for Damage Verify Label Verify Label Inspect for Damage->Verify Label Don PPE Don PPE Verify Label->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Store in Tightly Sealed Container Store in Tightly Sealed Container Weigh Solid->Store in Tightly Sealed Container Store at -20°C Store at -20°C Store in Tightly Sealed Container->Store at -20°C Store Locked Up Store Locked Up Store in Tightly Sealed Container->Store Locked Up

Caption: Workflow for receiving and storing this compound.

All work with solid this compound should be conducted in a certified chemical fume hood to avoid dust formation.[2] The substance should be stored in a dry, cool, and well-ventilated place in a tightly closed container. For long-term stability, it is recommended to store it at -20°C. The storage area should be locked.

Experimental Protocols

Below are detailed methodologies for common laboratory procedures involving this compound.

Preparation of Stock Solutions

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.

Solvent Solubility
DMSO~1 mg/mL, 27 mg/mL
DMF~2 mg/mL
1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Carefully weigh the desired amount of this compound powder inside a chemical fume hood.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex the vial until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells per well) and incubate for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.

Accidental Release Measures In case of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the spilled solid and shovel it into a suitable container for disposal. Avoid creating dust.

Mechanism of Action

This compound acts as an inhibitor of the NADP+-dependent enzyme 6-phosphogluconate dehydrogenase (6-PGD), a key enzyme in the pentose phosphate pathway (PPP). This inhibition disrupts cellular metabolism.

Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphogluconate 6-Phosphogluconate Glucose-6-Phosphate->6-Phosphogluconate 6-PGD 6-Phosphogluconate Dehydrogenase 6-Phosphogluconate->6-PGD Ribulose-5-Phosphate Ribulose-5-Phosphate This compound This compound This compound->6-PGD Inhibits 6-PGD->Ribulose-5-Phosphate

Caption: Inhibition of 6-PGD by this compound in the PPP.

Disposal Plan

Dispose of this compound and its container at an approved waste disposal plant. Follow all federal, state, and local environmental regulations. Do not let the product enter drains.

Toxicological Data

Acute Toxicity: Studies in mice have shown that this compound can cause neurotoxicity and lethality. Doses of 20 or 40 mg/kg were associated with symptoms such as hunched posture, hypoactivity, ataxia, and tremors.

Reproductive Toxicity: this compound is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1B).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminonicotinamide
Reactant of Route 2
6-Aminonicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.